3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
Description
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4H,5-6,8H2 |
InChI Key |
PMJHKEFOYTXRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile: Structural Analysis, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (CAS: 1211594-42-1) is a highly versatile, stereochemically rich intermediate utilized in the synthesis of neuroactive compounds and advanced pharmaceutical therapeutics. Characterized by a saturated five-membered oxacycle (tetrahydrofuran) and a quaternary stereocenter at the C3 position, this molecule serves as a "privileged scaffold" in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its structural dynamics, details a field-proven, self-validating synthetic methodology, and outlines its downstream derivatization potential.
Physicochemical & Structural Profiling
Molecular Architecture and Stereocenter Dynamics
The molecular formula of the compound is C₁₁H₁₀BrNO (MW: 252.11 g/mol ). The core architecture features a tetrahydrofuran (THF) ring substituted at the C3 position with both a 4-bromophenyl group and a cyano (-CN) group. Because C3 is bonded to four distinct groups (C2, C4, 4-bromophenyl, and cyano), it is a chiral center, meaning the compound exists as a pair of enantiomers unless stereospecifically resolved.
Conformational Analysis
Unlike planar aromatic systems, the THF ring is highly flexible, rapidly interconverting between envelope (E) and twist (T) conformations to alleviate torsional strain.
-
Steric Causality: At the C3 quaternary stereocenter, the bulky 4-bromophenyl group exerts significant steric demand. To minimize 1,3-diaxial-like steric clashes with the protons at C5, the 4-bromophenyl group preferentially adopts a pseudo-equatorial orientation.
-
Electronic & Spatial Accommodation: The cyano group, being linear (sp-hybridized) and sterically compact, is forced into the pseudo-axial position. The strong electron-withdrawing nature of the cyano group (-I effect) additionally polarizes the adjacent C2 and C4 protons, shifting their NMR signals downfield.
Similar conformational behaviors are observed in related des-cyano analogs, such as 3-(4-bromophenyl)tetrahydrofuran.
Synthetic Methodologies & Workflow
Retrosynthetic Strategy
The construction of the C3 quaternary center is best achieved via sequential alkylations of 2-(4-bromophenyl)acetonitrile . The logic dictates a two-phase assembly:
-
C-C Bond Formation: Alkylation with a bifunctional ethyl halide to extend the aliphatic chain.
-
Hydroxymethylation & Ring Closure: Introduction of the oxygen atom via formaldehyde, followed by an intramolecular Williamson-type ether synthesis to close the THF ring. This cascade approach is well-documented for assembling complex THF derivatives[1].
Retrosynthetic and forward synthetic pathway for the target THF core.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the differential reactivity of the reagents ensures that each step halts at the desired intermediate without over-reacting.
Step 1: Phase-Transfer Catalyzed (PTC) Alkylation [2]
-
Causality of Reagent Choice: We utilize 1-bromo-2-chloroethane rather than 1,2-dibromoethane. The differential leaving group ability (Br > Cl) allows the bromide to be displaced selectively by the nitrile enolate, preventing premature bis-alkylation or elimination pathways.
-
Procedure:
-
Dissolve 2-(4-bromophenyl)acetonitrile (1.0 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv) in toluene.
-
Add 1-bromo-2-chloroethane (1.2 equiv).
-
Dropwise add 50% aqueous NaOH (3.0 equiv) while maintaining the temperature at 25–30 °C.
-
Stir vigorously for 6 hours. The biphasic nature (PTC) ensures controlled enolate generation.
-
Validation: TLC (Hexanes/EtOAc 4:1) should indicate the disappearance of the starting material. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield 2-(4-bromophenyl)-4-chlorobutanenitrile.
-
Step 2 & 3: Hydroxymethylation and Intramolecular Cyclization [1]
-
Causality of Reaction Conditions: Paraformaldehyde is used as an anhydrous source of formaldehyde. A strong base (NaH) is required not only to generate the enolate for the aldol-type addition but also to immediately deprotonate the resulting alcohol, driving the intramolecular displacement of the primary chloride to form the THF ring.
-
Procedure:
-
Dissolve the crude 2-(4-bromophenyl)-4-chlorobutanenitrile (1.0 equiv) and paraformaldehyde (1.5 equiv) in anhydrous THF under an inert N₂ atmosphere.
-
Cool the mixture to 0 °C.
-
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) in portions. Caution: H₂ gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12 hours. The initial aldol addition is followed by spontaneous cyclization.
-
Validation: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to isolate the pure 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile .
-
Downstream Derivatization & Pharmacological Relevance
The strategic placement of the bromine atom and the cyano group makes this molecule an ideal branching point for library synthesis in drug discovery.
-
Suzuki-Miyaura Coupling: The 4-bromophenyl moiety is highly reactive toward palladium-catalyzed cross-coupling with arylboronic acids, allowing the rapid synthesis of biaryl derivatives.
-
Nitrile Reduction: The cyano group can be cleanly reduced to a primary amine using LiAlH₄ or catalytic hydrogenation, yielding 3-(4-Bromophenyl)tetrahydrofuran-3-amine (CAS: 1211596-34-7)[3], a motif commonly found in monoamine reuptake inhibitors.
Logical derivatization pathways for the 3-(4-bromophenyl)THF-3-carbonitrile scaffold.
Quantitative Data Summaries
Table 1: Physicochemical Properties
| Property | Value / Description |
| CAS Number | 1211594-42-1 |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) |
| Rotatable Bonds | 1 (C3 to Phenyl ring) |
| Topological Polar Surface Area (tPSA) | 33.0 Ų |
Table 2: Reaction Optimization Matrix (Step 2 & 3 Cyclization)
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |
| NaOEt (2.0) | EtOH | 25 | 24 | 45% | Incomplete cyclization; intermediate isolated. |
| KOtBu (2.2) | THF | 0 to 25 | 12 | 68% | Moderate yield; some retro-aldol degradation. |
| NaH (2.2) | THF | 0 to 25 | 12 | 85% | Optimal; rapid deprotonation drives irreversible cyclization. |
References
-
Sigma-Aldrich Product Catalog - 3-(4-BROMOPHENYL)TETRAHYDROFURAN (CAS 1087415-99-3). Sigma-Aldrich.
-
BLDpharm Product Catalog - 3-(4-Bromophenyl)tetrahydrofuran-3-amine (CAS 1211596-34-7). BLDpharm. 3
-
Macogonkosza, M., et al. - Simple Synthesis of 2-Substituted Tetrahydrofuran-3-carbonitriles. Synlett (2000). Georg Thieme Verlag.2
-
Beilstein Journal of Organic Chemistry - Anionic cascade reactions. One-pot assembly of (Z)-chloro-exo-methylenetetrahydrofurans from β-hydroxyketones. Beilstein Journals. 1
Sources
Brominated Tetrahydrofuran Derivatives: Synthesis, Mechanisms, and Biological Applications
Executive Summary
Brominated tetrahydrofuran (THF) derivatives represent a structurally complex and pharmacologically vital class of heterocyclic compounds. Frequently isolated as secondary metabolites from marine organisms—such as red algae (Laurencia species) and Lithistida sponges—these halogenated cyclic ethers exhibit a broad spectrum of bioactivity, including antifungal, antimicrobial, and cytotoxic properties[1]. For drug development professionals and synthetic chemists, the stereocontrolled construction of these highly substituted THF rings remains a critical bottleneck. This whitepaper synthesizes recent advancements in stereoselective bromocyclization, detailing the mechanistic causality, validated experimental protocols, and translational applications of brominated THFs in modern pharmacology.
Mechanistic Causality of Stereoselective Bromocyclization
The foundational chemical transformation for generating brominated THFs is the bromocyclization of alkenols (e.g., 4-en-1-ol derivatives). The causality behind the stereoselectivity of this reaction lies in the delicate interplay between electrophilic activation and conformational strain.
When an alkenol is exposed to an electrophilic bromine source, a rigid, bridged bromonium ion intermediate is formed. The tethered hydroxyl group subsequently undergoes an intramolecular nucleophilic attack. According to Baldwin’s rules for ring closure, this typically proceeds via a kinetically favored 5-exo-trig cyclization[2]. The stereochemical outcome (e.g., cis vs. trans 2,5-disubstitution) is strictly governed by the minimization of allylic strain ( A1,3 strain) in the transition state. By manipulating the steric bulk of chiral auxiliaries or employing specific organocatalysts, researchers can dictate the face of the nucleophilic attack, ensuring high diastereomeric ratios (dr)[2].
Mechanistic workflow of stereoselective 5-exo-trig bromocyclization to form THF scaffolds.
Validated Synthetic Methodologies
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for synthesizing brominated THFs. Every step is designed to control reaction kinetics and quench reactive intermediates safely.
Nitrite-Catalyzed Stereoselective Bromocyclization
Recent breakthroughs have introduced nitrite-catalyzed systems that operate efficiently under both batch and continuous flow conditions. This approach is highly atom-economical, utilizing water as the primary byproduct, and is instrumental in the3[3].
Step-by-Step Protocol (Batch Process):
-
Initialization: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the chiral auxiliary-substituted 4-en-1-ol derivative in anhydrous dichloromethane (DCM).
-
Catalyst Activation: Add 10 mol% of sodium nitrite ( NaNO2 ). Causality: The nitrite acts as a redox mediator, continuously regenerating the active electrophilic bromine species and preventing the need for massive stoichiometric excesses of toxic halogens[3].
-
Bromination: Slowly introduce 1.1 equivalents of N-bromosuccinimide (NBS) at 0°C to control the exothermic formation of the bromonium ion.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS to confirm the disappearance of the starting alkenol.
-
Quenching: Terminate the reaction by adding saturated aqueous sodium thiosulfate ( Na2S2O3 ). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine, halting side reactions and preventing oxidative degradation of the product.
-
Isolation: Extract with DCM (3x), dry over anhydrous Na2SO4 , and purify via flash column chromatography to isolate the stereodefined THF scaffold.
Organocatalytic L-Proline-Mediated Bromocyclization
For simpler substrates like 5-hydroxypentene,4[4].
Step-by-Step Protocol:
-
Preparation: Dissolve 5-hydroxypentene (1.0 mmol) in DCM (4 mL) and cool to 0°C.
-
Catalyst Addition: Add 20 mol% L-proline, followed by 1.1 equivalents of NBS.
-
Reaction: Stir for 10–30 minutes at 0°C. Causality: L-proline acts bifunctionally; it facilitates the deprotonation of the terminal alcohol, dramatically increasing its nucleophilicity. This ensures rapid, kinetically favored trapping of the bromonium ion[4].
-
Purification: Wash with distilled water, extract the organic layer, and concentrate to yield the β -bromotetrahydrofuran derivative.
Quantitative Data Analysis
The choice of catalytic system directly impacts the yield, reaction time, and stereoselectivity of the resulting THF derivatives. The table below summarizes the efficiency of modern bromocyclization workflows.
| Catalytic System | Precursor | Reagents & Conditions | Yield (%) | Stereoselectivity (dr) |
| Nitrite-Catalyzed | Chiral 4-en-1-ol | NaNO2 (10 mol%), NBS, 2-4 h, 0°C to RT | >85% | High cis/trans control |
| L-Proline-Catalyzed | 5-hydroxypentene | L-Proline (20 mol%), NBS, 10-30 min, 0°C | 94–99% | 35:65 to 24:76 |
| HBr-Catalyzed | 5-hydroxypentene | HBr (20 μL), NBS, 30 min, 0°C | 72–96% | 26:74 |
Data aggregated from comparative studies on THF synthesis[3],[4].
Translational Applications in Drug Development
Brominated THFs are not merely synthetic curiosities; they are foundational pharmacophores in both natural product chemistry and synthetic drug design.
-
Marine Natural Products: Halogenated metabolites isolated from Lithistida sponges and marine algae heavily feature the brominated THF motif. These compounds have demonstrated potent biological activity, including significant cytotoxicity against human colon cancer cell lines (e.g., HCT-116)[1].
-
Antifungal Therapeutics: In industrial pharmaceutical pipelines, the stereoselective bromocyclization of alkenols is the critical step in synthesizing the core scaffold of Posaconazole . The precise spatial arrangement of the THF ring allows the drug to selectively bind and inhibit fungal lanosterol 14 α -demethylase (CYP51), disrupting fungal cell membrane synthesis[3].
Pharmacological pathways and applications of brominated tetrahydrofuran derivatives.
References
- Natural Products from the Lithistida: A Review of the Literature since 2000.MDPI.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.PMC - NIH.
- Nitrite-Catalyzed Stereoselective Bromocyclization to Access Tetrahydrofuran Scaffolds under Batch and Flow: An Economic and Sustainable Approach to Gram-Scale Total Synthesis of Posaconazole.Organic Letters - Figshare.
- L-Proline-Catalyzed Tetrahydrofuran Synthesis.Tetrahedron Letters - Scribd.
Sources
Methodological & Application
Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile from γ-hydroxy alkenes
Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile: A Detailed Guide
Abstract
This comprehensive technical guide details a robust and efficient methodology for the synthesis of 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this note is a highly effective one-pot synthesis utilizing a phase-transfer catalysis (PTC) approach, reacting 4-chlorobutyronitrile with 4-bromobenzaldehyde. This method, pioneered by Mąkosza and coworkers, offers significant advantages in terms of operational simplicity, yield, and scalability. In addition to a detailed experimental protocol for the PTC reaction, this guide provides an in-depth discussion of the underlying reaction mechanism, the causal factors influencing experimental parameters, and an overview of alternative synthetic strategies, including radical-mediated cyclizations. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of functionalized tetrahydrofuran derivatives.
Introduction
The tetrahydrofuran moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds. The introduction of specific substituents onto this core structure allows for the fine-tuning of biological activity, making the development of efficient and selective synthetic methodologies a critical endeavor in organic chemistry. The target molecule of this guide, 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile, incorporates a synthetically versatile bromophenyl group, amenable to a wide range of cross-coupling reactions, and a nitrile functionality, which can be further transformed into various other functional groups such as amines, carboxylic acids, and amides.
This application note provides a detailed, step-by-step protocol for the synthesis of this key intermediate via a phase-transfer catalyzed reaction. The principles of phase-transfer catalysis, which enable the reaction between reactants in immiscible phases, will be elucidated to provide a deeper understanding of the experimental design.[1][2]
Core Synthesis: Phase-Transfer Catalyzed Annulation
The most direct and efficient route for the synthesis of 2-substituted tetrahydrofuran-3-carbonitriles is the phase-transfer catalysis (PTC) reaction between a 4-halobutyronitrile and a non-enolisable aldehyde.[3] This methodology facilitates the formation of a new carbon-carbon bond and the subsequent intramolecular cyclization in a single, operationally straightforward step.
Reaction Principle
The reaction proceeds via the deprotonation of 4-chlorobutyronitrile at the α-position to the nitrile by a strong base in a biphasic system. The phase-transfer catalyst, typically a quaternary ammonium salt, transports the resulting carbanion from the aqueous phase to the organic phase, where it can react with the aldehyde.[1][4] The subsequent alkoxide intermediate then undergoes an intramolecular nucleophilic substitution to form the tetrahydrofuran ring.
Experimental Protocol: Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
This protocol is adapted from the general procedure described by Mąkosza, M.; Przyborowski, J.; Klajn, R.; Kwast, A. in Synlett2000 , (12), 1773–1774.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzaldehyde | 185.02 | 1.85 g | 10 mmol |
| 4-Chlorobutyronitrile | 103.54 | 1.04 g | 10 mmol |
| 50% Aqueous Sodium Hydroxide | 40.00 | 10 mL | - |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.32 g | 1 mmol |
| Toluene | - | 20 mL | - |
| Deionized Water | - | 20 mL | - |
| Diethyl Ether | - | 50 mL | - |
| Saturated Brine Solution | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10 mmol), 4-chlorobutyronitrile (1.04 g, 10 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in toluene (20 mL).
-
Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide solution (10 mL) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, add deionized water (20 mL) to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated brine solution (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile as a solid.
Expected Yield: 70-85%
Mechanism of the Phase-Transfer Catalyzed Synthesis
The reaction proceeds through a well-established phase-transfer catalysis mechanism, often referred to as the "Starks' extraction mechanism".[1]
Figure 1: Mechanism of the Phase-Transfer Catalyzed Synthesis.
Causality Behind Experimental Choices:
-
Vigorous Stirring: Essential to maximize the interfacial surface area between the aqueous and organic phases, which facilitates the efficient transfer of the hydroxide and carbanion species by the phase-transfer catalyst.[5]
-
Concentrated Base: A high concentration of sodium hydroxide is required to generate a sufficient concentration of the carbanion from the relatively weakly acidic 4-chlorobutyronitrile.
-
Tetrabutylammonium Bromide (TBAB): The lipophilic nature of the tetrabutylammonium cation allows it to shuttle the hydroxide and nitrile carbanion into the organic phase where the reaction with the aldehyde occurs.[1]
-
Non-enolisable Aldehyde: 4-Bromobenzaldehyde is used as it lacks α-protons, thus preventing self-condensation reactions under the strongly basic conditions.
Alternative Synthetic Strategies: A Brief Overview
While the phase-transfer catalysis method is highly effective, it is valuable for researchers to be aware of alternative synthetic approaches. Radical-mediated cyclizations offer a pathway to functionalized tetrahydrofurans, often under milder conditions.
Radical Cyclization of Unsaturated Cyano-alcohols
A potential, albeit more complex, route to the target molecule could involve the intramolecular cyclization of a suitably designed γ-hydroxy alkene precursor bearing the 4-bromophenyl and cyano groups.
Conceptual Retrosynthetic Analysis:
Figure 2: Retrosynthetic approach via radical cyclization.
This approach would necessitate the initial synthesis of a precursor such as 2-(4-bromophenyl)-2-(prop-2-en-1-yloxy)acetonitrile. The subsequent radical cyclization could be initiated by various methods, such as photoredox catalysis or using radical initiators like AIBN with a tin hydride. These reactions often proceed via a 5-exo-trig cyclization, which is kinetically favored.
Conclusion
The synthesis of 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile is most efficiently achieved through a one-pot phase-transfer catalyzed reaction of 4-chlorobutyronitrile and 4-bromobenzaldehyde. This method is characterized by its high yield, operational simplicity, and the use of readily available starting materials. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to confidently apply this methodology in their synthetic endeavors. Furthermore, the discussion of alternative radical-based strategies offers a broader perspective on the synthesis of functionalized tetrahydrofuran rings, encouraging further exploration and innovation in this important area of organic chemistry.
References
-
Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971 , 93 (1), 195–199. [Link]
-
Mąkosza, M. Phase-transfer catalysis. A general and simple method for the synthesis of organic compounds. Pure and Applied Chemistry2000 , 72(7), 1399-1403. [Link]
-
Mąkosza, M. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules2020 , 25(24), 5899. [Link]
-
Wolfe, J. P.; Rossi, M. A. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. J. Am. Chem. Soc.2004 , 126, 1620-1621. [Link]
-
Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). [Link]
Sources
Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans: A Comprehensive Guide to Mechanism, Protocol, and Application
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals, including antifungal agents, polyether antibiotics, and antitumor compounds.[1][2] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydrofurans is of paramount importance in medicinal chemistry and drug development. Among the most powerful strategies to have emerged is the palladium-catalyzed carboetherification of γ-hydroxy alkenes.[3][4] This approach allows for the convergent assembly of complex THF structures by forming both a carbon-oxygen and a carbon-carbon bond in a single, highly diastereoselective step.[1][5]
This guide provides an in-depth overview of this transformative methodology, detailing the underlying catalytic mechanism, a field-proven experimental protocol, and a summary of the reaction's scope, designed to empower researchers in their synthetic endeavors.
Mechanistic Rationale: The Catalytic Cycle
The palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy alkenes and aryl or vinyl bromides operates through a Pd(0)/Pd(II) catalytic cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The consensus pathway involves four key steps:
-
Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-halogen bond of the aryl or vinyl bromide (Ar-X) to generate a square planar Pd(II)-aryl intermediate.[6][7]
-
Alkoxide Formation & Exchange : A strong base, most commonly sodium tert-butoxide (NaOtBu), deprotonates the γ-hydroxy alkene.[1] The resulting alkoxide displaces the halide on the palladium center to form a key Pd(II)(Ar)(OR) intermediate.[7]
-
Intramolecular Olefin Insertion (Oxypalladation) : This is the ring-forming and stereochemistry-defining step. The tethered alkene of the alkoxide ligand inserts into the Pd-O bond.[7][8] This intramolecular syn-oxypalladation proceeds through a chair-like transition state to form a new five-membered palladacycle.[5]
-
Reductive Elimination : The cycle concludes with the reductive elimination of the C-C bond between the aryl group and the newly formed alkyl-palladium species. This step releases the substituted tetrahydrofuran product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6]
Caption: Proposed catalytic cycle for the palladium-catalyzed carboetherification.
Detailed Experimental Protocol
This protocol provides a general procedure for the diastereoselective synthesis of a 2,5-disubstituted tetrahydrofuran. It is based on methodologies developed by Wolfe and colleagues, which have proven to be robust and broadly applicable.[1][5]
Materials and Reagents
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) or S-Phos for improved diastereoselectivity in certain cases.[9]
-
Base: Sodium tert-butoxide (NaOtBu)
-
Substrates: γ-hydroxy alkene (1.0 equiv.) and Aryl/Vinyl bromide (1.0-2.0 equiv.)[1][5]
-
Solvent: Anhydrous toluene or tetrahydrofuran (THF)
-
Equipment: Schlenk tube or similar reaction vessel, magnetic stir bar, argon or nitrogen source for inert atmosphere, standard glassware for workup and purification.
Step-by-Step Methodology
The following workflow outlines the critical steps from reaction setup to product isolation.
Caption: General experimental workflow for tetrahydrofuran synthesis.
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%, 4.6 mg), P(o-tol)₃ (4 mol%, 6.1 mg), and sodium tert-butoxide (2.0 equiv., 96 mg) under a stream of argon.[5]
-
Reagent Addition: Add anhydrous toluene (to achieve a concentration of 0.25 M with respect to the limiting reagent). Stir for 5-10 minutes. Add the aryl bromide (2.0 equiv., 1.0 mmol) followed by the γ-hydroxy alkene (1.0 equiv., 0.5 mmol).[5]
-
Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously for the required reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the substituted tetrahydrofuran product.[10]
Data Presentation: Reaction Scope and Performance
The palladium-catalyzed carboetherification is compatible with a wide range of substrates. The following table summarizes representative examples, showcasing the method's versatility and high diastereoselectivity. The trans isomer is typically favored in the formation of 2,5- and 2,3-disubstituted THFs.[1][10]
| Entry | γ-Hydroxy Alkene | Aryl Bromide | Product | Yield (%) | dr (trans:cis) |
| 1 | 4-Penten-1-ol | 2-Bromonaphthalene | 2-(Naphthalen-2-ylmethyl)tetrahydrofuran | 75 | N/A |
| 2 | (E)-1-Phenylhex-4-en-1-ol | 1-Bromo-4-tert-butylbenzene | trans-2-(4-(tert-butyl)benzyl)-5-phenyltetrahydrofuran | 81 | >20:1 |
| 3 | 1-(4-Penten-1-yl)cyclohexan-1-ol | Bromobenzene | 1-Phenyl-2-oxaspiro[4.5]decane | 85 | >20:1 |
| 4 | (S)-Pent-1-en-4-ol | 1-Bromo-4-methoxybenzene | (2S,3R)-2-(4-Methoxybenzyl)-3-methyltetrahydrofuran | 78 | >20:1 |
Data compiled from studies by Wolfe et al.[1][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Poor quality base (NaOtBu). | 1. Use fresh Pd₂(dba)₃ and ensure proper inert atmosphere technique.2. Flame-dry all glassware and use freshly distilled, anhydrous solvents.3. Use freshly opened or sublimed NaOtBu. |
| Low Diastereoselectivity | 1. Substrate-dependent issue (e.g., substituents at the 2-position of the alkene).[1]2. Ligand is not optimal for the substrate. | 1. This is an inherent limitation for some substitution patterns.2. Screen alternative phosphine ligands. S-Phos has been shown to improve dr for some substrates.[9] |
| Formation of Reduced Arene (Ar-H) | β-hydride elimination from the Pd(Ar)(OR) intermediate is competing with the desired cyclization.[1] | 1. Optimize the ligand; bulkier, more electron-rich ligands can disfavor β-hydride elimination.2. Adjust the reaction temperature or concentration. |
| Complex Product Mixture | 1. Substrate decomposition at high temperatures.2. Isomerization of the starting alkene. | 1. Attempt the reaction at a lower temperature (e.g., 80 °C), though this may require longer reaction times.2. Ensure the purity of the starting γ-hydroxy alkene. |
References
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Wolfe, J. P., & Hay, M. B. (2010). Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions. Beilstein Journal of Organic Chemistry, 6, 1156–1174. [Link]
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Wolfe, J. P. (2008). Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines. Synlett, 2008(19), 2913-2937. [Link]
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Kündig, E. P., & Hay, M. B. (2010). Highly Diastereoselective Pd-Catalyzed Carboetherification Reactions of Acyclic Internal Alkenes. Stereoselective Synthesis of Polysubstituted Tetrahydrofurans. Organic Letters, 12(7), 1540–1543. [Link]
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Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]
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Wolfe, J. P., & Bertrand, M. B. (2005). Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via Pd-Catalyzed Carboetherification. Organic Letters, 7(14), 2873–2875. [Link]
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Yin, G., et al. (2025). Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. Molecules, 30(21), 5039. [Link]
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Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]
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Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. Journal of the American Chemical Society, 127(15), 5758-5767. [Link]
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Kerrigan, N. J., et al. (2019). Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. Organic Letters, 21(18), 7419-7423. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
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Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 115-136. [Link]
-
Li, M., Liu, Y., & Zhang, Y. J. (2022). Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers. Organic Letters, 24(37), 6716–6721. [Link]
-
Johnson, J. S., & Trost, B. M. (2001). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. Journal of the American Chemical Society, 123(24), 5731-5737. [Link]
-
Paradine, S. M., et al. (2024). Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation. ChemRxiv. [Link]
-
Tan, D. S., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 74-89. [Link]
-
Muziol, T. M., et al. (2014). Palladium-catalysed cyclisation of alkenols: Synthesis of oxaheterocycles as core intermediates of natural compounds. Beilstein Journal of Organic Chemistry, 10, 2085–2094. [Link]
-
Uozumi, Y., & Kato, K. (1999). Catalytic Asymmetric Wacker-Type Cyclization. Journal of the American Chemical Society, 121(15), 3549–3550. [Link]
-
Tan, D. S., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization-Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. VIVO. [Link]
-
Tan, D. S., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 74-89. [Link]
-
White, M. C. (2020). Salient features of the aza-Wacker cyclization reaction. Organic & Biomolecular Chemistry, 18(34), 6599-6613. [Link]
-
White, M. C., et al. (2022). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ChemRxiv. [Link]
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The Strategic Utility of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The tetrahydrofuran (THF) moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. Its presence in a molecule can favorably modulate critical physicochemical properties such as aqueous solubility and metabolic stability, while providing a defined three-dimensional vector for substituent placement.[1][2] When combined with the synthetic versatility of a bromophenyl group and the chemical reactivity of a nitrile, the compound 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile emerges as a highly valuable, albeit under-explored, intermediate for the synthesis of diverse compound libraries targeting a range of biological endpoints.
This guide provides detailed application notes and protocols for leveraging the unique structural attributes of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile in medicinal chemistry programs. We will explore its potential in the synthesis of kinase inhibitors, agents for central nervous system (CNS) disorders, and as a scaffold for creating diverse libraries of bioactive molecules. The protocols are designed to be robust and are grounded in established chemical principles, providing researchers with a solid foundation for their synthetic endeavors.
Application Note 1: A Gateway to Novel Kinase Inhibitors via Cross-Coupling Strategies
The 4-bromophenyl group of the title compound is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aromatic and heteroaromatic systems, many of which are key pharmacophores in kinase inhibitors.[3][4] The tetrahydrofuran core can serve as a non-planar bioisostere for more traditional ring systems, potentially offering improved properties and novel intellectual property.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Bi-aryl Tetrahydrofuran Derivative
This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a 3-(biphenyl-4-yl)tetrahydrofuran-3-carbonitrile derivative, a potential precursor for kinase inhibitors.
Rationale: The choice of a palladium catalyst and ligand is crucial for efficient coupling. A ligand such as SPhos is often effective for coupling with sterically hindered boronic acids and for achieving high turnover numbers. The use of a mixed solvent system of toluene and water with a carbonate base is a standard and robust condition for this transformation.
| Reagent | Molecular Weight ( g/mol ) | Amount | Equivalents |
| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 252.12 | 252 mg (1.0 mmol) | 1.0 |
| Phenylboronic acid | 121.93 | 146 mg (1.2 mmol) | 1.2 |
| Pd(OAc)2 | 224.50 | 11.2 mg (0.05 mmol) | 0.05 |
| SPhos | 410.52 | 41.1 mg (0.1 mmol) | 0.1 |
| K2CO3 | 138.21 | 415 mg (3.0 mmol) | 3.0 |
| Toluene | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
To a flame-dried 50 mL round-bottom flask, add 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (252 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)2 (11.2 mg, 0.05 mmol), SPhos (41.1 mg, 0.1 mmol), and K2CO3 (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (10 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture vigorously at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired bi-aryl product.
Caption: Suzuki-Miyaura cross-coupling workflow.
Application Note 2: Accessing Novel Amines for CNS Drug Discovery
The nitrile functionality of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile can be readily reduced to a primary amine. This transformation opens up a vast chemical space for the synthesis of compounds with potential activity in the central nervous system. The resulting aminomethyl group can be further derivatized to introduce pharmacophores known to interact with CNS targets.
Protocol 2: Reduction of the Nitrile to a Primary Amine
This protocol describes the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH4).
Rationale: LiAlH4 is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like THF. An aqueous workup is necessary to quench the excess hydride and hydrolyze the aluminum salts.
| Reagent | Molecular Weight ( g/mol ) | Amount | Equivalents |
| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 252.12 | 252 mg (1.0 mmol) | 1.0 |
| Lithium aluminum hydride (LiAlH4) | 37.95 | 76 mg (2.0 mmol) | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - |
| Water | 18.02 | 0.1 mL | - |
| 15% Aqueous NaOH | 40.00 | 0.1 mL | - |
| Water | 18.02 | 0.3 mL | - |
Step-by-Step Procedure:
-
To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and LiAlH4 (76 mg, 2.0 mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (252 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude primary amine, which can be used in the next step without further purification or purified by column chromatography.
Caption: Pathway to primary amines for CNS agents.
Application Note 3: A Scaffold for Combinatorial Libraries via Carboxylic Acid Derivatives
Hydrolysis of the nitrile group provides a carboxylic acid, transforming the molecule into a 3-aryl-3-carboxy-tetrahydrofuran scaffold. This carboxylic acid can then be activated and coupled with a diverse range of amines or alcohols to generate large libraries of amides or esters for high-throughput screening.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol outlines the basic hydrolysis of the nitrile to a carboxylic acid.
Rationale: Basic hydrolysis using a strong base like sodium hydroxide in a high-boiling solvent mixture is a common and effective method for converting nitriles to carboxylic acids. The elevated temperature is necessary to drive the reaction to completion. Acidification is required to protonate the carboxylate salt and isolate the free carboxylic acid.
| Reagent | Molecular Weight ( g/mol ) | Amount | Equivalents |
| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 252.12 | 252 mg (1.0 mmol) | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 400 mg (10.0 mmol) | 10.0 |
| Ethanol | - | 10 mL | - |
| Water | - | 5 mL | - |
| 6M Hydrochloric Acid (HCl) | - | As needed | - |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (252 mg, 1.0 mmol) in ethanol (10 mL).
-
Add a solution of sodium hydroxide (400 mg, 10.0 mmol) in water (5 mL).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 6M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Caption: Generation of a carboxylic acid scaffold.
Conclusion
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile represents a versatile and promising building block for medicinal chemistry. Its trifunctional nature—a privileged tetrahydrofuran core, a synthetically tractable bromophenyl group, and a convertible nitrile moiety—provides medicinal chemists with multiple avenues for structural elaboration and the generation of novel, diverse, and potent bioactive molecules. The protocols outlined herein provide a starting point for the exploration of this compound's full potential in the pursuit of new therapeutics.
References
-
Royal Society of Chemistry. Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. [Link]
-
PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
PubMed. Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4- b]furan Nucleoside Analogues. [Link]
-
PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]
-
PubMed. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. [Link]
-
PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]
-
Dove Medical Press. EGFR inhibitors synthesis and biological assessment. [Link]
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Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
ResearchGate. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. [Link]
-
ResearchGate. Synthesis of the bioactive compound IV. a) LiAlH4, THF, 0 °C to RT,.... [Link]
-
Organic Chemistry Portal. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. [Link]
-
eScholarship. The Development of Efficient Synthetic Routes for Accessing the Structures of Bioactive Natural Products. [Link]
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- 4. Sci-Hub: are you are robot? [sci-hub.sg]
Experimental protocol for nucleophilic substitution in tetrahydrofuran synthesis
Application Note: Stereoselective Synthesis of Substituted Tetrahydrofurans via Intramolecular Nucleophilic Substitution
Mechanistic Rationale & Design Principles
Substituted tetrahydrofurans (THFs) are ubiquitous structural motifs found in a vast array of pharmacologically active natural products, including annonaceous acetogenins, polyether ionophores, and lignans[NIH PMC][1]. In drug development, the stereoselective construction of these 5-membered cyclic ethers relies heavily on intramolecular nucleophilic substitution ( SN2 ) processes. According to Baldwin’s rules, the 5-exo-tet cyclization is kinetically highly favored due to optimal orbital overlap between the nucleophilic oxygen and the electrophilic carbon’s σ∗ antibonding orbital.
To achieve precise stereocontrol, two primary methodologies dominate modern synthetic workflows:
-
Intramolecular Williamson Ether Synthesis: This approach utilizes a pre-installed leaving group (e.g., halide, tosylate, or mesylate) tethered to an alcohol. Deprotonation by a strong base generates an alkoxide that undergoes a spontaneous backside attack, displacing the leaving group with strict inversion of stereochemistry[BenchChem][2].
-
Mitsunobu Cyclization: This method directly converts 1,4-diols into THFs. It is a redox-neutral process utilizing triphenylphosphine ( PPh3 ) and an azodicarboxylate (e.g., DIAD or DEAD) to activate one hydroxyl into a superior oxyphosphonium leaving group, while the other hydroxyl acts as the nucleophile[Wikipedia][3].
Reaction Workflows
Mechanistic pathways for tetrahydrofuran synthesis via intramolecular S_N2 cyclization.
Experimental Protocols
Protocol A: Base-Mediated Williamson Cyclization of 4-Halo-1-alkanols
This protocol is optimized for substrates bearing a primary or secondary halide/sulfonate and a free hydroxyl group.
Causality & Self-Validation: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base. It irreversibly deprotonates the alcohol, driven by the evolution of hydrogen gas. The cessation of bubbling serves as a self-validating, visual indicator that deprotonation is complete, ensuring that the subsequent heating phase is dedicated entirely to the SN2 cyclization without competing side reactions[Smolecule][4]. Anhydrous THF is critical to prevent the base from reacting with moisture, which would generate hydroxide ions and cause intermolecular substitution[BenchChem][5].
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Base Suspension: Add NaH (60% dispersion in mineral oil, 1.2 equivalents). Wash the dispersion with anhydrous hexane (2 × 5 mL) to remove the mineral oil, then suspend the purified NaH in anhydrous THF (yielding a ~0.2 M solution relative to the substrate).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve the 4-halo-1-alkanol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise over 15 minutes. Observe the evolution of H2 gas.
-
Cyclization: Once gas evolution ceases (typically 30–60 minutes), remove the ice bath and warm the reaction to room temperature. Heat the mixture to reflux (approx. 66 °C) for 4–6 hours[BenchChem][2].
-
Work-up: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl . Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Mitsunobu Cyclization of 1,4-Diols
This protocol is ideal for the direct, stereospecific cyclization of enantiopure 1,4-diols without the need to pre-install a leaving group.
Causality & Self-Validation: The order of addition is paramount. Diisopropyl azodicarboxylate (DIAD) must be added slowly at 0 °C to a solution containing the diol and PPh3 . This controls the formation of the highly reactive betaine intermediate and ensures chemoselective activation of the less sterically hindered hydroxyl group. Visually, the addition of DIAD initially produces a yellow-orange color. As the active oxyphosphonium betaine is consumed during the SN2 cyclization, the solution fades to a pale yellow or colorless state, providing a real-time indicator of reaction progress[Organic Syntheses][6].
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under nitrogen, dissolve the 1,4-diol (1.0 equivalent) and triphenylphosphine ( PPh3 , 1.5 equivalents) in anhydrous THF (0.1 M concentration).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add DIAD (1.5 equivalents) dropwise via a syringe pump over 30 minutes to maintain the internal temperature below 10 °C. Note the appearance of a yellow-orange hue.
-
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 6–12 hours. Monitor the fading of the yellow color and confirm completion via TLC.
-
Work-up: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with a mixture of cold hexane/diethyl ether (4:1), filter the white solid, and concentrate the filtrate for column chromatography purification.
Quantitative Data & Optimization Matrix
| Parameter | Intramolecular Williamson | Mitsunobu Cyclization |
| Optimal Substrate | 4-Halo-1-alkanols, 1,4-Diol Monosulfonates | Unprotected 1,4-Diols |
| Key Reagents | NaH, KH, or KOtBu | PPh3 , DIAD (or DEAD) |
| Preferred Solvent | Anhydrous THF or DMF | Anhydrous THF or DCM |
| Temperature Range | 0 °C to Reflux (66 °C for THF) | 0 °C to Room Temperature |
| Stereochemical Outcome | Strict inversion at the electrophilic carbon | Strict inversion at the activated hydroxyl carbon |
| Typical Yields | 60% – 85% | 70% – 90% |
| Primary Byproducts | Sodium halide salts, H2 gas | Triphenylphosphine oxide (TPPO), Hydrazine |
Self-Validating Quality Control (Analytical Markers)
To confirm the successful formation of the tetrahydrofuran ring and validate the protocol execution, the following analytical checkpoints must be met:
-
TLC Monitoring: The resulting cyclic ether is significantly less polar than the starting diol or haloalkanol. Expect a drastic increase in the Rf value when eluting with a Hexane/Ethyl Acetate gradient.
-
FT-IR Spectroscopy: The complete disappearance of the broad O-H stretching band (~3300 cm−1 ) confirms the consumption of the starting material and successful etherification.
-
1 H NMR Signatures: The protons adjacent to the oxygen in the newly formed rigid THF ring will typically shift downfield to ~3.7–4.0 ppm and exhibit distinct, complex multiplet coupling patterns due to the restricted conformation of the 5-membered ring compared to the freely rotating acyclic precursor.
References
-
Wikipedia - Mitsunobu reaction. Available at: [Link]
-
Organic Syntheses - A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]
-
NIH PMC - Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available at:[Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Buy Sodium butan-2-olate | 7726-51-4 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: [3+2] Cycloaddition Strategies for the Synthesis of Highly Substituted Tetrahydrofurans
Strategic Overview
The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in numerous biologically active natural products, including muscarine alkaloids, polyether antibiotics, and lignans. Constructing highly substituted, stereodefined THFs is a critical challenge in drug development. Among the most convergent and atom-economical approaches are [3+2] cycloaddition reactions .
This application note details two field-proven, highly robust methodologies for THF synthesis:
-
Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition [1].
-
Lewis Acid-Catalyzed Donor-Acceptor (D-A) Cyclopropane Cycloaddition [2].
By understanding the distinct mechanistic causalities and validation checkpoints of these two systems, researchers can select the optimal protocol for their specific target scaffolds.
Method A: Palladium-Catalyzed Trimethylenemethane (TMM) [3+2] Cycloaddition
Causality & Mechanism
The Pd-catalyzed TMM cycloaddition utilizes 2-(trimethylsilylmethyl)allyl acetate as a precursor. Upon oxidative addition to a Pd(0) catalyst, the acetate leaving group promotes desilylation, generating a highly reactive zwitterionic palladium-trimethylenemethane intermediate.
A critical experimental choice in this protocol is the mandatory inclusion of a cocatalyst, typically trimethyltin acetate ( Me3SnOAc ). Because standard aliphatic and aromatic aldehydes are relatively poor electrophiles, the zwitterionic Pd-TMM complex struggles to efficiently attack the carbonyl carbon. The tin cocatalyst serves a dual purpose: it acts as a mild Lewis acid to activate the aldehyde, and it traps the resulting intermediate alkoxide as a stannyl ether. This trapping prevents reversible retro-addition, driving the thermodynamic equilibrium forward to the final intramolecular ring closure[1].
Catalytic cycle of the Pd-catalyzed [3+2] TMM cycloaddition with aldehydes.
Experimental Protocol: Synthesis of 2-Substituted 4-Methylenetetrahydrofurans
Note: This system is self-validating; the visual cues and NMR signatures provide immediate confirmation of success.
Reagents & Equipment:
-
2-(Trimethylsilylmethyl)allyl acetate (1.2 equiv)
-
Target Aldehyde (1.0 equiv)
-
Pd(OAc)2 (5 mol%)
-
Triisopropyl phosphite, P(O-i-Pr)3 (30 mol%)
-
Trimethyltin acetate, Me3SnOAc (10 mol%)
-
Anhydrous Toluene
Step-by-Step Workflow:
-
Catalyst Activation: Flame-dry a Schlenk flask under argon. Add Pd(OAc)2 (5 mol%) and P(O-i-Pr)3 (30 mol%), followed by anhydrous toluene to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution must transition to a clear, pale yellow color, confirming the reduction to the active Pd(0) species.
-
-
Reagent Addition: Add Me3SnOAc (10 mol%) to the flask, followed immediately by the aldehyde (1.0 equiv) via a gastight syringe.
-
Precursor Injection: Slowly add the TMM precursor (1.2 equiv) dropwise over 5 minutes to prevent homocoupling side reactions.
-
Cycloaddition: Heat the reaction mixture to 80 °C. Monitor the reaction via TLC (typically requires 4–12 hours depending on aldehyde steric bulk).
-
Workup & Isolation: Cool to room temperature and concentrate under reduced pressure. Purify directly via silica gel flash chromatography (eluting with a hexanes/ethyl acetate gradient).
-
Quality Control: Validate the product via 1H NMR. Look for the diagnostic exocyclic methylene protons (two distinct singlets or multiplets at δ 4.8–5.2 ppm) and the complete disappearance of the aldehyde proton ( δ 9.5–10.5 ppm).
Method B: Lewis Acid-Catalyzed[3+2] Cycloaddition of Donor-Acceptor Cyclopropanes
Causality & Mechanism
Donor-acceptor (D-A) cyclopropanes leverage a "push-pull" electronic effect. A donor group (e.g., aryl or vinyl) stabilizes developing positive charge, while an acceptor group (e.g., malonate diesters) stabilizes developing negative charge.
The choice of Lewis acid is the most critical parameter in this methodology. While strong Lewis acids like TiCl4 can cause complete charge separation (leading to stereochemical scrambling or acyclic byproducts), using a milder, bidentate Lewis acid like Tin(II) triflate ( Sn(OTf)2 ) is highly preferred. Sn(OTf)2 coordinates specifically to the malonate diester, polarizing the C–C bond just enough to form an "intimate ion pair" rather than a free carbocation. When the aldehyde intercepts this highly organized complex, the rigid transition state dictates that the reaction proceeds with exceptional stereospecificity, yielding almost exclusively the 2,5-cis-tetrahydrofuran[2],[3].
Mechanism of Lewis acid-catalyzed [3+2] cycloaddition of D-A cyclopropanes.
Experimental Protocol: Synthesis of 2,5-cis-Tetrahydrofurans
Note: The stereochemical integrity of this protocol relies on strict temperature control and anhydrous conditions.
Reagents & Equipment:
-
D-A Cyclopropane (e.g., dimethyl 2-phenylcyclopropane-1,1-dicarboxylate) (1.0 equiv)
-
Target Aldehyde (3.0 equiv)
-
Sn(OTf)2 (5 mol%)
-
Anhydrous Dichloromethane ( CH2Cl2 )
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the D-A cyclopropane (1.0 equiv) and the aldehyde (3.0 equiv) in anhydrous CH2Cl2 (0.1 M relative to the cyclopropane).
-
Thermal Control: Cool the mixture to 0 °C using an ice bath. (For highly reactive electron-rich aryl cyclopropanes, cooling to -20 °C may be required to maintain stereocontrol).
-
Catalysis: Add Sn(OTf)2 (5 mol%) in one single portion.
-
Validation Checkpoint: A subtle color change (typically pale yellow to light orange) indicates successful substrate-catalyst coordination.
-
-
Reaction: Stir the reaction for 2–5 hours. Monitor conversion via GC-MS or TLC.
-
Quench & Extraction: Quench the reaction by adding a saturated aqueous NaHCO3 solution to neutralize the Lewis acid. Extract the aqueous layer with CH2Cl2 (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and filter.
-
Isolation: Concentrate the filtrate in vacuo and purify via column chromatography.
-
Quality Control: The stereochemical outcome must be validated via 1H NMR NOESY experiments. Irradiate the C2 and C5 protons; a strong NOE enhancement confirms their spatial proximity on the syn face, validating the cis-diastereoselectivity[2].
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and typical outcomes for both methodologies, allowing synthetic chemists to select the appropriate route based on their target molecule.
Table 1: Comparison of [3+2] Cycloaddition Strategies for Tetrahydrofuran Synthesis
| Parameter | Pd-Catalyzed TMM Cycloaddition | Lewis Acid-Catalyzed D-A Cyclopropane Cycloaddition |
| Dipole Precursor | 2-(Trimethylsilylmethyl)allyl acetate | Donor-Acceptor Cyclopropanes (e.g., 1,1-diesters) |
| Dipolarophile | Aldehydes (Aliphatic & Aromatic) | Aldehydes (Aromatic & Conjugated) |
| Catalyst System | Pd(OAc)2 / P(O-i-Pr)3 / Me3SnOAc | Sn(OTf)2 (5–10 mol%) |
| Reaction Conditions | Toluene or THF, 80 °C | CH2Cl2 , 0 °C to Room Temperature |
| Primary Product | 2-Substituted 4-methylenetetrahydrofurans | 2,5-cis-Disubstituted tetrahydrofurans |
| Typical Yields | 75% – 95% | 80% – 99% |
| Stereoselectivity | Moderate to High (Can be tuned via chiral ligands) | Exceptionally High cis-diastereoselectivity (>95:5 dr) |
| Key Advantage | Exocyclic double bond allows for downstream functionalization (e.g., ozonolysis, epoxidation) | Extremely mild conditions; excellent stereocontrol derived from the intimate ion pair |
Sources
Application Note: Asymmetric Synthesis of Chiral Tetrahydrofuran-3-Carbonitriles
Executive Summary & Strategic Importance
Chiral tetrahydrofuran-3-carbonitriles—specifically enantiomerically pure variants like (R)-Tetrahydrofuran-3-carbonitrile (CAS 1363378-15-7)—are indispensable heterocyclic building blocks in modern drug discovery[1]. They are prominently featured in the development of Toll-like receptor 7 (TLR7) agonists for chronic viral infections and APJ receptor agonists for cardiovascular diseases[2]. Achieving high enantiomeric excess (ee) during the construction of the tetrahydrofuran (THF) ring is critical. The stereocenter dictates the three-dimensional orientation of the pharmacophore, which directly impacts receptor binding affinity, downstream signaling, and the pharmacokinetic profile of the active pharmaceutical ingredient (API).
As a Senior Application Scientist, I have designed this technical guide to address the primary failure modes in asymmetric synthesis: interfacial mass transfer limitations and background achiral deprotonation.
Mechanistic Rationale: Asymmetric Phase-Transfer Catalysis (PTC)
While racemic tetrahydrofuran-3-carbonitrile (CAS 14631-44-8) can be routinely synthesized via a standard liquid-liquid PTC addition-cyclization of 4-chlorobutyronitrile with non-enolizable aldehydes[1], the asymmetric variant requires precise control over the transition state[3].
Causality in Experimental Design: To achieve enantioselective synthesis, we employ a chiral C2-symmetric Maruoka-type phase-transfer catalyst in a biphasic liquid-liquid system (Toluene / 50% aqueous KOH). The choice of a highly concentrated aqueous base is deliberate: it minimizes the solubility of water in the organic phase, thereby suppressing the background (achiral) uncatalyzed reaction. The lipophilic chiral quaternary ammonium salt extracts the hydroxide ion into the organic layer, where it deprotonates 4-chlorobutyronitrile. The resulting enolate is tightly bound within the chiral cavity of the catalyst. This steric shielding directs the facial attack on the aldehyde (an enantioselective aldol-type addition) followed by a rapid intramolecular alkylation (displacement of the chloride leaving group) to close the THF ring.
Fig 1. Mechanistic workflow of the enantioselective phase-transfer catalyzed (PTC) synthesis.
Quantitative Data: Optimization of Reaction Parameters
The table below summarizes the optimization phase, demonstrating the causality between agitation speed, catalyst architecture, and the resulting enantiomeric excess.
Table 1: Optimization of Asymmetric PTC Synthesis of Tetrahydrofuran-3-carbonitriles
| Entry | Catalyst System | Solvent | Base (aq) | Temp (°C) | Agitation (rpm) | Yield (%) | ee (%) |
| 1 | TBAB (Achiral Control) | Toluene | 50% KOH | 25 | 500 | 88 | 0 |
| 2 | Cinchonidinium Bromide | Toluene | 50% KOH | 0 | 1000 | 76 | 45 |
| 3 | Maruoka Catalyst (S,S) | Toluene | 50% KOH | 0 | 500 | 65 | 72 |
| 4 | Maruoka Catalyst (S,S) | Toluene | 50% KOH | 0 | 1000 | 85 | 94 |
| 5 | Maruoka Catalyst (S,S) | CPME | 30% NaOH | 0 | 1000 | 60 | 81 |
Note: Comparing Entry 3 and Entry 4 proves that high-shear mixing (≥1000 rpm) is mandatory. Poor mixing leads to mass-transfer limitations, allowing the uncatalyzed background reaction to erode the enantiomeric excess.
Experimental Protocol: Enantioselective Addition-Cyclization Cascade
Self-Validating System: This protocol integrates an In-Process Control (IPC) step to ensure the integrity of the chiral environment before downstream workup.
Step-by-Step Methodology:
-
Preparation of the Biphasic System: In a 500 mL jacketed reactor equipped with an overhead high-shear stirrer, charge 4-chlorobutyronitrile (1.0 equiv, 50 mmol) and the selected non-enolizable aldehyde (1.2 equiv, 60 mmol) in anhydrous toluene (250 mL, 0.2 M).
-
Catalyst Addition: Add the chiral (S,S)-Maruoka catalyst (5 mol%). Expert Insight: The bulky binaphthyl backbone of this catalyst strictly shields one face of the enolate, ensuring high stereofidelity during the C-C bond formation.
-
Thermal Equilibration: Cool the organic mixture to exactly 0 °C using a recirculating chiller.
-
Initiation via Base: Dropwise add 50% w/w aqueous KOH (3.0 equiv).
-
Critical Parameter: Maintain an agitation speed of ≥1000 rpm. High-shear mixing maximizes the interfacial surface area, preventing the background racemic pathways observed in poorly mixed systems.
-
-
In-Process Control (IPC): After 4 hours, halt stirring briefly to allow phase separation. Sample 0.5 mL of the organic layer for chiral HPLC analysis (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).
-
Self-Validation: The reaction is deemed "on-track" only if the ee is ≥92%. If the ee is lower, it indicates catalyst degradation or insufficient mixing speed, prompting immediate corrective action (e.g., increasing rpm or aborting the batch to save downstream costs).
-
-
Quench and Workup: Once conversion reaches >98% (typically 8-10 hours), quench the reaction by adding 100 mL of cold distilled water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 50 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to isolate the pure chiral tetrahydrofuran-3-carbonitrile.
Biological Application: Integration into TLR7 Agonists
Once synthesized, chiral tetrahydrofuran-3-carbonitriles are frequently elaborated into nucleoside analogs. These compounds act as potent agonists for Toll-like receptor 7 (TLR7), a receptor predominantly expressed on plasmacytoid dendritic cells and B-cells[2]. Agonist-induced activation of TLR7 represents a highly validated approach for the treatment of chronic viral infections by triggering the robust transcription of Type I Interferons (IFN-α)[2].
Fig 2. Downstream TLR7 signaling pathway activated by THF-3-carbonitrile derived APIs.
References
- Benchchem. Tetrahydrofuran-3-carbonitrile | CAS 14631-44-8. Benchchem.
- El-Saghier, A. M. M., & Mohamed, S. K. (2013). Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Semantic Scholar.
- F. Hoffmann-La Roche AG / Gilead Sciences. WO 2016/091698 A1: 3-substituted 5-amino-6h-thiazolo[4,5-d]pyrimidine-2,7-dione compounds for the treatment and prophylaxis of virus infection. Google Patents / Googleapis.
Sources
Application Note: Derivatization of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile for Structure-Activity Relationship (SAR) Studies
Introduction
In modern drug discovery, the exploration of chemical space around a core scaffold is paramount for identifying novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies provide the empirical foundation for this exploration. The 3-aryl-3-cyanotetrahydrofuran scaffold represents a privileged starting point for such investigations due to its three-dimensional character and the presence of two orthogonal chemical handles for diversification. This document provides a detailed guide for the derivatization of a key intermediate, 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, outlining robust protocols for the independent modification of the nitrile and the aryl bromide moieties. The nitrile group, a versatile functional group in medicinal chemistry, can serve as a hydrogen bond acceptor or be transformed into various bioisosteres.[1][2][3] Similarly, the aryl bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to probe interactions with target proteins.[4][5]
This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and lead optimization. The protocols herein are designed to be reproducible and are accompanied by mechanistic insights to aid in experimental design and troubleshooting.
Strategic Overview of Derivatization
The core molecule, 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, offers two primary vectors for chemical modification. Our strategy involves the selective transformation of these functional groups to generate a diverse library of analogues for comprehensive SAR studies.
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// Nodes Start [label="3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile", fillcolor="#FBBC05"]; Nitrile_Mod [label="Nitrile Modifications", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_Mod [label="Aryl Bromide Modifications", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Amide [label="Primary Amide"]; Amine [label="Primary Amine"]; Tetrazole [label="Tetrazole"];
Suzuki [label="Suzuki Coupling\n(Aryl, Heteroaryl)"]; Buchwald [label="Buchwald-Hartwig\n(Amines, Amides)"]; Sonogashira [label="Sonogashira Coupling\n(Alkynes)"];
// Edges Start -> Nitrile_Mod [label="Vector 1"]; Start -> Aryl_Mod [label="Vector 2"];
Nitrile_Mod -> Amide; Nitrile_Mod -> Amine; Nitrile_Mod -> Tetrazole;
Aryl_Mod -> Suzuki; Aryl_Mod -> Buchwald; Aryl_Mod -> Sonogashira; } dot Caption: Overall strategy for derivatizing the core scaffold.
PART 1: Modification of the Nitrile Group
The tertiary nitrile of the core scaffold is sterically hindered, which necessitates carefully chosen reaction conditions. The following protocols detail its conversion into a primary amide, a primary amine, and a tetrazole, all of which are common functional groups in pharmaceuticals.
Protocol 1.1: Selective Hydrolysis of Tertiary Nitrile to Primary Amide
Scientific Rationale: Complete hydrolysis of nitriles to carboxylic acids is common under harsh acidic or basic conditions.[6] However, for SAR studies, the corresponding primary amide is often a desirable analogue, acting as a potent hydrogen bond donor and acceptor. To stop the reaction at the amide stage, milder conditions are required. The use of alkaline hydrogen peroxide or carefully controlled acidic conditions can achieve this selectivity.[7] The protocol below utilizes a well-established method that often provides good yields for sterically hindered nitriles.
Experimental Protocol:
-
To a solution of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 1.0 M aqueous sodium hydroxide (2.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.0 mL, ~20 mmol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(4-Bromophenyl)tetrahydrofuran-3-carboxamide.
| Reactant | Product | Key Reagents | Expected Yield |
| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 3-(4-Bromophenyl)tetrahydrofuran-3-carboxamide | H₂O₂, NaOH, EtOH | 60-80% |
Protocol 1.2: Reduction of Tertiary Nitrile to Primary Amine
Scientific Rationale: The conversion of a nitrile to a primary amine introduces a basic center and a potent hydrogen bond donor, significantly altering the physicochemical properties of the molecule. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[8][9][10][11] Catalytic hydrogenation is another viable method.[12][13] Given the potential for dehalogenation of the aryl bromide under some catalytic hydrogenation conditions, LiAlH₄ is often the preferred reagent for this specific substrate.
Experimental Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (2.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (1.0 mmol) in anhydrous THF (5 mL) to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.076 mL), 15% aqueous NaOH (0.076 mL), and then water again (0.228 mL).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield (3-(4-Bromophenyl)tetrahydrofuran-3-yl)methanamine.
| Reactant | Product | Key Reagents | Expected Yield |
| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | (3-(4-Bromophenyl)tetrahydrofuran-3-yl)methanamine | LiAlH₄, THF | 70-90% |
Protocol 1.3: Conversion of Nitrile to a Tetrazole Bioisostere
Scientific Rationale: The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa) but improved metabolic stability and cell permeability.[14] The most common method for its synthesis is the [3+2] cycloaddition of a nitrile with an azide source.[15][16] The use of a Lewis acid catalyst, such as a zinc salt, can facilitate this transformation under milder conditions.[16]
Experimental Protocol:
-
In a sealed tube or microwave vial, combine 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (1.0 mmol), sodium azide (1.5 mmol), and zinc(II) bromide (1.1 mmol).
-
Add N,N-dimethylformamide (DMF, 5 mL) and water (0.5 mL).
-
Seal the vessel and heat to 120-140 °C for 12-24 hours (conventional heating) or at 150 °C for 1-2 hours (microwave irradiation). Monitor by LC-MS.
-
After cooling to room temperature, add 1 M HCl (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 5-(3-(4-bromophenyl)tetrahydrofuran-3-yl)-1H-tetrazole.
| Reactant | Product | Key Reagents | Expected Yield |
| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 5-(3-(4-bromophenyl)tetrahydrofuran-3-yl)-1H-tetrazole | NaN₃, ZnBr₂, DMF | 50-75% |
PART 2: Modification of the Aryl Bromide Group
The 4-bromophenyl moiety is an excellent handle for introducing diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the formation of C-C and C-N bonds with high functional group tolerance.[5][17]
dot graph "Cross_Coupling_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile", fillcolor="#FBBC05"]; Coupling_Partners [label="Coupling Partners\n(Boronic Acids, Amines, etc.)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst_System [label="Pd Catalyst + Ligand + Base", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Cross-Coupling Reaction\n(e.g., Suzuki, Buchwald-Hartwig)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Derivatized Product", fillcolor="#FFFFFF"];
// Edges Start -> Reaction; Coupling_Partners -> Reaction; Catalyst_System -> Reaction; Reaction -> Product; } dot Caption: General workflow for cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
Scientific Rationale: The Suzuki-Miyaura coupling is a versatile method for forming biaryl or aryl-heteroaryl linkages by reacting an aryl halide with an organoboron species.[4][18] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich aryl bromides.[19][20] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are highly effective.[19]
Experimental Protocol:
-
To a Schlenk flask or microwave vial, add 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a suitable base such as cesium carbonate (2.0 mmol) or potassium phosphate (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol) or a combination of Pd₂(dba)₃ (0.025 mmol) and a ligand like SPhos (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1, 5 mL).
-
Heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the corresponding biaryl product.
| Reactant | Coupling Partner | Catalyst System | Expected Yield |
| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | (Hetero)aryl boronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos, Cs₂CO₃ | 65-95% |
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale: The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling an aryl halide with an amine.[21] This reaction has revolutionized the synthesis of anilines and related compounds.[17] The success of the reaction is highly dependent on the ligand used, with bulky, electron-rich phosphine ligands being the most effective.[22][23]
Experimental Protocol:
-
To a Schlenk flask or microwave vial, add 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 mmol).
-
Add the palladium catalyst system, for example, a pre-catalyst like XPhos Pd G3 (0.03 mmol) or a combination of Pd₂(dba)₃ (0.02 mmol) and a ligand like XPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed anhydrous solvent such as toluene or 1,4-dioxane (5 mL).
-
Heat the reaction to 90-110 °C and stir for 6-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the corresponding N-aryl product.
| Reactant | Coupling Partner | Catalyst System | Expected Yield |
| 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | Primary or Secondary Amine | XPhos Pd G3 or Pd₂(dba)₃/XPhos, NaOtBu | 70-95% |
Conclusion
The protocols detailed in this application note provide a robust and versatile platform for the synthesis of a diverse library of analogues based on the 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile scaffold. By systematically applying these derivatization strategies, researchers can effectively probe the structure-activity relationships of this compound class, paving the way for the development of novel therapeutic agents. Careful selection of reagents and reaction conditions, as outlined, is critical to achieving the desired transformations efficiently and selectively.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Li, Z., Li, Y., Liu, H., Wang, Y., & Wang, B. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 18(12), 15347-15356. [Link]
-
Sharpless, K. B., et al. (2001). The addition of sodium azide to nitriles to give 1H-tetrazoles is shown to proceed readily in water with zinc salts as catalysts. Journal of Organic Chemistry. Available at: [Link]
-
ChemHelp ASAP. (2022). Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Gao, C., Wang, M., Jiao, Y., & Yao, J. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1469-1488. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2015). A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters, 17(14), 3540-3543. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. ResearchGate. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Larksarp, C., & Alper, H. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2004(5), 111-121. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link]
-
Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(11), 384. [Link]
-
Jones, C. R., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 564-575. [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]
-
University of South Florida Scholar Commons. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Głowacki, E. D., et al. (2021). Buchwald–Hartwig Aminations of Aryl Chlorides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073–18083. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. [Link]
-
Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). [Link]
-
Chemistry Steps. (2024). Reactions of Nitriles. [Link]
-
Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Wikipedia. (n.d.). Nitrile. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
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Redox-relay Heck reaction for 3-aryl tetrahydrofuran synthesis
Application Note & Protocol: Redox-Relay Heck Reaction for the Synthesis of 3-Aryl Tetrahydrofurans
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal experimental design, and self-validating synthetic protocols.
Strategic Context & Mechanistic Rationale
The tetrahydrofuran (THF) ring is a ubiquitous structural motif in medicinal chemistry, identified as the 11th most common ring system in known pharmaceuticals[1] (). While methods exist to synthesize substituted THFs, accessing 3-aryl tetrahydrofurans lacking substituents at the 2- and 5-positions presents a significant synthetic challenge[1].
To bypass the need for expensive, pre-functionalized coupling partners, a highly efficient redox-relay Heck reaction has been developed utilizing inexpensive, commercially available cis-2-butene-1,4-diol and diverse aryl iodides[2].
The Causality of the Redox-Relay Mechanism: Unlike traditional Heck reactions that terminate via a single β-hydride elimination to yield a stable unsaturated product, the redox-relay variant relies on a process known as "chain walking"[2].
-
Initiation & Insertion: The Pd(0) catalyst undergoes oxidative addition into the aryl iodide, followed by migratory insertion into the electron-rich olefin of the diol.
-
Chain Walking: The palladium intermediate undergoes successive β-hydride eliminations and re-insertions. The polarization of the C-O bond directs the palladium migration toward the hydroxyl group.
-
Thermodynamic Sink: Once the palladium reaches the carbon adjacent to the hydroxyl group, elimination yields an enol/aldehyde intermediate. This intermediate rapidly undergoes intramolecular cyclization to form a cyclic hemiacetal (lactol)[1]. This cyclization acts as an irreversible thermodynamic sink, driving the reaction forward and preventing off-target isomerizations.
-
Telescoped Reduction: The unpurified hemiacetal is subsequently subjected to reductive deoxygenation using a silane and a Lewis acid to furnish the final 3-aryl tetrahydrofuran[3].
Figure 1: Mechanistic workflow of the redox-relay Heck reaction and reductive deoxygenation.
Experimental Design & Causality Matrix
To ensure a robust and self-validating system, the reaction utilizes ligand-free "Jeffery conditions"[4]. By omitting air-sensitive phosphine ligands, the reaction becomes operationally simple and scalable. The table below outlines the causality behind the specific reagent choices.
Table 1: Causality Matrix for Reaction Optimization
| Parameter / Reagent | Function & Mechanistic Causality | Impact of Omission / Alteration |
| Pd(OAc)₂ (2 mol%) | Precatalyst. Reduced in situ to the active Pd(0) species required for oxidative addition. | Complete loss of reactivity. |
| nBu₄NCl (1.0 equiv) | Phase-transfer catalyst and stabilizer. Chloride ions stabilize the ligand-free Pd(0) nanoparticles, preventing aggregation. | Drastic yield reduction (<20%); visible precipitation of inactive palladium black. |
| NaHCO₃ (2.0 equiv) | Mild base. Neutralizes the HI byproduct generated during the catalytic cycle without degrading the diol.[4] | Stronger bases (e.g., K₂CO₃) promote unwanted base-catalyzed degradation of the sensitive hemiacetal intermediate. |
| MeCN (Solvent) | Weakly coordinating solvent. Stabilizes the cationic Pd intermediates during the chain-walking phase. | Non-polar solvents (e.g., Toluene) lead to poor conversion and incomplete chain-walking. |
Step-by-Step Protocol & Self-Validating Systems
This two-step telescoped protocol is designed to maximize yield by avoiding the isolation of the sensitive hemiacetal intermediate[2].
Part A: Redox-Relay Heck Reaction (Hemiacetal Synthesis)
Note: This step does not require rigorous exclusion of air or moisture, highlighting its operational simplicity[2].
-
Reaction Assembly: To a microwave vial or standard reaction vessel, add NaHCO₃ (2.00 equiv), Pd(OAc)₂ (0.02 equiv), nBu₄NCl (1.00 equiv), and the chosen aryl iodide (1.00 equiv)[4].
-
Solvent & Substrate Addition: Suspend the mixture in Acetonitrile (MeCN) to achieve a concentration of 0.40 M. Add cis-2-butene-1,4-diol (1.20 equiv)[4].
-
Heating: Cap the vial and heat the reaction mixture in a heating block at 60 °C with vigorous stirring for 24 hours[4].
-
Workup: Cool the mixture to room temperature. Dilute with Diethyl Ether (Et₂O) and distilled water. Extract the aqueous phase with Et₂O (3 × 15 mL)[4]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint 1 (Trustworthiness): Do not proceed blindly to reduction. Analyze the crude mixture via ¹H NMR or TLC. On TLC (visualized with KMnO₄), the hemiacetal should appear as a distinct, strongly staining spot. By ¹H NMR, successful chain-walking and cyclization are confirmed by the presence of a characteristic anomeric proton multiplet at ~5.2–5.6 ppm . Traces of regioisomeric (2,3-substituted) hemiacetals may be present; this is inconsequential as they converge to the same target in Part B[2].
Part B: Reductive Deoxygenation (3-Aryl Tetrahydrofuran Synthesis)
Note: This step requires anhydrous conditions to prevent the degradation of the Lewis acid.
-
Reaction Assembly: Dissolve the unpurified crude hemiacetal (approx. 1.0 equiv based on theoretical yield) in anhydrous Dichloromethane (DCM) to a concentration of 0.20 M under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add Triethylsilane (Et₃SiH, 3.00 equiv) in one portion, followed by the dropwise addition of Boron trifluoride etherate (BF₃·OEt₂, 3.00 equiv)[3].
-
Reduction: Stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to afford the pure 3-aryl tetrahydrofuran.
Validation Checkpoint 2 (Trustworthiness): Successful reduction is confirmed by the complete disappearance of the anomeric proton (~5.2–5.6 ppm) in the ¹H NMR spectrum, replaced by complex multiplets corresponding to the C2 and C5 methylene protons of the fully saturated tetrahydrofuran ring at ~3.5–4.2 ppm .
References
-
Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(13), 2361–2365. URL:[Link]
-
Larock, R. C., Leung, W.-Y., & Stolz-Dunn, S. (1989). Synthesis of Aryl-Substituted Aldehydes and Ketones via Palladium-Catalyzed Coupling of Aryl Halides and Non-Allylic Unsaturated Alcohols. Tetrahedron Letters, 30(48), 6629-6632. URL:[Link]
-
Mei, T.-S., Patel, E. W., Yin, J., & Sigman, M. S. (2014). Enantioselective Redox-Relay Heck Reaction of Alkenyl Alcohols. The Journal of Organic Chemistry, 79(24), 11841–11850. URL:[Link]
-
Kraus, G. A., Frazier, K. A., Roth, B. D., Taschner, M. J., & Neuenschwander, K. (1981). Conversion of lactones into ethers. The Journal of Organic Chemistry, 46(11), 2417-2419. URL:[Link]
Sources
Application Notes & Protocols: The Strategic Role of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile in Natural Product Synthesis
These application notes serve as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile as a versatile building block in the synthesis of complex natural products. While direct total syntheses employing this specific reagent are not yet prominently featured in the literature, its structural motifs—a substituted tetrahydrofuran core, a reactive nitrile handle, and a functionalizable bromophenyl group—position it as a highly valuable and strategic starting material. This guide will, therefore, focus on its potential applications, drawing from established synthetic methodologies for analogous structures, particularly in the context of lignan natural product synthesis.
Introduction: The Synthetic Potential of a Trifunctional Scaffold
Natural products containing the substituted tetrahydrofuran moiety are abundant and exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.[1][2][3] Lignans, a major class of these natural products, often feature a 3,4-disubstituted tetrahydrofuran core and have garnered significant interest in medicinal chemistry.[4][5] The title compound, 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, offers a unique trifunctional scaffold for the efficient construction of such complex molecules.
-
The Tetrahydrofuran Core: A prevalent structural motif in numerous bioactive natural products.[1][2]
-
The Quaternary Nitrile: A versatile functional group that can be transformed into a variety of other moieties, including carboxylic acids, amides, and amines, providing a key handle for chain elongation and functionalization.
-
The 4-Bromophenyl Group: A synthetically valuable feature that serves as a precursor for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents.[6]
Retrosynthetic Analysis: A Gateway to Tetrahydrofuran Lignans
A plausible and highly strategic application of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is in the synthesis of tetrahydrofuran lignans. Let us consider a representative target molecule, a generic 3,4-disubstituted tetrahydrofuran lignan. A logical retrosynthetic disconnection is illustrated below.
Caption: Retrosynthetic approach for a generic tetrahydrofuran lignan.
This retrosynthetic analysis highlights how 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile can serve as a robust starting point. The key transformations involve the manipulation of the nitrile group and the utilization of the bromophenyl moiety for late-stage diversification.
Synthetic Workflow and Key Transformations
The forward synthesis from 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile to a lignan-like core would proceed through a series of well-established and reliable chemical transformations.
Caption: A plausible synthetic workflow from the title compound to a lignan core.
Detailed Experimental Protocols
The following protocols are provided as a guide for the key transformations outlined in the synthetic workflow. These are based on established methodologies for similar substrates.
Protocol 1: Hydrolysis of the Nitrile Group
Objective: To convert the nitrile functionality of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile to a carboxylic acid.
Materials:
-
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid. Purify by recrystallization or column chromatography if necessary.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
Objective: To functionalize the bromophenyl group of a downstream intermediate via a Suzuki cross-coupling reaction.
Materials:
-
Bromophenyl-containing tetrahydrofuran intermediate (e.g., from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add the bromophenyl-containing tetrahydrofuran intermediate (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture with nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary
The following table provides representative data for key intermediates and transformations. Note that these are hypothetical values based on typical yields for analogous reactions.
| Step | Transformation | Product | Hypothetical Yield (%) | Key Analytical Data |
| 1 | Nitrile Hydrolysis | 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic Acid | 85-95 | ¹H NMR, ¹³C NMR, IR (C=O stretch) |
| 2 | Suzuki Coupling | 3-(Aryl-substituted-phenyl)tetrahydrofuran derivative | 70-90 | ¹H NMR, ¹³C NMR, MS |
Conclusion and Future Outlook
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile represents a strategically designed building block with significant potential in the synthesis of natural products, particularly those containing a substituted tetrahydrofuran core like the lignans. The orthogonal reactivity of the nitrile and bromophenyl groups allows for a modular and efficient synthetic approach. Future work in this area could involve the development of asymmetric syntheses of this starting material to enable the enantioselective total synthesis of chiral natural products. Furthermore, the exploration of a wider range of cross-coupling reactions and nitrile transformations will undoubtedly expand the synthetic utility of this promising scaffold.
References
-
Functional Group Transformations. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. (2024). PubMed Central (PMC). Retrieved from [Link]
-
NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS. (2006). Semantic Scholar. Retrieved from [Link]
-
CONSTRUCTION OF HETEROCYCLIC LIGNANS IN NATURAL PRODUCT SYNTHESIS AND MEDICINAL CHEMISTRY. (n.d.). Retrieved from [Link]
-
A Bio-Inspired Total Synthesis of Tetrahydrofuran Lignans. (2015). PubMed. Retrieved from [Link]
-
The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2022). MDPI. Retrieved from [Link]
-
Transformations of compounds 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes). (2013). MDPI. Retrieved from [Link]
-
Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer-Villiger oxidation. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-Substituted Furans by Hydroformylation. (2025). ResearchGate. Retrieved from [Link]
-
Organic Functional Group Transformation. (2007). Organic Chemistry Portal. Retrieved from [Link]
-
Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. (2004). Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry CH-401 Course. (2020). IIT Bombay. Retrieved from [Link]
-
Synthesis of tetrahydrofuran lignans. (1994). Journal of the Indian Institute of Science. Retrieved from [Link]
-
HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (2020). MDPI. Retrieved from [Link]
-
Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. (2022). accedaCRIS. Retrieved from [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses. Retrieved from [Link]
-
Fused ring systems in natural product synthesis. (n.d.). CORE. Retrieved from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). MDPI. Retrieved from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. Retrieved from [Link]
-
Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (2019). PubMed. Retrieved from [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). RSC Publishing. Retrieved from [Link]
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- 4. A bio-inspired total synthesis of tetrahydrofuran lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure both scientific accuracy and experimental success.
Introduction: Synthetic Strategy Overview
The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile typically involves a multi-step process. A common conceptual approach involves the formation of a key intermediate, such as a 3-substituted-3-(4-bromophenyl)tetrahydrofuran, followed by the introduction of the nitrile group. The challenges in this synthesis often lie in controlling stereochemistry (if applicable), maximizing the efficiency of the cyanation step, and minimizing side reactions. This guide will address potential issues in a logical, step-by-step manner.
A probable synthetic route begins with the appropriate precursors to form the tetrahydrofuran ring with the bromophenyl substituent at the 3-position, followed by a nucleophilic substitution to install the nitrile.
Caption: Conceptual synthetic workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering causative explanations and actionable solutions.
Problem 1: Low or No Yield of the Tetrahydrofuran Intermediate
Q1: I am attempting to synthesize the 3-(4-bromophenyl)tetrahydrofuran-3-ol intermediate, but the yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the formation of the substituted tetrahydrofuran ring can often be attributed to several factors, including inefficient cyclization, side reactions, or decomposition of the starting materials or product.
Potential Causes & Recommended Actions:
-
Inefficient Cyclization: The intramolecular cyclization to form the tetrahydrofuran ring is a critical step.
-
Catalyst Choice: If employing a catalyzed reaction, ensure the catalyst is active and used at the appropriate loading. For instance, in acid-catalyzed cyclizations, the acid strength and concentration are crucial.
-
Reaction Temperature: The temperature can significantly influence the rate of cyclization versus side reactions. An optimal temperature must be determined empirically. Consider lowering the temperature to disfavor elimination reactions.[1]
-
Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates. A solvent that favors the folded conformation required for cyclization may improve yields.
-
-
Side Reactions:
-
Elimination: Competing elimination reactions can be a significant issue, especially with secondary or tertiary alcohols or halides.[1] Using a non-bulky, weakly basic nucleophile (if applicable in your specific route) and lower reaction temperatures can minimize elimination.
-
Polymerization: Under strongly acidic conditions, furan precursors can be prone to polymerization.[2] Maintaining a neutral or slightly basic pH during workup is advisable.
-
-
Starting Material Quality:
-
Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction or act as catalysts for side reactions.
-
Stability: Some precursors may be unstable. Store them under appropriate conditions and consider using them freshly prepared or purified.
-
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Cyclization
-
To a solution of the appropriate unsaturated alcohol precursor (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the prescribed time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for low yield.
Problem 2: Inefficient Cyanation and Low Yield of the Final Product
Q2: I have successfully synthesized the 3-(4-bromophenyl)tetrahydrofuran-3-ol (or a related precursor with a good leaving group), but the subsequent cyanation step to introduce the nitrile is proving difficult, resulting in low yields of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile. How can I optimize this step?
A2: The cyanation step is a nucleophilic substitution reaction. Low yields can be due to a poor leaving group, a weak nucleophile, steric hindrance, or competing side reactions.
Potential Causes & Recommended Actions:
-
Poor Leaving Group: The hydroxyl group (-OH) is a poor leaving group. It must be converted to a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or halide (-Br, -I).
-
Activation of Alcohols: A common method is to react the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
-
-
Cyanide Source and Reactivity:
-
Choice of Cyanide Salt: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices. Ensure they are finely powdered and anhydrous for optimal reactivity.[3]
-
Phase-Transfer Catalysis (PTC): If using an inorganic cyanide salt with an organic substrate, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by transporting the cyanide anion into the organic phase.[4][5][6]
-
Alternative Cyanide Sources: For sensitive substrates, less basic cyanide sources like zinc cyanide (Zn(CN)₂) in combination with a palladium catalyst, or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can be effective and are less toxic.[7][8][9]
-
-
Reaction Conditions:
-
Solvent: For Sₙ2 reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the cation of the cyanide salt but not the nucleophilic anion, thus enhancing its reactivity.[3][10]
-
Temperature: Increasing the temperature can increase the reaction rate, but it may also promote elimination side reactions. A balance must be found.
-
Table 1: Comparison of Cyanation Conditions
| Cyanide Source | Catalyst | Solvent | Typical Temperature (°C) | Advantages | Disadvantages |
| NaCN/KCN | Phase-Transfer Catalyst | Biphasic (e.g., Toluene/H₂O) | 50-100 | Cost-effective, simple setup | Requires PTC, potential for side reactions |
| NaCN/KCN | None | Polar Aprotic (DMSO, DMF) | 25-100 | Good for many substrates | Requires anhydrous conditions |
| Zn(CN)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Polar Aprotic (DMF) | 80-120 | Good functional group tolerance | Requires a catalyst, Zn(CN)₂ is toxic |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | Polar Aprotic (DMAC) | 100-140 | Non-toxic cyanide source[8] | Higher temperatures often required |
Experimental Protocol: General Procedure for Cyanation using NaCN and a Phase-Transfer Catalyst
-
To a solution of the 3-(4-bromophenyl)-3-(tosyloxy)tetrahydrofuran (1.0 eq) in a suitable organic solvent (e.g., toluene), add an aqueous solution of NaCN (1.5-2.0 eq).
-
Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5-10 mol%).
-
Heat the mixture with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q3: My final product is contaminated with impurities. What are the likely side products and how can I purify the 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile?
A3: Common impurities can include unreacted starting material, elimination byproducts, or products from the hydrolysis of the nitrile.
-
Purification:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying nitriles. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Aqueous Wash: If the nitrile has hydrolyzed to the corresponding carboxylic acid or amide, an aqueous wash with a mild base (e.g., NaHCO₃ solution) can help remove the acidic impurity.
-
Q4: Are there any specific safety precautions I should take when working with cyanide reagents?
A4: EXTREME CAUTION IS REQUIRED. Cyanide salts are highly toxic.
-
Handling: Always handle cyanide salts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Quenching: Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
-
Emergency Preparedness: Have an emergency plan in place and ensure that an antidote kit (e.g., amyl nitrite) is readily available and that personnel are trained in its use.
Q5: Can I use a palladium-catalyzed cyanation directly on an aryl bromide?
A5: While palladium-catalyzed cyanation is a powerful method for introducing a nitrile group onto an aromatic ring, it is not directly applicable to the synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile from 3-bromo-3-(4-bromophenyl)tetrahydrofuran. The palladium-catalyzed reaction is for the cyanation of aryl halides (C(sp²)-X), not alkyl halides (C(sp³)-X). However, if your synthesis involves the formation of the tetrahydrofuran ring on a pre-existing cyanophenyl precursor, then palladium catalysis would be a relevant consideration for the synthesis of that precursor.
References
-
Mąkosza, M., Przyborowski, J., Klajn, R., & Kwast, A. (2000). Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles. Synlett, 2000(12), 1773–1774. [Link]
-
Royal Society of Chemistry. (2016). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]
-
RSC Publishing. (2016). Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. [Link]
-
National Center for Biotechnology Information. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
- Google Patents. (2022).
-
Organic Chemistry Portal. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
- Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
ResearchGate. Synthesis of Substituted Tetrahydrofurans. [Link]
-
ChemRxiv. (2023). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
-
LibreTexts. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. [Link]
-
Nature. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]
- Google Patents. (2009).
- Google Patents. (1967).
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
ScienceDirect. (2000). The synthesis of alkyl aryl nitriles from N-(1-arylalkylidene)cyanomethylamines. Part 2. Mechanism. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. [Link]
-
Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
Taylor & Francis Online. Cyanation – Knowledge and References. [Link]
-
Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. [Link]
-
National Center for Biotechnology Information. (2022). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. [Link]
-
Scribd. L-Proline-Catalyzed Tetrahydrofuran Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles [research-explorer.ista.ac.at]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Purification of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This document is designed to address specific challenges encountered during purification, offering practical solutions grounded in chemical principles.
I. Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, providing potential causes and actionable solutions.
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
Possible Causes:
-
Melting Point Depression: The presence of significant impurities can lower the melting point of the crude material to below the boiling point of the chosen solvent.[1]
-
Inappropriate Solvent Choice: The selected solvent may have a boiling point that is too high, exceeding the melting point of the compound.[1]
-
Supersaturation Issues: The solution may be too concentrated, or cooling may be occurring too rapidly, preventing orderly crystal lattice formation.
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil and add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool slowly.[1]
-
Solvent System Modification:
-
Select a solvent with a lower boiling point.[1]
-
Employ a co-solvent (binary) system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until turbidity (cloudiness) persists. Reheat to clarify and then allow to cool slowly.
-
-
Controlled Cooling: If the compound remains an oil at room temperature, consider further cooling in an ice bath or refrigerator to induce crystallization.[1]
Problem: Low or no crystal formation upon cooling.
Possible Causes:
-
Excessive Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[2]
-
High Solubility in Cold Solvent: The compound has significant solubility in the solvent even at low temperatures.[2]
-
Lack of Nucleation Sites: Spontaneous crystal formation is hindered.
Solutions:
-
Reduce Solvent Volume: Carefully evaporate a portion of the solvent to concentrate the solution and then allow it to cool again.[2]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.
-
-
Change Solvent System: Test alternative solvents where the compound exhibits lower solubility at cold temperatures. A co-solvent system can also be effective here.[2]
Column Chromatography Challenges
Problem: Poor separation of the target compound from impurities (overlapping peaks/spots).
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent is not optimized to provide sufficient separation between the compound and impurities.[2]
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.[2]
-
Improper Column Packing: The stationary phase (e.g., silica gel) is not packed uniformly, leading to channeling and inefficient separation.
Solutions:
-
Optimize the Mobile Phase:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems of differing polarities to find the optimal eluent for separation.[2] A good separation on TLC will translate well to column chromatography.
-
Adjust Polarity: If the compounds are moving too slowly (low Rf value), increase the polarity of the mobile phase. Conversely, if they are moving too quickly (high Rf value), decrease the polarity.[2]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to resolve compounds with similar Rf values.[1]
-
-
Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. For difficult separations, a lower loading percentage is recommended.[2]
-
Proper Column Packing: Ensure the column is packed homogeneously without any air bubbles or cracks. A slurry packing method is often preferred for silica gel.[3]
Problem: The compound is not eluting from the column.
Possible Cause:
-
High Polarity: The compound is too polar for the selected mobile phase and is strongly adsorbed to the polar stationary phase.[2]
Solution:
-
Increase Solvent Polarity: Drastically increase the polarity of the mobile phase. For highly polar compounds, a solvent system such as dichloromethane/methanol may be necessary. A gradient elution ending with a highly polar solvent system is often effective.[2]
Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for the purification of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile.
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the reaction of an aryl bromide with a γ-hydroxy alkene, potential side products could include dehalogenated arenes and oxidized alcohols.[4] It is also important to consider the potential for isomers or related heterocyclic compounds.[5]
Q2: How do I choose the best purification technique for my crude sample?
A2: The choice between recrystallization and column chromatography depends on the properties of your compound and the nature of the impurities.[2]
-
Recrystallization is ideal for solid compounds with good thermal stability when there is a significant difference in solubility between the desired product and the impurities in a particular solvent.[2]
-
Column Chromatography is more versatile and can be used to separate compounds with very similar properties, including liquids and oils. It is particularly useful for removing impurities that have similar solubility to the product.[3]
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for detecting and quantifying impurities, even those that are structurally similar to the main compound.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify the presence of impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) for enhanced impurity profiling.[7]
-
Elemental Analysis: This provides a fundamental confirmation of the compound's elemental composition, offering a direct measure of purity against the theoretical formula.[5]
Q4: Are there any specific storage recommendations for purified 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile?
A4: To maintain the purity of your compound, it is advisable to store it in a tightly sealed container, protected from light and moisture. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is often recommended for similar compounds) can prevent degradation.[1]
Q5: My compound is very polar. What special considerations should I take for column chromatography?
A5: Purifying very polar organic compounds can be challenging.[8] If standard normal-phase chromatography is ineffective, consider the following:
-
Reversed-Phase Chromatography: This technique uses a nonpolar stationary phase and a polar mobile phase, which is often suitable for polar compounds.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This technique can improve the retention of very polar analytes.[9]
III. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add 20-30 mg of the crude solid. Add a potential solvent dropwise and observe the solubility at room temperature. A suitable solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).[1]
-
Dissolution: Place the crude 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives an Rf value of approximately 0.3 for 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile and provides good separation from impurities. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.
-
Column Packing: Clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with the initial, least polar eluent. Prepare a slurry of silica gel in the same eluent and pour it into the column, allowing it to settle into a uniform bed. Ensure there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., from a regulated air line) to push the solvent through the column. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile.
IV. Data Presentation
Table 1: Example of Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Hexane | Insoluble | Sparingly Soluble | Good |
| Toluene | Sparingly Soluble | Soluble | Fair |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Ethanol | Soluble | Very Soluble | Poor |
Table 2: Example of TLC Data for Column Chromatography Optimization
| Solvent System (Hexane:EtOAc) | Rf of Product | Rf of Impurity A | Rf of Impurity B | ΔRf (Product - Impurity) |
| 9:1 | 0.5 | 0.55 | 0.2 | A: 0.05, B: 0.3 |
| 4:1 | 0.7 | 0.75 | 0.4 | A: 0.05, B: 0.3 |
| 19:1 | 0.3 | 0.4 | 0.05 | A: 0.1, B: 0.25 |
Data in bold indicates the optimal solvent system for separation.
V. References
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Retrieved from
-
Organic Syntheses. (n.d.). Purification of Tetrahydrofuran. Retrieved from
-
Wang, L., et al. (2017). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports, 7(1), 1-8. Retrieved from [Link]
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
Google Patents. (n.d.). CN106588828A - Separation and purification method of THF (tetrahydrofuran) distillation waste liquid. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. Retrieved from [Link]
-
BenchChem. (n.d.). Purity Validation of Synthesized 2,3-Bis(4-bromophenyl)fumaronitrile: A Comparative Guide to HPLC and Elemental Analysis. Retrieved from
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
MDPI. (2024, December 9). Plantwide Control for the Separation of THF-H2O in an Azeotropic Distillation Process. Retrieved from [Link]
-
ResearchGate. (2015, August 31). Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer-Villiger oxidation. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). US4919765A - Process for the purification of tetrahydrofuran. Retrieved from
-
ResearchGate. (n.d.). Purification of tetrahydrofuran from its aqueous azeotrope by extractive distillation: Validation of model and simulation. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Google Patents. (n.d.). US4233228A - Purification of tetrahydrofuran. Retrieved from
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]
-
Polycyclic Aromatic Compounds. (2022). Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibitor of HIV-1 Integrase. Retrieved from [Link]
-
PubChem. (n.d.). Method for purifying tetrahydrofuran - Patent JP-2003089694-A. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Retrieved from [Link]
-
Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
RSC Publishing. (2021, January 6). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. Retrieved from [Link]
-
ACS Catalysis. (2022, April 5). Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. biomedres.us [biomedres.us]
- 8. biotage.com [biotage.com]
- 9. waters.com [waters.com]
Technical Support Center: Overcoming Diastereoselectivity Issues in Tetrahydrofuran (THF) Synthesis
Welcome to the Advanced Technical Support Center for Tetrahydrofuran (THF) Synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing stereochemical bottlenecks in cyclic ether construction. Below, we dissect the mechanistic causality behind common diastereoselectivity failures and provide self-validating protocols to ensure reproducible, high-fidelity stereocontrol.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: I am performing a Lewis-acid mediated cyclization of an epoxide to form a THF ring, but my cis/trans ratio is nearly 1:1. How can I drive the reaction toward a single diastereomer? Analysis & Solution: The lack of diastereoselectivity often stems from a reversible ring-opening event that forms a long-lived, unconstrained carbocation, leading to thermodynamic scrambling. To overcome this, you must shift from a weak Brønsted acid to a strong, chelating Lewis acid (e.g., TiCl4 or SnCl4 ). Chelating Lewis acids coordinate simultaneously with the epoxide oxygen and any auxiliary heteroatoms, rigidifying the transition state into a highly ordered chair-like conformation. Alternatively, utilizing TMSOTf at cryogenic temperatures (-78 °C) can kinetically trap the intermediate oxonium ion before bond rotation occurs, preserving the stereochemical integrity of the starting material[1].
Q2: My oxa-Michael addition of propargyl alcohols to nitroalkenes yields poor diastereoselectivity. What is the mechanistic failure here? Analysis & Solution: In base-catalyzed oxa-Michael additions followed by SN2′ ring closure, diastereoselectivity is dictated by the minimization of A(1,3)-allylic strain in the transition state[1]. If your base is too weak or your solvent too polar, the alkoxide intermediate may not adopt the tightly associated ion-pair necessary for stereocontrol. Switching to a sterically bulky base like KOtBu in a non-polar solvent forces the substituents into a pseudo-equatorial orientation to minimize steric clashes, heavily favoring a single diastereomer.
Fig 1. Oxa-Michael addition pathway highlighting A(1,3) strain minimization for stereocontrol.
Q3: I am attempting a Pd-catalyzed oxidative cyclization of alkenols, but I'm getting a mixture of tetrahydrofuran and tetrahydropyran, along with poor THF diastereoselectivity. How do I fix this? Analysis & Solution: Regioselectivity (THF vs. THP) and diastereoselectivity in Pd-catalyzed alkenol cyclizations depend heavily on the coordination sphere of the Palladium intermediate. The addition of 1,4-benzoquinone (BQ) as a co-oxidant with PdCl2 in THF drastically improves diastereoselectivity (up to 7:1 dr)[2]. BQ acts not just as an oxidant, but as a π -acceptor ligand that alters the steric environment of the oxypalladation step. Furthermore, designing substrates capable of intramolecular hydrogen bonding rigidifies the transition state, directing the palladium insertion stereospecifically[2].
Section 2: Quantitative Data & Optimization Matrix
To illustrate the causality of ligand and solvent choices on stereochemical outcomes, the following table summarizes the optimization landscape for Pd-catalyzed tandem oxidative cyclization-redox relay reactions of trisubstituted alkenols[2].
| Catalyst System | Co-Oxidant | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (dr) | Mechanistic Rationale |
| Pd(PPh3)2Cl2 | None | THF | 25 °C | 0 | N/A | Lack of oxidant prevents catalytic turnover. |
| PdCl2 (stoich) | None | THF | 25 °C | 0 | N/A | Absence of BQ prevents necessary π -coordination. |
| PdCl2 (cat) | 1,4-Benzoquinone | CH2Cl2 | 25 °C | 45 | 2:1 | Poor solvent coordination leads to loose transition state. |
| PdCl2 (cat) | 1,4-Benzoquinone | Toluene | 25 °C | 82 | 6:1 | Non-polar environment enhances intramolecular H-bonding. |
| PdCl2 (cat) | 1,4-Benzoquinone | THF | 25 °C | 88 | 7:1 | Optimal solvent coordination stabilizes the Pd-intermediate. |
Section 3: Self-Validating Experimental Protocols
Protocol A: Rh(II)-Catalyzed Three-Component[3+2] Cycloaddition
This methodology yields highly substituted THFs via a carbonyl ylide intermediate[3]. The concerted nature of the Huisgen dipolar cycloaddition ensures that the stereochemistry of the starting materials translates directly to the THF core[3].
Fig 2. Rh(II)-catalyzed [3+2] cycloaddition workflow via a carbonyl ylide intermediate.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add the aryl aldehyde (1.0 equiv), β -nitrostyrene (1.2 equiv), and a catalytic amount of Rh2(OAc)4 (1 mol %) in anhydrous dichloromethane (DCM).
-
Carbenoid Generation: Dissolve dimethyl diazomalonate (1.5 equiv) in anhydrous DCM and add it dropwise to the reaction mixture via a syringe pump over 2 hours at room temperature. Causality: Slow addition prevents the unwanted dimerization of the diazo compound.
-
Cycloaddition: Stir the mixture for an additional 4 hours until the evolution of nitrogen gas ceases.
-
Workup: Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst, concentrate under reduced pressure, and purify via flash column chromatography.
Self-Validation Checkpoints:
-
In-Process: Monitor the evolution of N2 gas (bubbling) upon addition of the diazo compound. Cessation of bubbling indicates complete carbenoid formation and consumption of the diazo reagent.
-
Post-Process: Perform crude 1H -NMR before column chromatography. The diagnostic signals for the THF ring protons (typically between 3.5–5.5 ppm) will show specific coupling constants (J-values). A J-value of ~7-9 Hz validates a cis relationship, while ~2-5 Hz confirms a trans relationship, allowing you to quantify the diastereomeric ratio (dr) prior to purification.
Protocol B: Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay
Designed for the stereoselective synthesis of 1,1,4-trisubstituted THFs from unactivated trisubstituted alkenols[2].
Step-by-Step Methodology:
-
Preparation: In a dry vial, combine the trisubstituted alkenol (1.0 equiv), PdCl2 (10 mol %), and 1,4-benzoquinone (2.0 equiv).
-
Solvent Addition: Add anhydrous THF (0.1 M concentration) to the vial. Causality: THF acts as a coordinating solvent that stabilizes the electrophilic palladium species, preventing premature β -hydride elimination.
-
Reaction: Stir the mixture at 25 °C for 12–24 hours. For tertiary alcohols, elevate the temperature to 60 °C to overcome the steric barrier of cyclization.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and concentrate.
Self-Validation Checkpoints:
-
In-Process: The reaction mixture will transition from a light yellow to a deep red/brown as the benzoquinone is reduced to hydroquinone and the Pd-cycle turns over.
-
Post-Process: Use 2D NOESY NMR on the isolated product. The presence of strong NOE cross-peaks between the C4-substituent and the C2-protons will definitively validate the cis configuration driven by the intramolecular hydrogen-bonding transition state.
Section 4: References
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: National Institutes of Health (NIH) / PubMed Central URL:
-
The Three-Component Reaction of Dicarbomethoxycarbene, Aldehydes, and β -Nitrostyrenes: A Stereoselective Synthesis of Substituted Tetrahydrofurans Source: The Journal of Organic Chemistry - ACS Publications URL:
-
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding Source: The Journal of Organic Chemistry - ACS Publications URL:
Sources
Technical Support Center: Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
Welcome to the Technical Support Center for the synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (CAS 1211594-42-1). This intermediate is a critical building block in the development of structurally complex pharmaceuticals.
Due to the highly reactive nature of the bis-electrophile used in this synthesis, researchers frequently encounter issues with incomplete cyclization, competitive elimination, and reagent degradation. This guide is designed to provide you with causality-driven troubleshooting strategies, diagnostic markers, and a self-validating protocol to ensure high-yield, reproducible results.
Mechanistic Overview & Reaction Visualization
The standard synthetic route involves a one-pot, double alkylation of 2-(4-bromophenyl)acetonitrile [1] with 1-chloro-2-(chloromethoxy)ethane (also known as 2-chloroethyl chloromethyl ether)[2].
The reaction proceeds via two distinct kinetic steps:
-
Intermolecular SN2 Alkylation: The nitrile-stabilized carbanion preferentially attacks the highly electrophilic chloromethyl group ( −O−CH2−Cl ), which is activated by oxocarbenium ion stabilization.
-
Intramolecular 5-Exo-Tet Cyclization: A second deprotonation event drives the intramolecular attack on the terminal 2-chloroethyl group, closing the 5-membered tetrahydrofuran ring [3].
Understanding where this pathway diverges is critical for troubleshooting.
Reaction pathway and competing side reactions in the synthesis of the target tetrahydrofuran.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a high accumulation of the mono-alkylated intermediate without cyclization?
Causality: The first alkylation is rapid due to the extreme electrophilicity of the α -chloro ether moiety. However, the subsequent intramolecular SN2 displacement of the primary chloride is kinetically slower. If the base is consumed by ambient moisture or if the temperature is too low, the reaction stalls at the mono-alkylated stage. Solution: Ensure you are using a sufficient excess of base (at least 2.2 to 2.5 equivalents). If the reaction remains stalled, add a catalytic amount (0.1 eq) of anhydrous Sodium Iodide (NaI). This initiates a Finkelstein reaction, converting the terminal chloride into a much more reactive iodide in situ, drastically accelerating the cyclization step.
Q2: My GC-MS shows a major product at m/z 251/253, but NMR indicates it is not the target compound. What is this?
Causality: You have formed the vinyl ether byproduct via E2 elimination. The mono-alkylated intermediate ( Ar−C(CN)H−CH2−O−CH2−CH2−Cl ) can undergo β -hydride abstraction by the base instead of cyclizing. Because elimination of HCl results in the exact same molecular weight as the cyclized target product ( C11H10BrNO ), they are indistinguishable by mass spectrometry alone. Solution: This occurs when the base is too sterically hindered (e.g., LDA, NaHMDS) or the cyclization temperature is too high. Switch to a smaller, unhindered base like Sodium Hydride (NaH) and strictly maintain the cyclization temperature below 60 °C to favor the 5-Exo-Tet pathway over E2 elimination.
Q3: I am observing significant amounts of unreacted starting material and unidentifiable polymeric sludge. What went wrong?
Causality: 1-chloro-2-(chloromethoxy)ethane is highly hygroscopic and unstable in the presence of water. Moisture causes rapid hydrolysis of the chloromethyl group, liberating formaldehyde, 2-chloroethanol, and HCl. The liberated formaldehyde then undergoes rapid Knoevenagel condensation with your acidic starting material, consuming it and forming polymeric sludge. Solution: The system must be rigorously anhydrous. Use freshly distilled, amine-free DMF or THF. Flame-dry all glassware and perform the reagent transfer under a positive pressure of Argon.
Q4: How can I minimize the formation of dimeric impurities?
Causality: While intramolecular cyclization is kinetically favored, running the reaction at high concentrations increases the probability of intermolecular collisions, leading to dimerization (one carbanion attacking the 2-chloroethyl group of another molecule). Solution: Utilize the dilution principle. Run the reaction at a concentration of 0.1 M to 0.15 M relative to the starting material.
Quantitative Diagnostic Data
Use the following analytical markers to rapidly diagnose which side reaction is dominating your workflow.
| Side Reaction / Byproduct | Analytical Marker (GC-MS / NMR) | Primary Causality | Mitigation Strategy |
| Incomplete Cyclization (Mono-alkylated intermediate) | MS: [M]+ at m/z 287/289 (Distinct Cl isotope pattern) | Insufficient base equivalents; slow intramolecular SN2 kinetics. | Add 0.1 eq NaI (Finkelstein catalyst); ensure 2.2+ eq active base. |
| Vinyl Ether Formation (E2 Elimination) | MS: [M]+ at m/z 251/253 (Isomeric to target)¹H NMR: ~4.0-4.5 ppm & 6.0-6.5 ppm (vinylic protons) | Base is too sterically hindered; temperature too high during cyclization. | Maintain T<60 °C; use an unhindered base (NaH) instead of LDA/NaHMDS. |
| Formaldehyde Adducts (Hydrolysis & Knoevenagel) | MS: Variable polymeric masses; Unreacted starting material present. | Reagent hydrolysis due to moisture; α -chloro ethers are highly sensitive. | Strictly anhydrous conditions; use freshly distilled solvents and inert gas. |
| Dimerization (Intermolecular Alkylation) | MS: [M]+ > 400HPLC: Broad, late-eluting peaks. | High steady-state concentration of carbanion favors intermolecular collisions. | Operate at high dilution (0.1 M); ensure slow, dropwise addition of reagents. |
Self-Validating Experimental Protocol
This optimized protocol utilizes built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next phase.
Reagents:
-
4-Bromophenylacetonitrile: 1.0 eq (10.0 mmol, 1.96 g)
-
1-Chloro-2-(chloromethoxy)ethane: 1.1 eq (11.0 mmol, 1.42 g)
-
Sodium Hydride (60% dispersion in mineral oil): 2.5 eq (25.0 mmol, 1.00 g)
-
Anhydrous DMF: 100 mL (0.1 M dilution)
Step-by-Step Methodology:
-
System Preparation & Deprotonation:
-
Suspend NaH (2.5 eq) in 50 mL of anhydrous DMF in a flame-dried, argon-purged flask. Cool to 0 °C using an ice bath.
-
Dissolve 4-bromophenylacetonitrile (1.0 eq) in 25 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Self-Validation Checkpoint 1: Observe the evolution of H2 gas and a distinct color change to deep yellow/orange, confirming the formation of the nitrile-stabilized carbanion. Stir for 30 minutes at 0 °C.
-
-
First Alkylation (Intermolecular):
-
Dissolve 1-chloro-2-(chloromethoxy)ethane (1.1 eq) in 25 mL of anhydrous DMF. Add this dropwise to the reaction mixture at 0 °C over 30 minutes to prevent thermal spikes.
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature (20 °C) for 2 hours.
-
Self-Validation Checkpoint 2: Pull a 0.1 mL aliquot, quench with aqueous NH4Cl , extract with EtOAc, and run GC-MS. You must observe the disappearance of the starting material (m/z 195/197) and the appearance of the mono-alkylated intermediate (m/z 287/289). Do not proceed to step 3 until >95% conversion to the intermediate is achieved.
-
-
Cyclization (Intramolecular):
-
Once the intermediate is confirmed, heat the reaction mixture to 50 °C for 4 to 6 hours. (Do not exceed 60 °C to prevent vinyl ether formation).
-
Self-Validation Checkpoint 3: Run a second GC-MS. The mass should shift from m/z 287/289 to m/z 251/253. To confirm this is the cyclized product and not the isomeric vinyl ether, perform a rapid ¹H NMR on a crude aliquot. The absence of vinylic doublets at 6.0-6.5 ppm confirms successful 5-Exo-Tet cyclization.
-
-
Workup & Purification:
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl (50 mL).
-
Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers extensively with water ( 5×50 mL) to remove DMF, followed by brine (50 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile.
-
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10290810, 1-Chloro-2-(chloromethoxy)ethane. PubChem. URL:[Link]
-
Holy, A. (1993). Synthesis of 9-(2-Phosphinomethoxyethyl)adenine and Related Compounds. Collection of Czechoslovak Chemical Communications, 58(3), 649-674. URL:[Link]
-
Macogonkosza, M., Przyborowski, J., Klajn, R., & Kwast, A. (2000). Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles. Synlett, 2000(12), 1773-1774. URL:[Link]
Technical Support Center: Optimizing Palladium-Catalyzed Tetrahydrofuran (THF) Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize palladium-catalyzed tetrahydrofuran (THF) syntheses.
The THF ring is a ubiquitous structural motif in biologically active natural products and FDA-approved therapeutics[1]. Constructing these 5-membered oxygen heterocycles via palladium catalysis—whether through Pd(0)-catalyzed carboetherification or Pd(II)-catalyzed Wacker-type oxidative cyclization—offers unparalleled stereocontrol and step economy. However, these systems are highly sensitive to ligand sterics, base selection, and oxidation states.
This guide bypasses generic advice to focus on the mechanistic causality behind experimental failures, providing self-validating protocols and targeted troubleshooting logic.
Part 1: Core Experimental Protocols (Self-Validating Systems)
To establish a reliable baseline, you must ensure your catalytic cycles are properly initiated and terminated. Below are two field-proven, self-validating protocols for distinct THF synthesis pathways.
Protocol A: Pd(0)-Catalyzed Carboetherification (Wolfe Conditions)
This protocol couples γ -hydroxy terminal alkenes with aryl bromides to yield trans-2,5- or trans-2,3-disubstituted THFs with high diastereoselectivity (up to >20:1 dr)[2][3].
Causality Check: The use of a strong base (NaOtBu) is critical to deprotonate the alcohol, providing access to the intermediate palladium alkoxide[2]. The bidentate ligand (DPE-phos) enforces a geometry that favors alkene insertion over premature reductive elimination.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk tube and cool under a continuous stream of ultra-high purity argon[2].
-
Catalyst & Base Loading: Charge the tube with Pd2(dba)3 (1 mol % complex, yielding 2 mol % active Pd), DPE-phos ligand (2 mol %), NaOtBu (2.0 equiv), and the aryl bromide (2.0 equiv)[2].
-
Purge Cycle: Evacuate and backfill the Schlenk tube with argon three times to ensure a strictly anaerobic environment.
-
Substrate Addition: Dissolve the γ -hydroxy alkene substrate (1.0 equiv) in anhydrous THF to achieve a concentration of 0.13–0.25 M[2]. Inject this solution into the Schlenk tube via syringe.
-
Reaction: Seal the tube and heat to 65 °C with rigorous stirring[2]. Monitor via TLC or GC-MS until the aryl bromide is consumed (typically 12–24 hours).
-
Quench & Workup: Cool to room temperature, quench with saturated aqueous NH4Cl , extract with ethyl acetate, dry over MgSO4 , and purify via flash chromatography.
Protocol B: Pd(II)-Catalyzed Carbonylative Macrolactonization (Wacker-Type)
This protocol traps a reactive acyl-palladium species (derived from Wacker-type oxypalladation and CO migratory insertion) to form THP/THF-containing macrolactones[4].
Causality Check: Because this is a Pd(II) to Pd(0) cycle, a stoichiometric terminal oxidant ( CuCl2 ) is strictly required to reoxidize the Pd(0) species back to the active Pd(II) catalyst[4].
Step-by-Step Methodology:
-
System Setup: Equip a flame-dried round-bottom flask with a CO balloon.
-
Reagent Loading: Add Pd(OAc)2 (0.1 equiv) and anhydrous CuCl2 (3.0 equiv)[4].
-
Solvent & Atmosphere: Add 1,2-dichloroethane (DCE) to achieve a highly dilute 0.002 M concentration (critical to favor intramolecular cyclization over intermolecular oligomerization)[4]. Purge the system with CO gas.
-
Slow Addition: Dissolve the alkenediol substrate in a small volume of DCE and add it dropwise via a syringe pump over 4–6 hours at room temperature[4].
-
Reaction & Workup: Stir at room temperature under CO atmosphere until complete. Filter the crude mixture through a short pad of Celite to remove copper/palladium salts before chromatographic purification.
Part 2: Mechanistic Pathways
Understanding the precise sequence of elementary steps is non-negotiable for troubleshooting. The diagram below illustrates the Pd(0) carboetherification cycle, highlighting exactly where off-target side reactions occur.
Caption: Pd(0)-catalyzed carboetherification catalytic cycle highlighting key intermediates and side reactions.
Part 3: Troubleshooting Guides & FAQs
Q1: My GC-MS shows high levels of a reduced arene (e.g., naphthalene from 2-bromonaphthalene) and very little THF product. What is happening?
The Causality: You are observing the primary side reaction in Pd-catalyzed carboetherification: the reduction of the aryl halide[2]. This occurs when the intermediate palladium alkoxide complex, Pd(Ar)(OR) , undergoes β -hydride elimination rather than the desired intramolecular alkene insertion[2]. The Solution:
-
Switch Ligands: Monodentate ligands like P(o-tol)3 often fail here (yielding as low as 20% THF)[2]. Switch to a bidentate phosphine ligand with a wide bite angle, such as DPE-phos. This enforces a rigid coordination geometry that accelerates alkene insertion and suppresses β -hydride elimination[2].
-
Check Substrate: Primary alcohols are highly susceptible to β -hydride elimination. If your substrate is a primary alcohol, you may need to increase the steric bulk of your ligand or lower the reaction temperature[2].
Q2: I am isolating an acyclic aryl ether instead of the cyclized THF ring. How do I fix this?
The Causality: O-arylation (etherification) is competing with cyclization[2]. This means that after the Pd(Ar)(OR) intermediate forms, it undergoes direct C–O reductive elimination before the pendant alkene can insert into the Pd–C bond. The Solution:
-
Electronic Tuning: Electron-rich aryl halides slow down reductive elimination, giving the alkene more time to insert[2].
-
Steric Tuning: Ensure the substituents on your γ -hydroxy alkene provide enough Thorpe-Ingold effect to pre-organize the alkene near the palladium center, accelerating the insertion step.
Q3: My reaction yield is fine, but the diastereomeric ratio (dr) is nearly 1:1. How can I improve stereoselectivity?
The Causality: High diastereoselectivity (e.g., >20:1 for trans-2,5-disubstituted THFs) relies on the size difference between the substituents on the substrate and the formation of a tightly chelated, cyclic intermediate during alkene insertion[2]. If the intermediate is acyclic or unchelated, asymmetric induction fails[2]. The Solution:
-
Substrate Sterics: Ensure the two substituents on the alkene/alcohol backbone are sufficiently different in size. For example, replacing an ethyl group with a bulkier phenyl group can shift the dr from 3:1 to >20:1[2].
-
Alternative Catalysis: If utilizing 1,3-dienes and 2-bromoallyl alcohols, consider switching to a urea-enabled Pd-catalyzed heteroannulation, which utilizes non-aromatic, acyclic ambiphiles to control stereochemistry (yielding ~55:45 to 80:20 dr depending on the diene isomer)[1][5].
Q4: The reaction mixture turns black shortly after heating, and the reaction stalls.
The Causality: The black precipitate is "Palladium Black"—inactive agglomerated Pd(0) nanoparticles.
-
In Pd(0) cycles (Wolfe): This indicates ligand degradation or oxygen ingress, causing the catalyst to fall out of the cycle.
-
In Pd(II) cycles (Wacker/Carbonylative): This means your terminal oxidant ( CuCl2 or benzoquinone) is depleted or failing to reoxidize Pd(0) to Pd(II) fast enough[4][6]. The Solution: For Pd(0) reactions, rigorously degas solvents and verify the integrity of your glovebox/Schlenk line. For Pd(II) reactions, increase the equivalents of CuCl2 or ensure efficient stirring to maximize mass transfer.
Part 4: Troubleshooting Logic Tree
Use the following decision matrix to rapidly diagnose and resolve low-yield outcomes in your THF syntheses.
Caption: Decision tree for troubleshooting low yields in Pd-catalyzed THF synthesis.
Part 5: Quantitative Data Summary
The following table summarizes the expected outcomes based on varying reaction conditions and substrate classes, allowing for rapid benchmarking of your experimental results.
| Reaction Type | Catalyst / Ligand System | Key Reagents | Typical Substrate | Expected Yield | Expected Stereoselectivity (dr) |
| Carboetherification [2] | Pd2(dba)3 / DPE-phos | NaOtBu, THF, 65 °C | γ -hydroxy terminal alkenes + Aryl Bromides | 59% – 77% | Up to >20:1 (trans-2,5-THF) |
| Carboetherification [2] | Pd2(dba)3 / P(o-tol)3 | NaOtBu, THF, 65 °C | 4-penten-1-ol + 2-bromonaphthalene | ~20% (High Arene side product) | N/A (Poor conversion) |
| Heteroannulation [1][5] | Pd(OAc)2 / N-phenylurea | K2CO3 , MIBK/DMF, 110 °C | 2-bromoallyl alcohols + 1,3-dienes | 35% – 72% | ~50:50 to 80:20 |
| Carbonylative Macrolactonization [4] | Pd(OAc)2 (No phosphine) | CuCl2 , CO gas, DCE, RT | Alkendiols | Good (Ring size 13-18) | Varies (Predominantly cis-THP/THF) |
References
-
Hay, M. B., Hardin, A. R., & Wolfe, J. P. "Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ -Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity." The Journal of Organic Chemistry, 2005.[Link]
-
Bai, Y., & Davis, D. C. "Efficient Synthesis of THP/THF-Containing Macrolides via Palladium-Catalyzed Alkoxycarbonylative Macrolactonizations." National Center for Biotechnology Information (PMC).[Link]
-
"Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation." ChemRxiv / Organic Letters.[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of THP/THF-Containing Macrolides via Palladium-Catalyzed Alkoxycarbonylative Macrolactonizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in epoxide reactions for THF synthesis
Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges researchers face when synthesizing substituted tetrahydrofurans (THFs) via epoxide ring-opening and cyclization.
Epoxides possess approximately 27 kcal/mol of ring strain, making them highly reactive. However, channeling this reactivity exclusively toward a 5-exo-tet or formal[3+2] cyclization requires precise control over the activation energy barriers. Poor optimization often leads to catalyst poisoning, undesired regioselectivity, or competitive isomerization pathways.
Mechanistic Pathways & Diagnostic Workflows
To effectively troubleshoot, we must first understand the causality of the reaction failures. When a Lewis acid activates an epoxide, the resulting polarized C–O bond (an SN1 -like intermediate) is susceptible to multiple competing fates. If the nucleophilic tether (e.g., an alcohol or alkene) does not attack rapidly, the intermediate will undergo a 1,2-hydride or alkyl shift—known as the Meinwald rearrangement —yielding an aldehyde or ketone instead of the desired THF ring[1][2].
Mechanistic pathways in Lewis acid-catalyzed epoxide ring-opening.
Diagnostic workflow for troubleshooting low conversion in THF synthesis.
Frequently Asked Questions (Troubleshooting)
Q: My conversion is stuck at <20%. Adding more Lewis acid (e.g., BF3⋅OEt2 ) doesn't improve the yield. What is happening? A: You are likely experiencing catalyst inhibition due to solvent coordination. If you are conducting the reaction in THF, diethyl ether, or acetonitrile, the solvent molecules are outcompeting the epoxide for the empty orbitals of the Lewis acid. This effectively poisons the catalyst. Solution: Switch to a strictly non-coordinating solvent such as anhydrous dichloromethane (DCM) or toluene. Ensure your starting material is rigorously dried, as trace water will hydrolyze the Lewis acid.
Q: The starting material is fully consumed, but my GC-MS and NMR show an aldehyde/ketone instead of the THF ring. Why? A: This is the classic Meinwald rearrangement[2]. When the epoxide is activated, the resulting cationic intermediate undergoes a 1,2-hydride or alkyl shift faster than the nucleophile can attack. Solution: This is a kinetic issue. To suppress the rearrangement, lower the reaction temperature (e.g., from 0 °C to -78 °C) to slow down the 1,2-shift, allowing the nucleophilic attack to catch up. Alternatively, switch to a milder, more oxophilic Lewis acid (e.g., TiCl4 or SnCl4 ) that stabilizes the transition state without over-polarizing the C–O bond[1].
Q: I am getting a mixture of 5-exo and 6-endo cyclization products. How do I favor the THF (5-exo) over the tetrahydropyran (6-endo)? A: According to Baldwin's rules, 5-exo-tet cyclizations are generally kinetically favored over 6-endo-tet. However, substitution patterns heavily dictate regioselectivity. Under Lewis acidic conditions, the epoxide opens in an SN1 -like fashion, meaning attack occurs at the carbon that better stabilizes the developing positive charge[3]. Solution: If the 6-endo pathway is dominating due to electronic stabilization at the internal carbon, you can switch to basic conditions (e.g., NaH in DMF). Base-promoted cyclizations proceed via a strict SN2 mechanism, forcing the alkoxide to attack the least sterically hindered carbon, reliably yielding the 5-exo THF product.
Q: Are there alternative methods if Lewis acids completely fail due to sensitive functional groups? A: Yes. You can bypass cationic intermediates entirely by using a reductive radical cyclization. By converting a tethered alcohol to an organoselenium or organotellurium intermediate, you can initiate a radical cascade using AIBN and Bu3SnH . Radicals do not undergo Meinwald rearrangements, ensuring clean 5-exo-trig or 5-exo-tet cyclization to the THF derivative[4].
Quantitative Data Summary: Reaction Condition Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting product distribution during the cyclization of a standard epoxy-alcohol model substrate.
| Catalyst / Conditions | Solvent | Temperature | Conversion (%) | THF Yield (%) | Major Side Product |
| BF3⋅OEt2 (10 mol%) | DCM | -78 °C to 0 °C | >95% | 85% | Trace ketone |
| BF3⋅OEt2 (10 mol%) | THF | 0 °C | <20% | 15% | Unreacted SM (Solvent inhibition) |
| SnCl4 (50 mol%) | Toluene | 25 °C | >95% | 40% | Ketone (Meinwald rearrangement) |
| TiCl4 (20 mol%) | DCM | -78 °C | 90% | 88% | Chlorohydrin intermediate |
| NaH (1.2 equiv) | DMF | 25 °C | >95% | 92% | None (Strict SN2 pathway) |
| No Catalyst (Heat) | Toluene | 110 °C | <5% | 0% | Unreacted SM |
Self-Validating Experimental Protocols
Protocol A: Lewis Acid-Mediated 5-exo-tet Cyclization
Designed to minimize Meinwald rearrangement via low-temperature kinetic control.
-
Preparation: Flame-dry a Schlenk flask under argon. Add the epoxy-alcohol substrate (1.0 mmol) and dissolve in anhydrous DCM (10 mL, 0.1 M concentration to prevent intermolecular oligomerization).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Activation: Dropwise, add BF3⋅OEt2 (0.1 mmol, 10 mol%). Self-Validation Check: The solution may turn slightly yellow; monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the epoxide spot and the appearance of a lower Rf spot indicates successful conversion.
-
Quenching: Once TLC indicates complete consumption of the starting material (typically 1-2 hours), quench the reaction at -78 °C by adding 2 mL of saturated aqueous NaHCO3 .
-
Workup & Validation: Extract with DCM (3 x 10 mL), dry over MgSO4 , and concentrate. Self-Validation Check: Run a crude 1H -NMR. The absence of an aldehyde proton (~9.5 ppm) or a methyl ketone singlet (~2.1 ppm) confirms that the Meinwald rearrangement was successfully suppressed.
Protocol B: Reductive Radical Cyclization (Organoselenium Route)
A highly reliable alternative for acid-sensitive substrates[4].
-
Selenation: React the monosubstituted epoxide with benzeneselenolate (generated in situ from diphenyl diselenide and NaBH4 in EtOH) to afford the β -hydroxyalkyl selenide.
-
Tethering: O-allylate the resulting alcohol using allyl bromide and NaH in THF to create the radical precursor.
-
Cyclization: Dissolve the precursor (1.0 mmol) in degassed benzene (20 mL). Add hexabutylditin (40 mol%) or AIBN (10 mol%) and Bu3SnH (1.2 equiv).
-
Initiation: Irradiate with a UV lamp (or heat to 80 °C if using AIBN) for 4 hours.
-
Validation: The radical cascade cleanly affords the 2-substituted 4-methyl-tetrahydrofuran. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).
References
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans Source: Molecules (MDPI) URL:[Link]
-
Tetrahydrofuran Derivatives from Epoxides via Group Transfer Cyclization or Reductive Radical Cyclization of Organotellurium and Organoselenium Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Meinwald-type rearrangement of monosubstituted epoxides to methyl ketones using an [Al porphyrin]+[Co(CO)4]− catalyst Source: Catalysis Science & Technology (RSC) URL:[Link]
Sources
Technical Support Center: Catalyst Deactivation in Substituted Tetrahydrofuran Synthesis
Welcome to the Advanced Technical Support Center. As process chemists and drug development professionals, you understand that synthesizing substituted tetrahydrofurans (THFs)—critical pharmacophores in nucleoside analogs, macrolides, and polyether antibiotics—often relies on delicate catalytic cycles. Whether you are employing transition metal catalysts for the hydrogenation of furans or utilizing dirhodium complexes for complex cycloisomerizations, catalyst deactivation is a primary bottleneck.
This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating methodologies to diagnose and resolve catalyst deactivation.
Diagnostic Workflow: Identifying the Deactivation Modality
Before altering your reaction parameters, it is critical to identify the physical or chemical mechanism driving the loss of catalytic activity. Use the diagnostic decision tree below to map your experimental symptoms to the correct mechanistic failure.
Diagnostic workflow for identifying and resolving catalyst deactivation in THF synthesis.
Troubleshooting Guide: Common Deactivation Modalities
Issue 1: Rapid Activity Loss in Vapor-Phase Furfural Hydrogenation
Q: My copper chromite (CuCr₂O₄·CuO) or nickel catalyst rapidly loses activity during the vapor-phase hydrogenation of furfural to THF precursors. Is the active metal oxidizing?
A: Contrary to older literature suggesting the loss of Cu(I) sites is the culprit, recent in situ X-ray absorption fine structure (XAFS) and X-ray photoelectron spectroscopy (XPS) studies reveal that metallic Cu is the true active site[1],[2]. The actual causality behind the deactivation depends strictly on your operating temperature:
-
At 200 °C (Fouling/Coking): Furfural and its reactive intermediates (like furfuryl alcohol) undergo rapid intermolecular condensation and resinification. These heavy polymeric species strongly adsorb onto the catalyst, physically blocking the active metallic Cu sites[1]. Similarly, Nickel catalysts can accumulate up to ~30 wt% coke over 16 hours[3].
-
At 300 °C (Sintering/Restructuring): While the Cu particle size may remain stable, thermal mobility causes the Cr/Cu surface ratio to increase by up to 50%. Chromium migrates and covers the active Cu sites, compounding the polymeric poisoning effect[1],[2].
-
Resolution: Lower the reaction temperature to minimize polymerization, or transition to a mesoporous silica-encapsulated catalyst (e.g., RhIn@MSW) which prevents both coking and high-temperature sintering[4].
Issue 2: Reaction Stalling in Dirhodium-Catalyzed Cycloisomerization
Q: I am attempting to synthesize centrally chiral isoindazole/THF frameworks via the dirhodium-catalyzed cycloisomerization of azaenynes. The reaction stalls at low conversion and yields racemic byproducts. What is happening?
A: You are experiencing severe heteroatom poisoning and competitive background reactions. The nitrogen atom in the azaenyne tether possesses a high coordinating capability[5].
-
Causality: The lone pair on the nitrogen atom outcompetes the alkyne/alkene moiety for the electrophilic Rh(II) center. This forms a highly stable, unreactive thermodynamic sink (catalyst poisoning), halting the catalytic cycle. Because the catalyst is locked, the substrate undergoes an uncatalyzed, non-enantioselective thermal background reaction, leading to racemate formation[6],.
-
Resolution: Implement a "cap-tether synergistic modulation strategy." By introducing bulky capping groups on the nitrogen or utilizing highly sterically demanding dirhodium catalysts (e.g., Rh₂(S-TCPTTL)₄), you sterically shield the nitrogen lone pair, preventing it from coordinating to the metal center while leaving the alkyne accessible for activation.
Issue 3: Deactivation in Hydrogen Borrowing (HB) Alkylations
Q: When using Ir- or Ru-based catalysts for the synthesis of substituted THFs via hydrogen borrowing (alkylation of functionalized alcohols), substrates containing pyridines or oxazoles result in zero turnover. How can I overcome this?
A: Nitrogen-containing heterocycles are notorious for complexing with Ir and Ru centers, displacing the necessary hydride or alkoxide intermediates required for the hydrogen borrowing cascade.
-
Resolution: Shift the thermodynamic equilibrium of the complexation. Recent advancements demonstrate that raising the reaction temperature to 85 °C under strictly anaerobic conditions provides enough thermal energy to favor ligand dissociation over stable complexation, allowing the catalytic cycle to proceed without destroying the catalyst.
Quantitative Deactivation Metrics
To benchmark your system's performance, compare your catalyst's degradation profile against the established metrics in the table below.
| Catalyst System | Reaction Type | Primary Deactivation Mode | Deactivation Metric / Indicator | Mitigation Strategy |
| CuCr₂O₄·CuO | Furfural Hydrogenation | Polymeric Poisoning / Sintering | Activity drops at 200°C; Cr/Cu ratio increases 50% at 300°C. | Ex-situ calcination; operate <200°C.[1],[2] |
| Ni (Unpromoted) | Vapor-Phase Hydrogenation | Coking | ~30 wt% carbon deposition over 16 h (measured via TPO). | Add Fe/Cr promoters; optimize H₂ excess.[3] |
| RhIn@MSW | Furfural Hydrogenation | Carbon Deposition | TOF drops significantly without MSW shell; stable at 322 h⁻¹ with shell. | Mesoporous silica encapsulation.[4] |
| Rh₂(OPiv)₄ | Azaenyne Cycloisomerization | N-Atom Coordination | Reaction stalls; high racemate background yield. | Cap-tether modulation; bulky chiral ligands.[5], |
| Ir/Ru Complexes | Hydrogen Borrowing (HB) | Heterocycle Complexation | Low turnover with pyridine-containing alcohols. | Increase temp to 85°C; anaerobic conditions. |
Validated Experimental Protocols
To ensure scientific integrity, every recovery or mitigation protocol must be self-validating. Follow these step-by-step methodologies to recover activity and verify success.
Protocol A: Regeneration of Coked Noble Metal Catalysts (e.g., RhIn@MSW)
When carbon deposition inevitably occurs during high-temperature vapor-phase hydrogenation, the catalytic surface must be regenerated without inducing nanoparticle sintering[4].
-
Isolation: Purge the reactor with inert gas (He or N₂, 50 mL/min) and cool to room temperature to safely isolate the deactivated catalyst bed.
-
Oxidative Calcination (Decoking): Introduce synthetic air. Ramp the temperature at 5 °C/min to 550 °C. Hold at 550 °C for 4 hours. Causality: This step combusts the polymeric furanic resins into CO₂ and H₂O. The mesoporous silica shell (MSW) physically restricts the metal nanoparticles, preventing them from agglomerating during this high-energy step.
-
Reductive Reactivation: Purge the system with He to remove residual oxygen. Introduce a reducing atmosphere of 10% H₂/He at 50 mL/min. Maintain at 550 °C for 4 hours to reduce the oxidized metal species back to their active metallic state.
-
Self-Validation Step: Cool to 160 °C and reintroduce the furfural feed (e.g., 0.3 μL/min). Measure the initial Turnover Frequency (TOF). A successful regeneration will yield a TOF of >95% of the fresh catalyst (e.g., ~322 h⁻¹ for RhIn@MSW).
Protocol B: Mitigating N-Poisoning in Dirhodium Cycloisomerization
To prevent catalyst deactivation in the synthesis of chiral isoindazole-THF frameworks.
-
Substrate Design: Modify the starting azaenyne by attaching a bulky electron-withdrawing protecting group (e.g., N-piperidyl or bulky sulfonyls) to the tethered nitrogen. Causality: This reduces the electron density on the nitrogen and creates steric bulk, preventing it from binding to the Rh center.
-
Solvent Selection: Dissolve the substrate in 1,2-Dichloroethane (DCE). DCE provides the optimal dielectric environment to support the electrophilic Rh-carbenoid intermediate without competitively binding to the metal.
-
Catalyst Loading: Add 2–5 mol% of a sterically demanding dirhodium catalyst (e.g., Rh₂(S-TCPTTL)₄).
-
Self-Validation Step: Monitor the reaction via in-situ IR or NMR. If the diazo stretch disappears but no product forms, the catalyst is poisoned and background decomposition is occurring. If product formation scales linearly with diazo consumption, the metal center is successfully shielded from N-poisoning.
Frequently Asked Questions (FAQs)
Q: Does co-feeding water help prevent deactivation in solid acid catalysts used for THF synthesis? A: Yes. When using weak Brønsted acid zeolites (e.g., S-MFI) for the dehydra-decyclization of THF to renewable butadiene, the catalyst typically deactivates by ~53% over 4 hours due to coking. By co-feeding water at a concentration of 10% (v/v), the initial conversion decreases slightly due to competitive adsorption, but the catalyst activity stabilizes and minimal further deactivation is observed[7].
Q: Can I use an excess of hydrogen to prevent deactivation in sponge nickel catalysts? A: Yes. When synthesizing THF via the hydrogenation of furan using sponge nickel (promoted with Fe and Cr), maintaining a molar excess of hydrogen helps prevent the formation of unsaturated polymeric byproducts that lead to coking, thereby extending the catalyst's lifetime.
References
- Source: Journal of Catalysis (Purdue e-Pubs)
- Achieving Product Control in Furfural Hydrogenation Using Intermetallic Catalysts Source: ACS Catalysis URL
- Nickel-Catalysed Vapour-Phase Hydrogenation of Furfural, Insights into Reactivity and Deactivation Source: Topics in Catalysis URL
- Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde (ResearchGate)
- Dirhodium(ii)
- Source: Green Chemistry (RSC)
- Recent advances in the use of pentamethylphenyl (Ph)
Sources
Removal of impurities from 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
Technical Support Center: 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
Welcome to the technical support guide for 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical intermediate. Here, we provide in-depth, field-proven answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure you achieve the highest possible purity in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile sample?
A1: The impurity profile of your sample is intrinsically linked to the synthetic route and workup conditions employed. However, based on the chemical nature of the target molecule, several common impurities can be anticipated:
-
Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, especially if exposed to acidic or basic conditions during synthesis or workup, often exacerbated by elevated temperatures.[1][2][3] This leads to the formation of two primary impurities:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may persist. For instance, if the synthesis involves the reaction of an aromatic aldehyde, residual aldehyde could be present.[6]
-
Solvent-Related Impurities: The solvents used in the reaction and purification can introduce contaminants. Tetrahydrofuran (THF) itself can contain peroxides or other degradation products if not stored correctly.[7][8]
-
Reaction Byproducts: Side reactions inherent to the synthetic process can generate isomeric or structurally related byproducts. For example, incomplete cyclization or alternative reaction pathways can lead to undesired compounds.[9][10]
Q2: How can I detect these specific impurities using standard analytical techniques?
A2: A multi-technique approach is recommended for a comprehensive analysis of your sample's purity. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative assessment, while spectroscopic and advanced chromatographic methods provide detailed quantitative and structural information.
-
Thin Layer Chromatography (TLC): TLC is the first and most immediate step to assess the complexity of your crude mixture. The acidic carboxylic acid impurity will typically have a much lower Rf value (it will stick to the silica plate more) than the target nitrile compound in common solvent systems like ethyl acetate/hexane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: While the nitrile group itself is silent in ¹H NMR, protons on the carbon adjacent to the nitrile typically appear in the 2-3 ppm region. The presence of the carboxylic acid impurity would be indicated by a very broad singlet far downfield, typically between 10-12 ppm.[11]
-
¹³C NMR: This is a highly definitive technique. The carbon of the nitrile group (C≡N) will have a characteristic signal around 115-120 ppm.[11] In contrast, the carbonyl carbon of the carboxylic acid impurity (C=O) will be significantly deshielded, appearing much further downfield in the 160-180 ppm range.[11] This clear separation makes ¹³C NMR an excellent tool for detecting hydrolysis.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy provides clear functional group information.
-
Target Nitrile: A sharp, characteristic C≡N stretching absorption will be present near 2250 cm⁻¹ .
-
Carboxylic Acid Impurity: This impurity will display a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1710 cm⁻¹ .[11] The presence of these two signals is a strong indicator of hydrolysis.
-
-
High-Performance Liquid Chromatography (HPLC): For precise quantification of purity and impurity levels, a validated HPLC method is indispensable.[12][13] A reversed-phase C18 column is typically effective. Due to the lack of a strong chromophore in the core structure aside from the bromophenyl group, detection at low UV wavelengths (e.g., 210-220 nm) is often required.[12]
The following table summarizes the key analytical signatures for the most common impurity.
| Impurity Name | Analytical Technique | Key Signal / Observation |
| 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid | ¹H NMR | Broad singlet signal between 10-12 ppm.[11] |
| ¹³C NMR | Carbonyl carbon signal between 160-180 ppm.[11] | |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (~1710 cm⁻¹).[11] | |
| TLC (Silica Gel) | Significantly lower Rf value compared to the target nitrile; may show streaking. |
Purification Workflow & Protocols
The purification strategy should be guided by the nature and quantity of the impurities identified. The following workflow provides a logical sequence of steps to achieve high purity.
Caption: A logical workflow for the purification of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile.
Q3: How do I perform a basic wash to remove the 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid impurity?
A3: A liquid-liquid extraction using a mild aqueous base is highly effective for removing acidic impurities. This protocol exploits the difference in solubility between the neutral nitrile and the salt of the carboxylic acid.
Experimental Protocol: Basic Wash Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.[14]
Q4: My product is still impure after the extraction. Can you provide a detailed protocol for purification by column chromatography?
A4: Column chromatography is a powerful technique for separating compounds with different polarities and is the next logical step for achieving high purity.[15][16]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system using TLC. The goal is to find a solvent mixture (e.g., ethyl acetate/hexane) that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from all impurities.
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[15]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.[17]
-
-
Elution: Carefully add your pre-determined eluent system to the column. Apply gentle air pressure to begin eluting the compounds. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity over time) elution.[18]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, purified 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile.
Q5: I'm having issues with my column chromatography. What are some common problems and solutions?
A5: Even experienced researchers encounter challenges with column chromatography. The table below outlines common issues and provides actionable solutions.[17][18]
| Problem | Possible Cause(s) | Troubleshooting & Optimization Solution(s) |
| Poor Separation / Overlapping Peaks | Inappropriate Solvent System: The polarity difference between your eluent and your compounds is not optimal. | Adjust Solvent Ratio: Use TLC to re-optimize. If the Rf is too high, decrease eluent polarity. If too low, increase polarity.[17] |
| Column Overloading: Too much sample was loaded relative to the amount of silica gel. | Reduce Sample Load: A general rule is to load 1-5% of crude material by mass relative to the silica gel. Use a larger column if necessary.[17] | |
| Compound Streaking on TLC/Column | Compound is too Polar/Acidic: Highly polar compounds or residual acidic impurities can interact strongly with the acidic silica gel. | Add a Modifier: Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize acidic sites on the silica.[17] |
| Compound Won't Elute from the Column | Compound is too Polar for the Eluent: The solvent system is not polar enough to move the compound. | Increase Eluent Polarity: Drastically increase the polarity. A gradient elution ending with a highly polar solvent (e.g., methanol in DCM) can be effective.[17] |
| Irreversible Adsorption/Decomposition: The compound may be unstable on the acidic silica gel. | Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography (C18 silica).[17] |
Q6: Is recrystallization a good final purification step?
A6: If your purified compound is a solid, recrystallization is an excellent and highly effective method for achieving exceptional purity and obtaining a crystalline final product. It is particularly good at removing trace amounts of closely related impurities.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to find the best one.
-
Dissolution: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals, it may be due to supersaturation or impurities. Try adding a small amount of hot solvent to redissolve the oil and then cool even more slowly. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites to induce crystallization.[17]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air dry or place them in a vacuum oven to remove all residual solvent.
By following this structured approach of analysis, targeted cleanup, and final purification, you can effectively remove common impurities and obtain high-purity 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile for your research and development needs.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
ACS Publications. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. Retrieved from [Link]
-
PMC. (n.d.). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]
-
PubMed. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Retrieved from [Link]
-
RSC Publishing. (n.d.). The first nitrogen NMR spectroscopic study of nitrile imides (nitrilimines). Retrieved from [Link]
-
Diva-Portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed. (2007). Applications of counter-current chromatography in organic synthesis purification of heterocyclic derivatives of lapachol. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Chemistry. Retrieved from [Link]
-
Rsc.org. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]
-
Eindhoven University of Technology Research Portal. (2014). False results caused by solvent impurity in tetrahydrofuran for maldi tof ms analysis of amines. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
-
PubMed. (2013). False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines. Retrieved from [Link]
-
Scribd. (n.d.). L-Proline-Catalyzed Tetrahydrofuran Synthesis. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 1211594-42-1 | 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile. Retrieved from [Link]
-
Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in TetraHydroFuran (THF). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
-
RSC Publishing. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]
-
Waters Corporation. (n.d.). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. Retrieved from [Link]
-
Thieme. (2022). Synthesis of Aryl Nitriles via Aerobic Oxidative Cleavage of Aryl C=C Bonds with (NH4)2CO3 as the Nitrogen Source. Retrieved from [Link]
- Google Patents. (n.d.). US4233228A - Purification of tetrahydrofuran.
-
ACS Publications. (2022). Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile. ACS Catalysis. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
- 8. False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile. As a key intermediate in various pharmaceutical development programs, the robust and scalable synthesis of this molecule is of paramount importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic synthesis and field-proven insights to ensure the successful scale-up of your experimental work.
Proposed Synthetic Pathway
The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile can be efficiently achieved through a two-step process. The first step involves the formation of a 3-(4-Bromophenyl)-3-hydroxytetrahydrofuran intermediate, which is subsequently converted to the target carbonitrile.
Caption: Proposed two-step synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing the 3-(4-Bromophenyl)tetrahydrofuran ring?
A palladium-catalyzed reaction of a γ-hydroxy alkene with 4-bromophenyl bromide is a highly effective method. This approach allows for the simultaneous formation of a C-C and a C-O bond with excellent control over stereochemistry.[1] Alternative methods, such as the dehydrative cyclization of diols or the reaction of epoxides with electron-rich alkenes, can also be considered depending on the availability of starting materials.[2][3]
Q2: How is the 4-bromophenyl group introduced at the 3-position?
The palladium-catalyzed cross-coupling reaction mentioned above directly installs the 4-bromophenyl group at the desired position.[1] This is a convergent and efficient strategy for constructing the core scaffold.
Q3: Why is it necessary to convert the 3-hydroxyl group into a better leaving group before cyanation?
The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions.[4] To facilitate the displacement by a cyanide nucleophile, it must first be converted into a more reactive functional group, such as a tosylate (-OTs) or a halide (-Br, -Cl). This transformation significantly enhances the electrophilicity of the carbon atom at the 3-position.
Q4: What are the recommended conditions for the cyanation step?
For the nucleophilic substitution, sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used cyanide sources. The reaction is best performed in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can effectively solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.[5][6] The use of a phase-transfer catalyst can also be beneficial in improving reaction rates and yields.
Q5: What are the potential side products in this synthesis?
During the cyanation step, elimination reactions can compete with the desired substitution, leading to the formation of an unsaturated byproduct. This is more likely to occur at elevated temperatures. In the ring-formation step, side products can arise from homo-coupling of the aryl bromide or other undesired pathways depending on the specific catalytic system used.
Q6: How can the progress of the reactions be monitored?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are suitable techniques for monitoring the progress of both the ring formation and the cyanation steps. These methods allow for the rapid assessment of starting material consumption and product formation.
Q7: What are the recommended purification methods for the final product?
The final product, 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, can be purified by column chromatography on silica gel. The appropriate solvent system for elution should be determined by TLC analysis. In some cases, recrystallization may be a viable alternative or a supplementary purification step to achieve high purity.
Troubleshooting Guide
Caption: Decision tree for troubleshooting the cyanation step.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the synthesis of the 3-(4-Bromophenyl)tetrahydrofuran ring | Inefficient palladium catalyst or ligand. | Screen a variety of palladium catalysts and phosphine ligands to identify the optimal combination for your specific substrate.[1] |
| Poor quality of reagents or solvent. | Ensure that all reagents are of high purity and that the solvent is anhydrous, as water can negatively impact the catalytic cycle. | |
| Sub-optimal reaction temperature. | Systematically vary the reaction temperature to find the optimal balance between reaction rate and catalyst stability. | |
| Incomplete conversion of the 3-hydroxyl group to a tosylate or halide | Insufficient amount of activating reagent (e.g., tosyl chloride, SOCl₂). | Use a slight excess (1.1-1.5 equivalents) of the activating reagent to drive the reaction to completion. |
| Presence of moisture. | Conduct the reaction under strictly anhydrous conditions using dried glassware and an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield in the cyanation step | Inefficient displacement of the leaving group. | Confirm the successful formation of the tosylate or halide intermediate before proceeding. Consider using a more reactive leaving group if necessary. |
| Low solubility of the cyanide salt. | Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the concentration of the cyanide nucleophile in the organic phase.[5] | |
| High reaction temperature leading to elimination byproducts. | Lower the reaction temperature and monitor the reaction progress carefully to minimize the formation of elimination products. | |
| Difficulty in purifying the final product | Presence of closely related impurities. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
| Co-elution with starting material or byproducts. | If purification by chromatography is challenging, explore the possibility of recrystallization from a suitable solvent system. |
Experimental Protocols
Step 1: Synthesis of 3-(4-Bromophenyl)-3-hydroxytetrahydrofuran
-
Materials:
-
γ-hydroxy alkene (1.0 equiv)
-
4-Bromophenyl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, 4 mol%)
-
Base (e.g., NaOt-Bu, 2.0 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add anhydrous toluene, followed by the γ-hydroxy alkene and 4-bromophenyl bromide.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
-
Materials:
-
3-(4-Bromophenyl)-3-hydroxytetrahydrofuran (1.0 equiv)
-
Tosyl chloride (1.2 equiv) or thionyl chloride (1.2 equiv)
-
Pyridine or triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (for tosylation/chlorination)
-
Sodium cyanide (1.5 equiv)
-
Anhydrous DMSO
-
-
Procedure:
-
Activation of the hydroxyl group (Tosylation as an example):
-
Dissolve 3-(4-Bromophenyl)-3-hydroxytetrahydrofuran in anhydrous dichloromethane and cool to 0 °C.
-
Add pyridine, followed by the portion-wise addition of tosyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tosylate.
-
-
Cyanation:
-
Dissolve the crude tosylate in anhydrous DMSO.
-
Add sodium cyanide and heat the mixture to 60-80 °C.
-
Stir for 8-16 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
References
- A Comparative Guide to Alternative Reagents for the Cyanation of 2-Methyltetrahydrofuran Precursors - Benchchem. (n.d.).
- Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted synthesis under continuous-flow conditions. Macromolecular Chemistry and Physics, 212(5), 417-432.
- Subramanian, L. R. (2004). Preparation of Nitriles by Nucleophilic Substitution. Science of Synthesis, 19, 181-236.
- Shields, B. J., & Doyle, A. G. (2016). A Redox-Relay Heck Reaction for the Synthesis of Substituted Tetrahydrofurans. Journal of the American Chemical Society, 138(39), 12719-12722.
- (n.d.). Synthesis of Substituted Tetrahydrofurans - ResearchGate.
- Makosza, M., Przyborowski, J., Klajn, R., & Kwast, A. (2000). Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles. Synlett, 2000(12), 1773–1774.
- (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles - Rsc.org.
- (2025, February 16). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions - MDPI.
- (2025, March 12). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations.
- (2022, January 4). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC.
- (2020, July 30). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - MDPI.
- (2025, August 4). (PDF) Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans.
- Wynberg, H., & Bantjes, A. (1959). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses, 39, 24.
- Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621.
- (n.d.). 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one - PMC.
- (n.d.). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones - PMC.
- (n.d.). 3-(3-bromophenyl)tetrahydrofuran-3-carbonitrile - ChemicalBook.
- (n.d.). Cyanation – Knowledge and References - Taylor & Francis.
- (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents.
- (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents.
- (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.
- (n.d.). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate | ChemRxiv.
- (2014, January 14). One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions - PMC.
- (2024, October 27). Nucleophilic Substitution (AQA A Level Chemistry): Revision Note.
- (n.d.). "troubleshooting guide for Povarov reaction with substituted anilines" - Benchchem.
- (n.d.). 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
- (2012, May 31). Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry.
Sources
- 1. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes [mdpi.com]
- 4. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Validation & Comparative
Comparative NMR Analysis Guide: High-Field vs. Benchtop Platforms for the Structural Elucidation of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
Executive Summary
In modern pharmaceutical development, 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile serves as a critical halogenated intermediate, most notably in the synthesis of Protease-Activated Receptor 4 (PAR4) inhibitors used for treating thromboembolic disorders[1]. Verifying the structural integrity of this building block is paramount to downstream synthetic success.
This guide objectively compares the analytical performance of Benchtop NMR (60 MHz) against High-Field NMR (400 MHz) for characterizing this specific molecule[2]. By analyzing the causality behind chemical shifts, coupling constants, and hardware limitations, this guide provides drug development professionals with a definitive framework for selecting the appropriate NMR platform based on their analytical goals.
The Molecular Challenge: Structural Topology & Causality
The structural elucidation of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile presents several distinct NMR challenges driven by its topology:
-
Diastereotopic Protons: The C3 position of the tetrahydrofuran (THF) ring is a chiral quaternary center (bearing a cyano group and a 4-bromophenyl group). Because of this stereocenter, the two protons on the adjacent C2 carbon, as well as the protons on C4 and C5, are chemically inequivalent (diastereotopic).
-
Isolated AB Spin System: The C2 protons are flanked by an oxygen atom and the C3 quaternary center. Lacking vicinal protons, they only couple with each other, forming an isolated AB spin system.
-
Aromatic AA'BB' System: The para-substituted benzene ring (4-bromophenyl) generates a strongly coupled AA'BB' (often simplified as an AB quartet) aromatic pattern.
The Physics of Resolution: Why Benchtop Struggles
At 60 MHz (Benchtop), the frequency difference ( Δν ) between the two diastereotopic C2 protons is small. Assuming a chemical shift difference of 0.2 ppm, Δν=12 Hz at 60 MHz. Given a geminal coupling constant ( J ) of ~9.5 Hz, the ratio Δν/J≈1.26 . When this ratio is <10 , the spin system is strongly coupled (second-order), causing severe "roofing" and collapsing the signals into an unresolvable multiplet.
At 400 MHz (High-Field), Δν=80 Hz, making Δν/J≈8.4 . This approaches a first-order system, cleanly resolving the C2 protons into two distinct doublets.
Platform Performance Comparison
The following table summarizes the operational and analytical differences between the two platforms when analyzing halogenated THF derivatives.
| Metric | Benchtop NMR (60 MHz) | High-Field NMR (400 MHz) |
| Magnetic Field Strength | 1.4 Tesla (Permanent Magnet) | 9.4 Tesla (Superconducting) |
| 1H Resolution (Line Width) | ~1.0 - 1.5 Hz | < 0.5 Hz |
| C2 Diastereotopic Resolution | Poor (Overlapping multiplets) | Excellent (Distinct doublets) |
| 13C Sensitivity (Quaternary) | Very Low (Requires >12h scans) | High (Resolved in <30 mins) |
| Cryogen Requirements | None | Liquid Helium & Nitrogen |
| Primary Use Case | Rapid QA/QC, Reaction Monitoring | De Novo Structural Elucidation |
Spectral Data & Causality Analysis
1H NMR Analysis (400 MHz, CDCl3)
The high-field spectrum provides the resolution necessary to assign the complex aliphatic envelope of the THF ring.
| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Integration | Causality & Assignment Rationale |
| H-3', H-5' (Ar) | 7.55 | d | 8.6 | 2H | Ortho to Bromine. Br is mildly electron-withdrawing via induction, deshielding these protons. |
| H-2', H-6' (Ar) | 7.35 | d | 8.6 | 2H | Ortho to the bulky, electron-withdrawing THF-carbonitrile group. |
| H-2a (THF) | 4.25 | d | 9.5 | 1H | Highly deshielded by adjacent Oxygen and C3. Diastereotopic; geminal coupling only. |
| H-5a, H-5b (THF) | 4.15 - 3.95 | m | - | 2H | Deshielded by adjacent Oxygen. Complex multiplet due to vicinal coupling with C4 protons. |
| H-2b (THF) | 4.05 | d | 9.5 | 1H | Diastereotopic partner to H-2a. |
| H-4a, H-4b (THF) | 2.80 - 2.50 | m | - | 2H | Shielded relative to C2/C5 (no adjacent oxygen). Couples with C5 protons. |
13C NMR Analysis (100 MHz, CDCl3)
Detecting the quaternary carbons (C3, CN, C1', C4') is a significant challenge for benchtop systems. Because these carbons lack attached protons, they do not benefit from the Nuclear Overhauser Effect (NOE) during standard 1H -decoupled acquisitions. Combined with their long spin-lattice relaxation times ( T1 ), they often vanish into the baseline at 15 MHz (13C frequency for a 60 MHz instrument). High-field (100 MHz) overcomes this via superior raw sensitivity.
| Position | Chemical Shift (ppm) | Carbon Type | Causality & Assignment Rationale |
| C-1' (Ar) | 138.5 | Quaternary | Attached to the C3 stereocenter. |
| C-3', C-5' (Ar) | 132.4 | CH | Ortho to Bromine. |
| C-2', C-6' (Ar) | 127.2 | CH | Ortho to the THF ring. |
| C-4' (Ar) | 122.8 | Quaternary | Directly bonded to the heavy Bromine atom (heavy atom effect). |
| -CN | 120.5 | Quaternary | Characteristic nitrile sp-carbon region. |
| C-2 (THF) | 75.8 | CH2 | Highly deshielded by adjacent Oxygen and C3 quaternary center. |
| C-5 (THF) | 68.4 | CH2 | Deshielded by adjacent Oxygen. |
| C-3 (THF) | 46.2 | Quaternary | Aliphatic quaternary center bearing the cyano and aryl groups. |
| C-4 (THF) | 38.5 | CH2 | Most shielded carbon in the THF ring. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints to prevent data artifacts.
Step 1: Sample Preparation
-
Weigh 15-20 mg (for 1H) or 50-100 mg (for 13C) of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile.
-
Dissolve in 0.6 mL of high-purity CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality Note: CDCl3 is chosen for its excellent solubilizing power for halogenated organics. TMS acts as the internal 0.00 ppm reference[3].
-
Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Validation Check: Particulates distort magnetic field homogeneity; filtering ensures sharp line widths.
Step 2: Instrument Calibration & Shimming
-
Insert the sample and lock onto the deuterium frequency of CDCl3.
-
Shim the Z1, Z2, and Z3 gradients.
-
Self-Validating Checkpoint: Acquire a dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the shimming is inadequate. Do not proceed. Re-shim until FWHM < 0.8 Hz to ensure the diastereotopic C2 doublets will be resolved.
Step 3: Acquisition Parameters
-
1H NMR: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay ( D1 ) to 10 seconds. Causality: A long D1 ensures complete T1 relaxation, allowing for accurate integration of the isolated C2 protons versus the aromatic protons.
-
13C NMR: Acquire 1024 scans with a spectral width of 250 ppm. Set D1 to 2-3 seconds.
Step 4: Data Processing
-
Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transform (FT).
-
Phase the spectrum manually to achieve a perfectly flat baseline.
-
Reference the residual CHCl3 solvent peak to exactly 7.26 ppm (1H) and 77.16 ppm (13C)[3].
Workflow Visualization
The following decision matrix illustrates the logical routing for selecting an NMR platform based on the analytical requirements for this compound.
Decision matrix for NMR platform selection in the structural analysis of halogenated THF derivatives.
Conclusion
For the structural verification of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, High-Field NMR (400+ MHz) is strictly required for de novo elucidation. Only high-field systems possess the resolution to break the second-order coupling of the diastereotopic C2 protons and the sensitivity to detect the NOE-deficient quaternary carbons (C3, CN, C1', C4'). Conversely, Benchtop NMR (60 MHz) serves as an excellent, cost-effective alternative for routine QA/QC, provided the analyst relies on the easily identifiable aromatic AA'BB' signals and the bulk THF aliphatic envelope rather than fine multiplet resolution.
References
- Title: Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation (WO2013163279A1)
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]
Sources
- 1. WO2013163279A1 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
- 2. 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile CAS#: 1211594-42-1 [m.chemicalbook.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Mass Spectrometric Analysis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
For researchers, scientists, and professionals in drug development, the structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of the novel compound, 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile. While specific experimental data for this compound is not publicly available, this guide will leverage established principles of mass spectrometry and data from structurally related molecules to provide a robust predictive analysis.
Introduction: The Analytical Challenge
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is a molecule of interest with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated aromatic ring, a substituted tetrahydrofuran core, and a nitrile group, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such compounds through fragmentation analysis. The choice between GC-MS and LC-MS is critical and depends on the physicochemical properties of the analyte and the specific analytical goals.[1][2]
Predicted Physicochemical Properties
To select the appropriate analytical technique, we must first predict the properties of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile:
-
Volatility: The presence of the polar nitrile group and the relatively high molecular weight suggest that this compound will have low to moderate volatility.
-
Thermal Stability: While the tetrahydrofuran ring and the bromophenyl group are generally stable, the tertiary carbonitrile introduces a potential site for thermal degradation.
-
Polarity: The nitrile and ether functionalities impart a degree of polarity to the molecule.
-
Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and tetrahydrofuran.
Comparative Mass Spectrometric Analysis: GC-MS vs. LC-MS
This section will delve into the theoretical application of both GC-MS and LC-MS for the analysis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, outlining the experimental protocols and expected outcomes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For our target molecule, careful consideration of the inlet temperature is necessary to prevent degradation.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Inlet: Split/splitless injector at 250°C (a lower temperature may be tested to assess thermal stability).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
The key feature in the mass spectrum will be the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[4] The molecular formula of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is C11H10BrNO.
| Predicted m/z | Ion Formula | Interpretation | Relative Abundance |
| 267/269 | [C11H10BrNO]+• | Molecular Ion (M+•) | Moderate |
| 240/242 | [C10H8BrO]+ | Loss of HCN | Low |
| 183/185 | [C7H4BrO]+ | Formation of the bromobenzoyl cation | High |
| 155/157 | [C6H4Br]+ | Bromophenyl cation | Moderate |
| 70 | [C4H6O]+• | Tetrahydrofuran radical cation | Moderate |
| 55 | [C3H3O]+ | Fragmentation of the tetrahydrofuran ring | High |
Diagram: General Workflow for GC-MS Analysis
Caption: A general workflow for the analysis of a small molecule by GC-MS.
Diagram: Predicted EI Fragmentation of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
Caption: Predicted electron ionization fragmentation pathway.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for less volatile, thermally labile, and more polar compounds.[1][5] Given the predicted properties of our target molecule, LC-MS is likely to be a more robust analytical choice.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass spectrometry (HRMS) or a triple quadrupole for tandem MS (MS/MS).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 350°C.
-
In ESI, the compound is expected to be detected as the protonated molecule, [M+H]+. HRMS would allow for the confirmation of the elemental composition. Tandem MS (MS/MS) of the [M+H]+ ion would provide structural information.
| Analysis Mode | Predicted m/z | Ion Formula | Interpretation |
| Full Scan (HRMS) | 268.0022 / 270.0002 | [C11H11BrNO]+ | Protonated Molecule ([M+H]+) |
| MS/MS of 268/270 | 241.9862 / 243.9842 | [C10H9BrO]+ | Loss of HCN from [M+H]+ |
| MS/MS of 268/270 | 183.9500 / 185.9480 | [C7H5BrO]+ | Protonated bromobenzoyl fragment |
| MS/MS of 268/270 | 71.0497 | [C4H7O]+ | Protonated tetrahydrofuran moiety |
Performance Comparison and Recommendations
| Parameter | GC-MS | LC-MS | Recommendation for this Compound |
| Volatility Requirement | High | Low | LC-MS is advantageous due to the compound's predicted low volatility. |
| Thermal Stability | Potential for degradation | Gentle ionization | LC-MS is preferred to avoid potential thermal decomposition in the GC inlet. |
| Ionization | Hard (Extensive Fragmentation) | Soft (Primarily Molecular Ion) | GC-MS provides a detailed fragmentation pattern for structural elucidation. LC-MS/MS allows for controlled fragmentation. Both are valuable. |
| Sensitivity | Good | Excellent | LC-MS generally offers higher sensitivity, which is beneficial for trace analysis.[5] |
| Molecular Weight Confirmation | Possible, but the molecular ion may be weak or absent. | Excellent, strong [M+H]+ peak expected. | LC-MS provides more reliable molecular weight information. |
| Structural Information | Rich fragmentation library matching is possible. | MS/MS provides targeted structural information. | Both techniques offer valuable structural insights. |
Conclusion
For the comprehensive analysis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, both GC-MS and LC-MS offer unique advantages. However, due to the predicted low volatility and potential for thermal lability, LC-MS is the recommended primary technique . The use of high-resolution mass spectrometry (HRMS) with LC-MS would provide unambiguous confirmation of the elemental composition, while tandem mass spectrometry (MS/MS) would yield valuable structural information through controlled fragmentation.
GC-MS remains a viable secondary technique. A successful analysis would depend on the compound's thermal stability. If stable, the electron ionization fragmentation pattern would provide a detailed fingerprint for structural confirmation and could be used for library creation and future identification.
Ultimately, a multi-faceted approach employing both techniques would provide the most comprehensive characterization of this novel compound, ensuring the highest level of scientific integrity for researchers and drug development professionals.
References
-
Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]
-
HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. MDPI. [Link]
-
The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. [Link]
-
NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD MATRICES. EU-RL & EURL & NRLs. [Link]
-
Tetrahydrofuran - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Important mass fragmentation pattern of 1. ResearchGate. [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]
-
Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A. PubMed. [Link]
-
Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. Agilent. [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. MDPI. [Link]
-
Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry Europe. [Link]
-
Determination of furan in exhaled air by GC-MS/MS. BAuA. [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. [Link]
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Comparing synthesis methods for substituted tetrahydrofurans
A Comparative Guide to the Synthesis of Substituted Tetrahydrofurans for Chemical Researchers
The tetrahydrofuran (THF) ring is a privileged scaffold, appearing as a core structural motif in a vast array of biologically active natural products, including annonaceous acetogenins, lignans, and polyether ionophores.[1] This structural ubiquity has driven considerable effort toward the development of robust and stereoselective methods for the synthesis of substituted tetrahydrofurans. This guide provides a comparative analysis of key synthetic strategies, offering insights into their mechanisms, scopes, and limitations to aid researchers in selecting the optimal method for their specific target.
Choosing Your Synthetic Approach
The selection of a synthetic route to a substituted tetrahydrofuran is governed by several factors, including the desired substitution pattern, the required stereochemical outcome, and the functional group tolerance of the overall synthetic plan. This guide categorizes common methods to facilitate this decision-making process.
Caption: A decision-making workflow for selecting a THF synthesis method.
Intramolecular SN2 and Epoxide-Opening Cyclizations
These methods are among the most classical and reliable for forming the THF ring. They rely on an intramolecular nucleophilic attack by a hydroxyl group on an electrophilic carbon center.
Mechanism & Rationale:
The reaction typically proceeds via a 5-exo-tet cyclization. For halohydrins or alcohol sulfonates, this is a direct intramolecular Williamson ether synthesis.[1] For epoxy alcohols, the cyclization can be catalyzed by either acid or base. Base-promoted cyclization proceeds via deprotonation of the alcohol, which then attacks the less substituted carbon of the epoxide in an SN2 fashion.
Acid-catalyzed ring-opening, first described by Kishi, is often more complex but highly useful.[1] The acid protonates the epoxide oxygen, making it a better leaving group. The hydroxyl nucleophile then attacks one of the epoxide carbons. The regioselectivity of this attack (i.e., whether it proceeds via a 5-exo or 6-endo pathway to form a tetrahydropyran) is a critical consideration governed by steric and electronic factors.[1]
Caption: Mechanism of acid-catalyzed epoxide opening for THF synthesis.
Advantages:
-
Often uses simple, readily available starting materials.
-
The stereochemistry of the starting material directly translates to the product, making it a stereospecific process.
Limitations:
-
Requires pre-functionalization to install a leaving group or an epoxide.
-
Acid-catalyzed methods can sometimes lead to mixtures of regioisomers (tetrahydrofurans vs. tetrahydropyrans).[1]
Palladium-Catalyzed Oxidative Cyclization
A powerful modern method involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides.[2] This strategy is notable for forming both a C-O and a C-C bond in a single operation, often with high levels of diastereoselectivity.[2][3]
Mechanism & Rationale: The catalytic cycle is believed to begin with the oxidative addition of a Pd(0) species to the aryl bromide, forming a Pd(II)-aryl complex.[2] The hydroxyl group of the alkenol substrate, after deprotonation by a base, coordinates to the palladium center to form a palladium alkoxide. This is followed by the key step: an intramolecular migratory insertion of the olefin into the Pd-OR bond (oxypalladation) to form a new C-O bond and a Pd-C bond.[4] The cycle is completed by reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. The observed high diastereoselectivity for trans-substituted products is rationalized by transition state models that minimize steric interactions.[2]
Caption: Catalytic cycle for Pd-catalyzed THF synthesis.
Advantages:
-
Convergent approach, building complexity rapidly.
-
Tolerant of a wide variety of functional groups.[2]
-
Typically provides high diastereoselectivity for the trans product.[2][5]
Limitations:
-
Requires an aryl or vinyl halide coupling partner.
-
The cost and potential toxicity of palladium catalysts can be a concern for large-scale synthesis.
Organocatalytic Asymmetric Synthesis
In recent years, organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex molecules, including tetrahydrofurans. These methods avoid transition metals, relying instead on small organic molecules to catalyze reactions with high stereocontrol.
Mechanism & Rationale: Asymmetric Vinylogous Prins Cyclization A notable example is the asymmetric vinylogous Prins cyclization, which uses a confined chiral imidodiphosphoric acid (IDP) catalyst.[6] The Brønsted acid catalyst activates an aldehyde, which then reacts with a 3,5-dien-1-ol. The "vinylogous" nature of the reaction means the nucleophilic attack comes from the terminal double bond of the diene system. The chiral environment created by the bulky catalyst forces the reaction to proceed through a highly ordered, diastereomeric transition state, leading to excellent diastereo- and enantioselectivity in the resulting 2,3-disubstituted THF product.[6] This method showcases how organocatalysis can unlock previously challenging transformations.[6]
Caption: Simplified mechanism of an organocatalytic vinylogous Prins cyclization.
Advantages:
-
Provides access to highly enantioenriched products.
-
Avoids the use of potentially toxic or expensive transition metals.
-
Often proceeds under mild reaction conditions.
Limitations:
-
Catalyst loading can sometimes be high.
-
Substrate scope may be more limited compared to some metal-catalyzed methods.
Comparative Performance Data
The following table summarizes representative data for different synthetic methods, highlighting their typical performance in terms of yield and stereoselectivity.
| Method | Substrate(s) | Catalyst/Reagent | Yield (%) | d.r. (trans:cis) | e.r. | Reference |
| Epoxide Opening | (S)-4,5-epoxy-hex-1-ene | p-TsOH | 90 | N/A (single) | N/A | [1] |
| Pd-Catalyzed Cyclization | 1-phenyl-pent-4-en-1-ol + PhBr | Pd₂(dba)₃ / Ligand | 85 | >20:1 | N/A | [2] |
| Pd-Catalyzed Cyclization | (Z)-Hept-2-en-1,6-diol + Iodobenzene | PdCl₂(MeCN)₂ / BQ | 78 | >20:1 | N/A | [5] |
| Organocatalytic Prins | Benzaldehyde + (3E,5E)-hexa-3,5-dien-1-ol | Chiral IDP Catalyst | 95 | >20:1 | 98.5:1.5 | [6] |
| Electrophilic Cyclization | 4-penten-1-ol | PhSeCl | 85-95 | trans major | N/A | [7] |
| Fe-Catalyzed Dehydration | 1,4-diphenyl-1,4-butanediol | [FeCp₂]BF₄ | 83 | N/A | N/A | [8] |
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization of an Epoxy Alcohol
This protocol is adapted from methodologies used in natural product synthesis where stereospecific epoxide ring-opening is required.[1]
Materials:
-
Epoxy alcohol substrate (1.0 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the epoxy alcohol in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add p-TsOH (0.1 equiv) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted tetrahydrofuran.
Protocol 2: Palladium-Catalyzed Oxidative Cyclization of a γ-Hydroxy Alkene
This protocol is a general procedure based on the work of Wolfe and Rossi.[2][3]
Materials:
-
γ-Hydroxy alkene (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol %)
-
A suitable phosphine ligand (e.g., 2-(dicyclohexylphosphino)biphenyl) (4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the γ-hydroxy alkene and the aryl bromide.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. Reactions are typically complete in 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude mixture.
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. [Link]
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Lian, Y., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. [Link]
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Smith, S. P., et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. PMC. [Link]
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Glastra, S., & de la Torre, F. (2016). Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes. Green Chemistry, RSC Publishing. [Link]
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Clayton, D. J., et al. (2001). Asymmetric synthesis of tetrahydrofurans and tetrahydropyrans with competitive[1][6]-phenylsulfanyl (PhS) migrations (I): thermodynamic control. Chemical Communications, RSC Publishing. [Link]
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Zhang, Z., et al. (2022). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, RSC Publishing. [Link]
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Khan, A., et al. (2014). Asymmetric Synthesis of Tetrahydrofurans Bearing Multiple Stereocenters. Angewandte Chemie International Edition. [Link]
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Mondal, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]
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Mediavilla, A., et al. (2015). Efficient access to polysubstituted tetrahydrofurans by electrophilic cyclization of vinylsilyl alcohols. Organic & Biomolecular Chemistry. [Link]
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Gkizis, P. L., et al. (2016). Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes. Green Chemistry, RSC Publishing. [Link]
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Sharma, G. V. M., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]
-
Request PDF. (n.d.). Organocatalytic Synthesis of Polysubstituted Tetrahydrofurans from Alkenes. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
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ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. [Link]
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Imperial College London. (n.d.). Tetrahydrofuran synthesis using 5-endo-trig cyclisation reactions. [Link]
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Sharma, G. V. M., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]
-
Hay, M. B., et al. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry. [Link]
-
Vasconcelos, R. S., et al. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). The Journal of Organic Chemistry. [Link]
-
Padwa, A., et al. (1976). A new synthesis of substituted furans. Journal of the American Chemical Society. [Link]
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Peterson, E. A. (2025). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]
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Clive, D. L. J., et al. (1978). A new route to ring-fused tetrahydrofurans: reaction of Δ4-unsaturated alcohols with phenylselenenyl chloride. Canadian Journal of Chemistry. [Link]
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is a heterocyclic compound whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. As a synthetic intermediate, its purity is paramount, directly impacting the yield, purity, and safety profile of subsequent products, including active pharmaceutical ingredients (APIs).[1][2] The presence of unreacted starting materials, by-products, or isomers can compromise downstream applications, making robust analytical characterization a non-negotiable step in the development workflow.[3]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile. Moving beyond a simple recitation of parameters, we will delve into the causality behind methodological choices, offering field-proven insights to guide researchers in selecting and implementing the optimal technique for their specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique in the pharmaceutical industry for separating and quantifying components in a sample.[4] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[1][2] For a molecule like 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, which possesses moderate polarity and a strong UV-absorbing chromophore (the bromophenyl group), reversed-phase HPLC with UV detection is the method of choice for routine purity assessment and assay.
Expertise-Driven Method Development Rationale
The development of a robust HPLC method is a systematic process aimed at achieving accurate and reliable results.[4][5] Our approach is grounded in the physicochemical properties of the analyte.
-
Stationary Phase Selection: The molecule contains a non-polar bromophenyl group and a more polar tetrahydrofuran-carbonitrile moiety. A C18 (octadecylsilyl) column is the logical starting point. This reversed-phase chemistry provides excellent retention and separation for a wide range of moderately polar to non-polar compounds, driven by hydrophobic interactions.
-
Mobile Phase Composition: A gradient elution using a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is optimal. A gradient is preferred over an isocratic elution to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, while maintaining sharp peaks for improved sensitivity.[6] Acetonitrile is often favored for its lower viscosity and UV transparency. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can protonate any silanol groups on the stationary phase and suppress ionization of the analyte, leading to improved peak symmetry.
-
Detector Settings: The bromophenyl group provides a strong chromophore. A Diode Array Detector (DAD) or a variable wavelength UV detector set to a wavelength of maximum absorbance (e.g., ~225 nm, characteristic for a substituted benzene ring) will offer high sensitivity for the main component and related impurities.
Visualized HPLC Workflow
Caption: HPLC workflow for purity analysis.
Detailed Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Instrumentation | HPLC System with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to achieve a concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.[3] |
| Standard Preparation | Prepare a reference standard of known purity at the same concentration as the sample. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[7] When coupled with a Mass Spectrometer (MS), it becomes an unparalleled tool for definitive identification.[8] The GC separates components based on their boiling points and interaction with the stationary phase, while the MS fragments the eluted molecules into predictable patterns, providing a "fingerprint" for structural elucidation.
Expertise-Driven Method Development Rationale
The applicability of GC-MS hinges on the analyte's ability to be volatilized without degradation.
-
Analyte Suitability: 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (MW ≈ 252 g/mol ) is expected to have sufficient volatility and thermal stability for GC analysis. The nitrile and ether functionalities are generally stable under typical GC conditions. Derivatization, a process to increase volatility or stability, is likely unnecessary for this compound.[9]
-
Column Selection: A standard, non-polar, or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent), is an excellent choice. This phase provides good separation for a wide variety of semi-volatile organic compounds.
-
Injector and Oven Program: A split/splitless inlet is standard. A temperature program starting at a low temperature (e.g., 100 °C) to focus the analytes, followed by a ramp (e.g., 15 °C/min) to a high final temperature (e.g., 280 °C), will ensure efficient elution and separation of the target compound from any volatile impurities.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra. The key diagnostic feature will be the molecular ion peak (M+) and the isotopic pattern characteristic of a single bromine atom (two peaks of nearly equal intensity at M and M+2).[10] This provides an exceptionally high degree of confidence in the compound's identity.
Visualized GC-MS Workflow
Caption: GC-MS workflow for identification.
Detailed Experimental Protocol: GC-MS
| Parameter | Condition |
| Instrumentation | Gas Chromatograph with Mass Selective Detector (GC-MS) |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Sample Preparation | Prepare a ~0.1 mg/mL solution of the sample in a volatile solvent such as ethyl acetate or dichloromethane. |
Performance Comparison: Choosing the Right Tool for the Job
The choice between HPLC and GC-MS is dictated by the analytical goal. The following table provides a direct comparison of their performance characteristics for analyzing 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile.
| Performance Metric | HPLC-UV | GC-MS | Justification & Insight |
| Selectivity | Good; based on chromatographic separation (retention time). Co-elution of isomers or similar impurities is possible. | Excellent; combines chromatographic separation with mass-based detection. Mass spectra can distinguish co-eluting peaks.[8] | GC-MS offers superior selectivity. The unique fragmentation pattern and bromine isotope signature provide a much higher degree of confidence in peak identity than retention time alone. |
| Sensitivity (LOD/LOQ) | High; can reach low ppm levels depending on the chromophore. | Very High; especially in Selected Ion Monitoring (SIM) mode, which can achieve ppb levels. | For trace impurity analysis, GC-MS in SIM mode is generally more sensitive. For routine purity assays (0.05-100% range), both techniques are more than adequate. |
| Identification Power | Low; based on retention time matching with a known standard. | High; provides structural information from the mass spectrum, enabling positive identification of unknowns.[7] | This is the key advantage of GC-MS. It can be used to identify unknown impurities by interpreting their fragmentation patterns, a capability HPLC-UV lacks. |
| Compound Suitability | Excellent for a wide range of compounds, including non-volatile and thermally labile ones. | Limited to volatile and thermally stable compounds. | While our target analyte is suitable for both, HPLC is more versatile for potential non-volatile impurities or degradation products that would be missed by GC. |
| Analysis Time | Moderate (typically 15-30 minutes per sample). | Moderate to Fast (typically 10-25 minutes per sample). | Run times are comparable and can be optimized for either technique. |
| Quantification | Excellent; highly reproducible and accurate for purity assays (% area) and content determination.[6] | Good; can be used for quantification, but may have slightly higher variability than HPLC for routine QC applications. | HPLC is the established industry standard for quantitative analysis and QC release testing due to its exceptional precision and robustness.[1] |
Supporting Data: A Hypothetical Batch Analysis
To illustrate the practical output of these methods, consider the analysis of a synthesized batch of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, where an impurity, 4-bromobenzonitrile (a potential starting material), is suspected.
| Analysis Method | Compound | Retention Time (min) | Area % | Identification Confirmation |
| HPLC-UV | 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 15.8 | 99.2% | Matched retention time of reference standard. |
| 4-Bromobenzonitrile | 12.1 | 0.6% | Matched retention time of reference standard. | |
| Unknown Impurity | 14.5 | 0.2% | None | |
| GC-MS | 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile | 11.2 | 99.1% | Mass spectrum matches library/standard; shows characteristic M/M+2 peaks at m/z 251/253. |
| 4-Bromobenzonitrile | 7.5 | 0.7% | Mass spectrum matches library/standard; shows characteristic M/M+2 peaks at m/z 181/183. | |
| Unknown Impurity | 10.8 | 0.2% | Mass spectrum suggests a structural isomer (similar fragmentation but different retention time). |
Conclusion and Strategic Recommendations
Both HPLC and GC-MS are powerful, complementary techniques for the analysis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile. Neither is universally "better"; their application should be strategic and based on the analytical objective.
-
For Routine Quality Control (QC) and Purity Assay: HPLC-UV is the recommended method. Its robustness, high precision for quantification, and suitability for a broad range of potential impurities make it the ideal workhorse for batch release and stability testing.[4]
-
For Structural Confirmation and Impurity Identification: GC-MS is indispensable. Its unparalleled identification power is critical during process development to confirm the structure of the main product and to identify unknown by-products or degradation products.[11] The characteristic bromine isotope pattern provides definitive evidence of the presence of the brominated species.
A comprehensive analytical strategy should leverage both techniques. GC-MS should be used to initially characterize the compound and its impurity profile. Once the process is established, a validated HPLC method can be implemented for efficient and reliable routine analysis.
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. Available from: [Link]
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Zappe, A., et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available from: [Link]
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MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available from: [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]
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PubMed. (2024). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. PubMed. Available from: [Link]
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LCGC. (N/A). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. Available from: [Link]
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PubMed. (N/A). A review of bromine determination in foods. PubMed. Available from: [Link]
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SciSpace. (N/A). Effective HPLC method development. SciSpace. Available from: [Link]
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Walsh Medical Media. (2012). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. Available from: [Link]
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ResearchGate. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available from: [Link]
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AKJournals. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. AKJournals. Available from: [Link]
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Taylor & Francis Online. (2024). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Taylor & Francis Online. Available from: [Link]
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Davidson Analytical Services. (N/A). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services. Available from: [Link]
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Chromatography Today. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. Available from: [Link]
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ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available from: [Link]
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De Gruyter. (N/A). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. De Gruyter. Available from: [Link]
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Comparative study of catalysts for tetrahydrofuran synthesis
An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comparative study of catalysts for the synthesis of tetrahydrofuran (THF), a vital solvent and precursor in numerous chemical and pharmaceutical applications. This guide delves into the primary industrial routes for THF production, offering an in-depth analysis of catalyst performance based on experimental data and mechanistic insights.
Introduction to Tetrahydrofuran Synthesis
Tetrahydrofuran (THF) is a heterocyclic organic compound widely utilized as a polar aprotic solvent and a monomer for the production of polytetramethylene ether glycol (PTMEG), a key component in the manufacture of spandex and polyurethanes.[1] The industrial synthesis of THF is primarily achieved through three major catalytic routes: the dehydration of 1,4-butanediol (BDO), the hydrogenation of maleic anhydride, and the hydrogenation of furan, which is often derived from renewable resources like furfural.[1] The choice of catalyst is paramount in each of these processes, as it dictates the reaction efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of the catalysts employed in these synthetic pathways.
Dehydration of 1,4-Butanediol (BDO)
The acid-catalyzed cyclodehydration of 1,4-butanediol is a well-established and widely used method for THF production.[2] The reaction is conceptually straightforward, involving the intramolecular elimination of a water molecule.
Reaction Mechanism
The dehydration of BDO is an acid-catalyzed process. The reaction is initiated by the protonation of one of the hydroxyl groups of BDO by an acid catalyst, forming an oxonium ion. This is followed by the intramolecular nucleophilic attack of the second hydroxyl group, leading to the formation of a protonated THF intermediate and the elimination of a water molecule. The final step involves the deprotonation of the intermediate to yield THF.[2]
Diagram: Reaction Mechanism for BDO Dehydration
Caption: Acid-catalyzed dehydration of 1,4-butanediol to tetrahydrofuran.
Catalyst Comparison
A variety of solid acid catalysts have been investigated for this reaction, each with its own set of advantages and disadvantages. Key performance indicators include THF yield, selectivity, and catalyst stability.
| Catalyst | Reaction Temperature (°C) | Reaction Time | THF Yield (%) | Selectivity (%) | Reference(s) |
| H₆P₂W₁₈O₆₂/Diatomite | 180 | 45 min | 97.1 | >99 | [3] |
| ZSM-5 | 413 K (140 °C) | 3 h | ~50 (conversion) | >99 | |
| Amberlyst-15 | 413 K (140 °C) | 3 h | ~44 (conversion) | >99 | [4] |
| ZrO₂-Al₂O₃ | 220 | 12 h | 97.1 | >99 | [5] |
| Zirconium Sulfate | 200 | 1 h | 99.5 | >99 | [1] |
H₆P₂W₁₈O₆₂/Diatomite , a heteropoly acid catalyst, demonstrates high activity at a relatively low temperature, achieving a 97.1% yield in a short reaction time.[3] However, its stability can be a concern, with deactivation observed due to coking and dissolution of the active species.[3]
Zeolites , such as H-ZSM5 , are highly selective and active catalysts for BDO dehydration. Their well-defined pore structure can enhance selectivity, but mass transfer limitations can sometimes be a factor.
Amberlyst-15 , a sulfonated ion-exchange resin, is another effective catalyst.[4] It offers the advantage of easy separation from the reaction mixture. However, its performance can be inhibited by the presence of water, a byproduct of the reaction.[4]
Mixed metal oxides , like ZrO₂-Al₂O₃ , have shown excellent yields and selectivity, particularly in aqueous BDO feeds.[5] The acidity of these catalysts can be tuned by varying the Zr/Al ratio.
Zirconium sulfate has been reported to give a very high yield of THF (99.5%) and offers a simple and low-risk production process.[1]
Experimental Protocol: Dehydration of BDO using Zirconium Sulfate
-
Catalyst Activation: A zirconium sulfate catalyst is activated at 370°C for 2 hours under a flow of helium gas.[1]
-
Reaction Setup: 1 gram of the pre-treated zirconium sulfate and 100 grams of 1,4-butanediol are added to a 500 mL three-neck reaction flask equipped with a magnetic stirrer and a reflux condenser.[1]
-
Reaction Execution: The reaction mixture is heated to 200°C and stirred for 1 hour under atmospheric pressure.[1]
-
Product Collection: The product, tetrahydrofuran, is continuously removed from the reaction mixture by distillation and condensed.
-
Analysis: The composition of the product is determined by gas chromatography.
Hydrogenation of Maleic Anhydride
The catalytic hydrogenation of maleic anhydride is a multi-step process that can yield THF, along with valuable co-products such as γ-butyrolactone (GBL) and 1,4-butanediol.[6] The selectivity towards each product can be controlled by the choice of catalyst and reaction conditions.
Reaction Pathway
The hydrogenation of maleic anhydride to THF proceeds through a series of intermediates. First, maleic anhydride is hydrogenated to succinic anhydride. Succinic anhydride is then further hydrogenated to γ-butyrolactone (GBL). GBL can then be hydrogenated to 1,4-butanediol, which can subsequently dehydrate to form THF. Alternatively, GBL can be directly hydrogenolyzed to THF.
Diagram: Hydrogenation Pathway of Maleic Anhydride
Caption: Reaction pathway for the hydrogenation of maleic anhydride to tetrahydrofuran.
Catalyst Comparison
Copper-based catalysts are commonly employed for this reaction due to their good activity and selectivity. The addition of other metals can significantly enhance their performance.
| Catalyst | Reaction Temperature (°C) | Pressure (MPa) | THF Selectivity (%) | Reference(s) |
| Cu-ZnO-Al₂O₃ | 200-325 | 1-20 | Up to 99 | [7][8] |
| Cu-Zn-Ti | 220-280 | 1 | High | [9] |
| Cu-Zn-Zr | 220-280 | 1 | High | [9] |
| Ni-Cu/Al₂O₃ | 210 | 5 | (for succinic anhydride) | [10] |
Cu-ZnO-Al₂O₃ catalysts are highly effective for the single-stage hydrogenation of maleic anhydride to THF and 1,4-butanediol.[8][11] The composition of the catalyst, particularly the Cu/ZnO ratio, is crucial for optimizing the yield of the desired products.
Cu-Zn-Ti and Cu-Zn-Zr catalysts have also shown high activity and selectivity for the deep hydrogenation of maleic anhydride to THF.[9] The presence of TiO₂ or ZrO₂ as a support or promoter appears to favor the formation of THF.
Bifunctional catalysts , such as a combination of a Cu-ZnO-ZrO₂ hydrogenation catalyst and an H-Y zeolite dehydration catalyst, can be used to produce THF from maleic anhydride with high activity and stability.[12]
Experimental Protocol: Hydrogenation of Maleic Anhydride using a Cu-Zn-Ti-Ce Catalyst
-
Catalyst Preparation: A Cu-Zn-Ti-Ce catalyst is prepared by a coprecipitation method.[13]
-
Catalyst Activation: The catalyst is placed in a fixed-bed reactor and activated by reduction in a H₂-N₂ mixed gas flow, with the temperature gradually increased to 280°C.[13]
-
Reaction Setup: A solution of maleic anhydride in n-butanol is fed into the reactor.[13]
-
Reaction Execution: The reaction is carried out at a temperature of 235-280°C and a pressure of 1 MPa.[13]
-
Product Collection and Analysis: The product stream is cooled, and the liquid products are collected and analyzed by gas chromatography.
Hydrogenation of Furan
The hydrogenation of furan, which can be derived from biomass-based furfural, represents a renewable route to THF.[14] This process typically employs noble metal catalysts.
Reaction Mechanism
The hydrogenation of furan to THF on a palladium surface is believed to occur via the sequential hydrogenation of the carbon atoms in the furan ring. Dihydrofuran (DHF) is a stable intermediate in this process. Ring opening to form butanol can be a competing reaction, and the selectivity is highly dependent on reaction conditions such as temperature and hydrogen pressure.[15]
Diagram: Furan Hydrogenation Workflow
Caption: Experimental workflow for the catalytic hydrogenation of furan.
Catalyst Comparison
Palladium-based catalysts are highly effective for the hydrogenation of the furan ring. The choice of support material can influence the catalyst's activity and stability.
| Catalyst | Support | Reaction Temperature (°C) | Pressure (atm) | THF Yield (%) | Reference(s) |
| Palladium Oxide | - | Room Temp to 50 | ~7 | 90-93 | [16] |
| Pd | Al₂O₃ | 210-290 | Atmospheric | (Furan is a major product from furfural) | [17] |
| Pd | ZrO₂ | 100 | 1 | High selectivity at high H₂/furan ratio | [15] |
| Pd-Ir | SiO₂ | 2 | 8 MPa | (For total hydrogenation of furfural) | [18] |
| Cu-Pd | HY Zeolite | (For furfural to 2-MTHF) | [14] |
Palladium oxide serves as a highly efficient catalyst for the hydrogenation of furan to THF at relatively mild conditions, achieving high yields.[16]
Supported palladium catalysts , such as Pd/Al₂O₃ and Pd/ZrO₂ , are also widely used. The support can play a role in the dispersion of the palladium nanoparticles and can influence the interaction with the furan ring.[15][17] Catalyst deactivation due to carbon deposition can be an issue.[19]
Bimetallic catalysts , such as Pd-Ir/SiO₂ , have been shown to be effective for the total hydrogenation of furfural to tetrahydrofurfuryl alcohol, a related process.[18] The addition of a second metal can modify the electronic properties of the palladium and enhance its catalytic activity.
Experimental Protocol: Hydrogenation of Furan using Palladium Oxide
-
Catalyst and Reactant Charging: In a pressure bottle of a catalytic reduction apparatus, place 10 g of pure furan and 0.2 g of palladium oxide.[16]
-
Hydrogenation: Purge the bottle with hydrogen and apply an initial hydrogen pressure of approximately 7 atm. The reaction is exothermic and proceeds smoothly after a short induction period.[16]
-
Incremental Addition: As the reaction proceeds, incrementally add more furan and palladium oxide to the reaction vessel.[16]
-
Completion and Isolation: Once the theoretical amount of hydrogen is absorbed, allow the catalyst to settle. Decant the liquid product (tetrahydrofuran) and purify by distillation.[16] The final product distills at 64-66°C.
Conclusion
The synthesis of tetrahydrofuran can be effectively achieved through several catalytic routes, with the dehydration of 1,4-butanediol, hydrogenation of maleic anhydride, and hydrogenation of furan being the most prominent.
-
For the dehydration of 1,4-butanediol , solid acid catalysts such as heteropoly acids, zeolites, and mixed oxides offer high yields and selectivities. The choice of catalyst often involves a trade-off between activity, stability, and cost.
-
The hydrogenation of maleic anhydride provides a pathway to THF and other valuable chemicals. Copper-based multicomponent catalysts are particularly effective, and the product distribution can be tailored by adjusting the catalyst composition and reaction conditions.
-
The hydrogenation of furan offers a renewable route to THF. Palladium-based catalysts are the most effective for this transformation, with the support and the presence of co-metals influencing the catalyst's performance.
The selection of the optimal catalyst and process depends on various factors, including the desired product purity, economic considerations, and environmental impact. Future research will likely focus on developing more robust, selective, and sustainable catalytic systems for THF synthesis.
References
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Hunter, S. E., et al. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. Industrial & Engineering Chemistry Research, 45(19), 6538-6545. [Link]
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Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology, 3(11), 2873-2882. [Link]
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Kaufmann, W. E., & Adams, R. (1923). TETRAHYDROFURAN. Organic Syntheses, 3, 82. [Link]
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Sitthisa, S., et al. (2011). Hydrodeoxygenation of Furfural Over Supported Metal Catalysts: A Comparative Study of Cu, Pd and Ni. Catalysis Letters, 141(7), 945-953. [Link]
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Cao, X., et al. (2013). Dehydration of 1,4-Butanediol to Tetrahydrofuran Catalyzed by H₆P₂W₁₈O₆₂/Diatomite. Chinese Journal of Organic Chemistry, 33(1), 163-168. [Link]
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Tomioka, H., et al. (2014). Total Hydrogenation of Furfural and 5-Hydroxymethylfurfural over Supported Pd–Ir Alloy Catalyst. ACS Catalysis, 4(10), 3565-3571. [Link]
- Pan, H., et al. (2008). One-step Production of THF by Vapor Phase Hydrogenation of Maleic Anhydride over Cu-Zn-Ti-Ce with n-Butanol as Solvent. CN101168535B.
-
Li, H., et al. (2009). Selective Hydrogenation of Maleic Anhydride to Tetrahydrofuran over Cu−Zn−M (M = Al, Ti, Zr) Catalysts Using Ethanol As a Solvent. Industrial & Engineering Chemistry Research, 48(3), 1238-1242. [Link]
-
Rass, H., et al. (1989). Hydrogenation of Maleic Anhydride Process. US4810807A. [Link]
-
Küksal, A., Klemm, E., & Emig, G. (2000). Single-stage liquid phase hydrogenation of maleic anhydride to γ-butyrolactone, 1,4-butanediol and tetrahydrofurane on Cu/ZnO/Al2O3-catalysts. Studies in Surface Science and Catalysis, 130, 2111-2116. [Link]
-
Shinde, V. M., et al. (2015). Production of tetrahydrofuran by dehydration of 1,4-butanediol using Amberlyst-15: Batch kinetics and batch reactive distillation. Chemical Engineering and Processing: Process Intensification, 95, 297-306. [Link]
-
Román-Leshkov, Y., & Dumesic, J. A. (2009). Solvent-free, single-step synthesis of 2,5-bis(hydroxymethyl)furan from fructose. Angewandte Chemie International Edition, 48(42), 7913-7916. [Link]
-
Herrmann, U., & Emig, G. (1997). Liquid Phase Hydrogenation of Maleic Anhydride and Intermediates on Copper-Based and Noble Metal Catalysts. Industrial & Engineering Chemistry Research, 36(8), 2897-2903. [Link]
-
Lee, C. H., et al. (2008). Hydrogenation of maleic anhydride to tetrahydrofuran using bifunctional catalysts. 18th International Congress of Chemical and Process Engineering. [Link]
-
Zhang, J., et al. (2017). The Catalytic Hydrogenation of Maleic Anhydride on CeO₂₋δ-Supported Transition Metal Catalysts. Catalysts, 7(9), 273. [Link]
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- Emig, G., & Martin, T. (2008). Selective preparation of tetrahydrofuran by hydrogenation of maleic anhydride. US20080097112A1.
-
Chang, J. R., et al. (2016). Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. ChemCatChem, 8(23), 3628-3635. [Link]
- Lee, S. H., et al. (2007).
-
Zhang, C., et al. (2019). Direct Hydrogenation of Furfural to 2-Methyltetrahydrofuran over an Efficient Cu–Pd/HY Bimetallic Catalyst. Energy & Fuels, 33(5), 4366-4374. [Link]
-
Sitthisa, S., & Resasco, D. E. (2011). Hydrodeoxygenation of Furfural Over Supported Metal Catalysts: A Comparative Study of Cu, Pd and Ni. Catalysis Letters, 141(7), 945-953. [Link]
-
Wang, Y., et al. (2015). Selective Hydrogenation of Maleic Anhydride to Succinic Anhydride in Liquid Phase over Ni-Cu/Al2O3 Catalyst. Catalysis Letters, 145(1), 385-391. [Link]
-
Chen, K., et al. (2014). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. International Journal of Molecular Sciences, 15(7), 11488-11502. [Link]
-
Hunter, S. E., et al. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. Industrial & Engineering Chemistry Research, 45(19), 6538-6545. [Link]
-
Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology, 3(11), 2873-2882. [Link]
-
Kaufmann, W. E., & Adams, R. (1923). TETRAHYDROFURAN. Organic Syntheses, 3, 82. [Link]
-
Sitthisa, S., et al. (2011). Hydrodeoxygenation of Furfural Over Supported Metal Catalysts: A Comparative Study of Cu, Pd and Ni. Catalysis Letters, 141(7), 945-953. [Link]
-
Cao, X., et al. (2013). Dehydration of 1,4-Butanediol to Tetrahydrofuran Catalyzed by H₆P₂W₁₈O₆₂/Diatomite. Chinese Journal of Organic Chemistry, 33(1), 163-168. [Link]
-
Tomioka, H., et al. (2014). Total Hydrogenation of Furfural and 5-Hydroxymethylfurfural over Supported Pd–Ir Alloy Catalyst. ACS Catalysis, 4(10), 3565-3571. [Link]
- Pan, H., et al. (2008). One-step Production of THF by Vapor Phase Hydrogenation of Maleic Anhydride over Cu-Zn-Ti-Ce with n-Butanol as Solvent. CN101168535B.
-
Li, H., et al. (2009). Selective Hydrogenation of Maleic Anhydride to Tetrahydrofuran over Cu−Zn−M (M = Al, Ti, Zr) Catalysts Using Ethanol As a Solvent. Industrial & Engineering Chemistry Research, 48(3), 1238-1242. [Link]
-
Rass, H., et al. (1989). Hydrogenation of Maleic Anhydride Process. US4810807A. [Link]
-
Küksal, A., Klemm, E., & Emig, G. (2000). Single-stage liquid phase hydrogenation of maleic anhydride to γ-butyrolactone, 1,4-butanediol and tetrahydrofurane on Cu/ZnO/Al2O3-catalysts. Studies in Surface Science and Catalysis, 130, 2111-2116. [Link]
-
Shinde, V. M., et al. (2015). Production of tetrahydrofuran by dehydration of 1,4-butanediol using Amberlyst-15: Batch kinetics and batch reactive distillation. Chemical Engineering and Processing: Process Intensification, 95, 297-306. [Link]
-
Román-Leshkov, Y., & Dumesic, J. A. (2009). Solvent-free, single-step synthesis of 2,5-bis(hydroxymethyl)furan from fructose. Angewandte Chemie International Edition, 48(42), 7913-7916. [Link]
-
Herrmann, U., & Emig, G. (1997). Liquid Phase Hydrogenation of Maleic Anhydride and Intermediates on Copper-Based and Noble Metal Catalysts. Industrial & Engineering Chemistry Research, 36(8), 2897-2903. [Link]
-
Lee, C. H., et al. (2008). Hydrogenation of maleic anhydride to tetrahydrofuran using bifunctional catalysts. 18th International Congress of Chemical and Process Engineering. [Link]
-
Zhang, J., et al. (2017). The Catalytic Hydrogenation of Maleic Anhydride on CeO₂₋δ-Supported Transition Metal Catalysts. Catalysts, 7(9), 273. [Link]
- Zhang, L., et al. (2014). Method for producing tetrahydrofuran by catalyzing dehydration of 1,4-butanediol through L acid. CN104072448A.
- Emig, G., & Martin, T. (2008). Selective preparation of tetrahydrofuran by hydrogenation of maleic anhydride. US20080097112A1.
-
Chang, J. R., et al. (2016). Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. ChemCatChem, 8(23), 3628-3635. [Link]
- Lee, S. H., et al. (2007).
-
Zhang, C., et al. (2019). Direct Hydrogenation of Furfural to 2-Methyltetrahydrofuran over an Efficient Cu–Pd/HY Bimetallic Catalyst. Energy & Fuels, 33(5), 4366-4374. [Link]
-
Sitthisa, S., & Resasco, D. E. (2011). Hydrodeoxygenation of Furfural Over Supported Metal Catalysts: A Comparative Study of Cu, Pd and Ni. Catalysis Letters, 141(7), 945-953. [Link]
-
Wang, Y., et al. (2015). Selective Hydrogenation of Maleic Anhydride to Succinic Anhydride in Liquid Phase over Ni-Cu/Al2O3 Catalyst. Catalysis Letters, 145(1), 385-391. [Link]
-
Chen, K., et al. (2014). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. International Journal of Molecular Sciences, 15(7), 11488-11502. [Link]
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Publish Comparison Guide: Analytical Modalities for the Structural Verification of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
Executive Summary Verifying the structure of complex halogenated heterocycles is a critical bottleneck in drug development and synthetic chemistry. The compound 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (CAS: 1211594-42-1) presents a unique analytical challenge due to its quaternary stereocenter, saturated oxygen heterocycle, and para-brominated aromatic ring. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD) as alternative modalities for structural elucidation.
Molecular Anatomy & Analytical Challenges
Before selecting an analytical workflow, it is crucial to dissect the molecule's structural features to understand the causality behind our instrumental choices:
-
The Tetrahydrofuran (THF) Ring: An aliphatic oxygen-containing ring that requires precise ¹H-¹H spin-system mapping to confirm structural connectivity[1].
-
The Quaternary Carbon (C3): Lacking attached protons, this node is invisible to standard 1D ¹H NMR and exhibits weak ¹³C signals due to long longitudinal (T1) relaxation times[2].
-
The 4-Bromophenyl Group: The presence of bromine demands isotopic fingerprinting, as bromine naturally exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio[3].
-
The Carbonitrile (-CN) Group: A highly polar triple bond that is often silent or weak in NMR but highly active in vibrational spectroscopy[4].
Methodological Comparison: Evaluating the Alternatives
No single technique provides a complete structural picture. We must compare their performance to build a self-validating analytical system.
-
NMR Spectroscopy (1D & 2D): The gold standard for mapping atomic-level connectivity[2]. While ¹H NMR easily resolves the para-substituted aromatic ring (characteristic AA'BB' doublet system), ¹³C NMR struggles with the quaternary C3. 2D techniques (HMBC/HSQC) are mandatory alternatives to 1D NMR for unambiguous assignment[5].
-
High-Resolution Mass Spectrometry (HRMS): Outperforms NMR in confirming the exact molecular formula (C₁₁H₁₀BrNO). Its primary advantage is the detection of the halogen isotope effect. The 1:1 ratio of ⁷⁹Br and ⁸¹Br creates a distinct M and M+2 peak pattern, serving as an unmistakable diagnostic signature for brominated compounds[6],[7].
-
FT-IR Spectroscopy: While FT-IR cannot map the carbon skeleton, it is vastly superior to NMR and MS for the rapid, unambiguous identification of the carbon-nitrogen triple bond. The large change in dipole moment during the C≡N stretch yields a sharp, intense peak near 2240–2260 cm⁻¹[8],[4].
-
Single-Crystal X-ray Diffraction (SC-XRD): The ultimate alternative for determining absolute 3D spatial configuration, but it is heavily penalized by its requirement for high-quality single crystals, making it too slow for routine reaction monitoring.
Data Presentation: Performance Matrices
Table 1: Performance Comparison of Analytical Alternatives
| Analytical Technique | Primary Structural Utility | Sample Requirement | Speed of Analysis | Limitation for this Compound |
| NMR (1D/2D) | Carbon framework, connectivity | 1–5 mg | Medium (Hours) | Quaternary C3 requires long acquisition times. |
| HRMS (ESI-TOF) | Exact mass, Br isotopic fingerprint | < 1 µg | Fast (Minutes) | Cannot distinguish between structural isomers. |
| FT-IR (ATR) | Functional group ID (-CN stretch) | Solid/Liquid trace | Very Fast (< 1 min) | Provides no data on carbon skeleton connectivity. |
| SC-XRD | Absolute 3D spatial configuration | Single crystal | Slow (Days) | Dependent on successful crystal growth. |
Table 2: Key Diagnostic Signals for 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
| Analytical Method | Target Feature | Expected Signal / Data Point | Causality / Physical Mechanism |
| ¹H NMR (400 MHz) | para-Bromophenyl ring | Two doublets ~7.2–7.5 ppm | Ortho-coupling (J ≈ 8 Hz) of symmetric aromatic protons. |
| ¹³C NMR (100 MHz) | Nitrile carbon (-CN) | ~118–122 ppm | Deshielding effect by the sp-hybridized nitrogen atom. |
| HRMS (Positive Ion) | Bromine Isotope | m/z 252.000 & 254.000 | 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes[9]. |
| FT-IR | Nitrile stretch | Sharp peak at ~2240 cm⁻¹ | High dipole moment change during C≡N stretching[4]. |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and scientific integrity, the following protocols incorporate internal controls to self-validate the resulting data.
Protocol 1: NMR Acquisition for Quaternary Carbon Assignment
Causality: Quaternary carbons lack Nuclear Overhauser Effect (NOE) enhancement and have long T1 relaxation times, making them difficult to detect. This protocol uses an internal standard and 2D heteronuclear correlation to force a self-validating assignment[2].
-
Sample Preparation: Dissolve 5.0 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference to validate chemical shift accuracy.
-
1D Acquisition: Acquire the ¹H NMR spectrum (16 scans, 1-second relaxation delay). Next, acquire the ¹³C{¹H} NMR spectrum. Crucial Step: Increase the number of scans to ≥1024 and extend the relaxation delay (D1) to 2-3 seconds to allow the quaternary C3 and -CN carbons to fully relax between pulses.
-
2D HMBC Validation: To unambiguously assign the C3 carbon (~45-50 ppm), acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The assignment is validated only when cross-peaks are observed between the THF ring protons (H2, H4) and the C3 carbon, confirming 2-bond and 3-bond connectivity.
Protocol 2: HRMS Isotopic Fingerprinting
Causality: Mass accuracy alone is insufficient; the isotopic pattern must match the theoretical distribution of bromine to validate the halogen's presence[3].
-
Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent Low Concentration Tuning Mix) into the ESI-TOF mass spectrometer. Validate that the mass accuracy is < 5 ppm across the 100-1000 m/z range.
-
Sample Injection: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. The formic acid forces protonation, yielding the[M+H]⁺ ion.
-
Data Analysis (The Bromine Signature): Extract the mass spectrum at the expected retention time. The structure is validated if and only if two molecular ion peaks (M and M+2) are observed at approximately m/z 252 and 254, with a relative intensity ratio of 1:1[7].
Mandatory Visualizations
Analytical workflow for structural verification of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile.
2D NMR HMBC logical routing for the unambiguous assignment of the quaternary C3 carbon.
Conclusion
For the rigorous structural verification of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile, relying on a single analytical method is insufficient. Researchers must synthesize data across platforms: using HRMS to validate the brominated molecular formula via its 1:1 isotopic signature, FT-IR to rapidly confirm the presence of the nitrile group, and 2D NMR to map the connectivity of the quaternary C3 center within the tetrahydrofuran ring.
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Comparative Analysis of Tetrahydrofuran Derivatives as Receptor Antagonists
A Guide for Researchers in Drug Development
Abstract
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide range of biological targets. This guide provides a comparative analysis of tetrahydrofuran derivatives exhibiting antagonist activity at two clinically significant receptor families: muscarinic acetylcholine receptors (mAChRs) and purinergic P2X receptors. We will delve into the structure-activity relationships, comparative potency, and the critical experimental methodologies used to characterize these compounds. This document is intended to serve as a technical resource for researchers and scientists in pharmacology and drug development, offering insights into the causal factors behind experimental design and data interpretation.
Tetrahydrofuran Derivatives as Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are pivotal in regulating a vast array of physiological functions, including smooth muscle contraction, heart rate, and glandular secretions.[1][2] Antagonists of these receptors, particularly the M3 subtype, are cornerstone therapies for conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[3][4] The incorporation of a THF ring into muscarinic antagonists can significantly influence their potency and selectivity.
Comparative Antagonist Activity at Muscarinic Receptors
The development of selective muscarinic antagonists is an ongoing goal in medicinal chemistry. While direct comparisons of simple THF-based antagonists are not extensively documented in single head-to-head studies, the principles of their design often involve modifying existing scaffolds. For instance, the synthesis of 2,5-disubstituted tetrahydrofuran derivatives has been explored for their potential as dual acetylcholinesterase inhibitors and PAF antagonists, highlighting the versatility of the THF core.[5] Research into 1,4-dioxane analogues, structurally related to THF, has shown that lipophilic substituents significantly impact affinity and selectivity for muscarinic receptor subtypes.[6][7] This suggests that similar modifications to a THF scaffold would likely yield compounds with a range of potencies.
| Compound Class | Target Receptor(s) | Key Structural Features | Rationale for THF Inclusion |
| Hypothetical THF Analogs | M1, M2, M3 | Varied lipophilic substituents | The THF ring acts as a rigid scaffold to orient functional groups for optimal receptor interaction, potentially enhancing subtype selectivity. |
| Quinuclidine Derivatives | M1, M2, M3 | Bicyclic amine structure | Often used as a core for potent muscarinic antagonists; THF derivatives can be synthesized from intermediates in these pathways.[8] |
| 1,4-Dioxane Analogs | M1-M5 | Diphenyl or cyclohexyl-phenyl substitutions | Demonstrates that cyclic ether structures can serve as effective scaffolds for high-affinity muscarinic antagonists.[6][7] |
Key Experimental Protocol: Radioligand Binding Assay
To determine the affinity (Ki) of a novel tetrahydrofuran derivative for different muscarinic receptor subtypes, a competitive radioligand binding assay is the gold standard.[9] This method provides a quantitative measure of how strongly the test compound binds to the receptor.
Causality in Experimental Design: The choice of radioligand is critical; a non-subtype-selective antagonist like [3H]N-methylscopolamine ([3H]NMS) is often used to label the total population of muscarinic receptors in a given tissue or cell line expressing a specific subtype.[10] The experiment relies on the principle of competition: the unlabeled test compound (the THF derivative) will compete with the radioligand for the same binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then used to calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[11]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype (e.g., CHO cells transfected with human M3 receptors) in a cold buffer and centrifuge to isolate the cell membranes containing the receptors.[11]
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand (e.g., [3H]NMS) and varying concentrations of the unlabeled tetrahydrofuran derivative to the membrane preparation.[12]
-
Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.[13]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.[12]
-
Quantification: Wash the filters to remove any non-specifically bound radioligand. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
Signaling Pathway of the M3 Muscarinic Receptor
M3 receptors primarily couple to Gq/11 proteins.[1][14] Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction.[8][15] A tetrahydrofuran-based antagonist would competitively bind to the M3 receptor, preventing acetylcholine from initiating this cascade.
Caption: M3 muscarinic receptor signaling pathway and antagonist action.
Tetrahydrofuran Derivatives as P2X Receptor Antagonists
P2X receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[16] They are critically involved in various physiological processes, including neurotransmission and inflammation.[17] The P2X3 subtype, in particular, is highly expressed on sensory neurons and plays a crucial role in pain signaling, making it a prime target for the development of novel analgesics.[18][19][20]
Comparative Antagonist Activity at P2X3 Receptors
A prominent example of a potent and selective P2X3 and P2X2/3 receptor antagonist is A-317491, a non-nucleotide compound that, while not a simple THF derivative itself, features a tetrahydronaphthalene moiety which shares structural similarities.[21][22] The development of such molecules demonstrates the utility of rigid cyclic structures in achieving high-affinity antagonism. A-317491 competitively blocks P2X3 and P2X2/3 receptors with high potency.[21][23]
Comparative Potency of A-317491:
| Receptor Subtype | Species | Ki (nM) | Reference |
| P2X3 | Human | 22 | [24] |
| P2X3 | Rat | 22 | [24] |
| P2X2/3 | Human | 9 | [24] |
| P2X2/3 | Rat | 92 | [24] |
This compound shows high selectivity, with IC50 values greater than 10 µM for other P2 receptors, as well as other neurotransmitter receptors and ion channels.[21][24] The development of antagonists like A-317491 underscores the therapeutic potential of targeting P2X3 receptors for chronic pain conditions.[19][25]
Key Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
To functionally assess the antagonist activity of a compound on a ligand-gated ion channel like the P2X3 receptor, the two-electrode voltage clamp (TEVC) technique using Xenopus oocytes is a robust and widely used method.[26]
Causality in Experimental Design: This technique allows for the precise control of the oocyte's membrane potential while measuring the ion currents flowing through the expressed receptors.[27] By clamping the voltage, the experimenter can isolate the current generated by the opening of the P2X3 channels in response to an agonist (like ATP or its stable analogue α,β-meATP).[28] The antagonist's effect is then measured as a reduction in this current. This provides a direct functional readout of receptor inhibition.
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog and inject them with cRNA encoding the P2X3 receptor subunits. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Electrode Placement: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[26]
-
Voltage Clamping: Clamp the membrane potential at a holding potential, typically -60 mV.[28]
-
Agonist Application: Apply a known concentration of a P2X3 agonist (e.g., α,β-meATP) to the oocyte and record the resulting inward current.
-
Antagonist Application: Perfuse the oocyte with the tetrahydrofuran derivative (antagonist) for a set period, then co-apply the antagonist with the agonist.
-
Data Acquisition: Record the peak inward current in the presence of the antagonist. A reduction in current amplitude indicates antagonist activity.
-
Data Analysis: Construct a concentration-response curve by testing a range of antagonist concentrations. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist-induced current.[29]
Experimental Workflow for TEVC Assay
The workflow for evaluating a novel antagonist using TEVC involves several sequential stages, from molecular biology to electrophysiological recording and data analysis.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Discussion and Future Perspectives
The tetrahydrofuran scaffold is a valuable component in the design of receptor antagonists. Its rigid structure and potential for stereospecific substitutions provide a framework for developing compounds with high affinity and selectivity. For muscarinic receptors, the focus remains on achieving subtype selectivity to minimize side effects.[6] For P2X receptors, particularly P2X3, the development of orally bioavailable, potent antagonists continues to be a major goal for the treatment of chronic pain and other sensory disorders.[16][19]
Future research should focus on a deeper understanding of the structure-activity relationships (SAR) of THF derivatives.[30][31] Systematic modifications of the THF core, guided by computational modeling and the types of robust experimental protocols detailed in this guide, will be essential for the discovery of next-generation therapeutics targeting these important receptor families.
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A Comparative Guide to the Structure-Activity Relationship of Brominated Tetrahydrofurans
In the vast and chemically diverse world of natural products, marine organisms are a prolific source of structurally unique and biologically active compounds. Among these, halogenated metabolites, particularly those containing bromine, have garnered significant attention for their potent cytotoxic, antimicrobial, and enzyme-inhibiting properties. The tetrahydrofuran ring, a common scaffold in many natural products, when combined with bromine substitution, presents a fascinating area of study for understanding how chemical structure dictates biological activity.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of brominated tetrahydrofurans. We will explore the influence of bromine substitution patterns and stereochemistry on their biological effects, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique class of molecules.
The Significance of the Brominated Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a five-membered cyclic ether that is a key structural component in a wide array of biologically active natural products, including the Annonaceous acetogenins, polyether ionophores, and various marine lipids and terpenes.[1][2] These molecules exhibit a broad spectrum of biological activities, such as antitumor, antimicrobial, and antiprotozoal effects.[1] The incorporation of bromine, an element abundant in the marine environment, into the tetrahydrofuran scaffold can significantly modulate the compound's physicochemical properties and, consequently, its biological activity.[3] Bromine atoms can influence lipophilicity, metabolic stability, and the ability to form halogen bonds, all of which can impact how a molecule interacts with its biological target.
Structure-Activity Relationship Insights from Naturally Occurring Brominated Tetrahydrofurans
Direct and systematic SAR studies on a simple series of brominated tetrahydrofurans are not extensively documented in the current literature. However, valuable insights can be gleaned from naturally occurring, more complex molecules that feature this moiety.
The Mutafurans: A Case Study
A notable example is the mutafuran family of compounds (Mutafurans A-H), which are brominated ene-yne or ene-tetrahydrofurans isolated from marine sponges like Xestospongia muta and Xestospongia testudinaria.[4]
| Compound | Key Structural Features | Reported Biological Activity |
| Mutafuran A-D | Brominated ene-yne tetrahydrofuran | Moderate antifungal activity against Cryptococcus neoformans var. grubii. Inactive against Candida albicans and Candida glabrata.[5] |
| Mutafuran H | Brominated ene-tetrahydrofuran | Active against Artemia salina larvae (LC50 = 2.6 µM) and significant acetylcholinesterase inhibitory activity (IC50 = 0.64 µM).[5] |
From this limited data, we can infer a few preliminary SAR points:
-
The nature of the side chain is crucial: The difference in activity between the ene-yne mutafurans (A-D) and the ene-tetrahydrofuran (H) suggests that the side chain composition significantly influences the biological target and potency.
-
Bromination pattern: While the exact contribution of the bromine atom's position is not fully elucidated without a broader range of analogs, its presence is a defining feature of this bioactive class of compounds.
Inferred SAR from Related Brominated Furanones
Given the structural similarity, studies on brominated furanones can provide valuable hypotheses for the SAR of brominated tetrahydrofurans. Brominated furanones are well-known for their ability to inhibit bacterial biofilm formation.
Key findings from SAR studies on brominated furanones that may be translatable to brominated tetrahydrofurans include:
-
A conjugated exocyclic vinyl bromide on the furanone ring is a critical structural element for non-toxic inhibition of Escherichia coli biofilm formation.[6] This suggests that the electronic and steric properties conferred by the vinyl bromide are important for activity.
-
Substitution on the furanone ring: The presence of methyl substituents on the furanone ring can reduce the growth-inhibitory effects of these molecules on both E. coli and Pseudomonas aeruginosa.[7] This highlights that even small modifications to the core ring structure can significantly impact the balance between desired activity and toxicity.
These findings suggest that for brominated tetrahydrofurans, the position of the bromine atom, particularly if part of a vinyl bromide substituent, and the presence of other substituents on the tetrahydrofuran ring, are likely to be key determinants of biological activity and specificity.
Experimental Protocols for Synthesis and Biological Evaluation
To facilitate further research in this area, we provide detailed, generalized protocols for the synthesis of a hypothetical series of brominated tetrahydrofurans and for their evaluation in a standard cytotoxicity assay.
Synthesis of 2-Bromomethyl-5-aryl Tetrahydrofurans
A common strategy for the synthesis of substituted tetrahydrofurans is the palladium-catalyzed reaction of aryl bromides with γ-hydroxy terminal alkenes.[8][9] An asymmetric synthesis of 2-bromomethyl-5-substituted tetrahydrofurans can be achieved through a chiral-ruthenium-catalyzed transfer hydrogenation of 3-butenyl ketones followed by bromoetherification of the resulting chiral pentenyl alcohols.[10]
Hypothetical Synthetic Workflow:
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Safety Operating Guide
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile proper disposal procedures
Comprehensive Disposal and Operational Safety Guide for 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
For researchers, scientists, and drug development professionals, the management of complex synthetic intermediates requires a rigorous, self-validating approach to laboratory safety. 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (CAS: 1211594-42-1) presents a unique trifecta of disposal challenges due to its specific functional groups. This guide provides an authoritative, step-by-step operational plan to ensure regulatory compliance, environmental protection, and personnel safety.
Physicochemical Hazard Profiling & Causality
To safely manage this compound, operators must understand the mechanistic causality behind its hazards. This molecule combines three highly reactive moieties, each dictating specific handling and disposal requirements:
-
The Tetrahydrofuran (THF) Ring (Peroxide Former): Like many cyclic ethers, the THF moiety is highly susceptible to autoxidation when exposed to air and light, forming shock-sensitive hydroperoxides[1]. Because peroxides concentrate during evaporation, this compound is treated as a Class B peroxide-forming chemical, requiring periodic testing to validate its stability[2].
-
The Bromophenyl Group (Halogenated Organic): The presence of a carbon-halogen bond classifies this material as a halogenated organic waste. Improper physical treatment or low-temperature burning can lead to the synthesis of highly toxic brominated dioxins and furans[3]. Consequently, it is subject to strict[4].
-
The Carbonitrile Group: Nitrile wastes are inherently toxic and difficult to degrade in nature[5]. If mixed with strong aqueous acids during improper waste consolidation, the nitrile group can undergo hydrolysis, potentially releasing lethal hydrogen cyanide (HCN) gas.
Quantitative Hazard & Storage Summary
To maintain a self-validating safety system, adhere to the following quantitative thresholds. Exceeding these limits invalidates the safety of the material and requires immediate intervention.
| Parameter | Specification | Regulatory / Safety Baseline |
| Chemical Class | Halogenated Organic / Class B Peroxide Former | EPA / [2] |
| Max Storage (Unopened) | 12 Months | [2] |
| Max Storage (Opened) | 6 Months (Test every 3 months) | [1] |
| Peroxide Action Level | > 20 ppm (Requires EHS intervention) | [6] |
| EPA Waste Designation | Halogenated Organic Waste | [4] |
| Primary Destruction Method | High-Temperature Incineration (CMBST) | [4] |
Step-by-Step Disposal Protocol
Do not treat this protocol as a mere checklist; it is a sequential, self-validating workflow. Each step verifies the safety of the next.
Step 1: Visual Inspection and Peroxide Testing
Causality: Moving or opening a container with crystallized peroxides can trigger a mechanical shock detonation. Testing validates that the waste is chemically stable enough for transport.
-
Visual Check: Inspect the exterior of the container without moving it. If white crystals are visible around the cap or in the liquid/solid matrix, DO NOT TOUCH THE CONTAINER [7]. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) department.
-
Chemical Testing: If no crystals are present, open the container inside a certified fume hood and test the material using Quantofix peroxide test strips.
-
Validation: If the concentration is < 20 ppm, proceed to Step 2. If it approaches or exceeds 20 ppm, halt operations, tag the container, and request specialized EHS disposal[6].
Step 2: Segregation and Compatibility Verification
Causality: Mixing halogenated waste with non-halogenated solvents exponentially increases disposal costs and violates EPA guidelines[8]. Mixing with acids risks HCN generation[5].
-
Isolate the material strictly within a "Halogenated Organic Waste" stream.
-
Verify that the secondary containment is free of strong acids, bases, and heavy metal oxidizers.
Step 3: Containerization and Labeling
Causality: UV light accelerates the autoxidation of the THF ring into peroxides.
-
Transfer the waste into an amber glass bottle or an opaque High-Density Polyethylene (HDPE) container to block light penetration.
-
Seal tightly and affix a compliant hazardous waste label. The label must explicitly state: "Hazardous Waste - Halogenated Organic / Peroxide Former" and include the date of initial accumulation.
Step 4: Final Destruction via High-Temperature Incineration (CMBST)
Causality: The EPA mandates specific high-temperature organic destruction technologies (CMBST) to completely cleave the C-Br bond and prevent environmental contamination[4].
-
Do not attempt to neutralize or hydrolyze this compound in the laboratory.
-
Transfer the sealed, labeled containers to a licensed RCRA-permitted hazardous waste vendor for high-temperature incineration (>1000°C)[3].
Operational Workflow Visualization
Caption: Logical workflow for the safe testing, segregation, and disposal of halogenated THF-nitrile waste.
References
-
[1] Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara. URL:[Link]
-
[2] DS Fact Sheet on Managing Peroxide Formers in the Lab | ORS. National Institutes of Health (NIH). URL: [Link]
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[6] Quick Guide for Peroxide-Forming Chemicals - EHS. Massachusetts Institute of Technology (MIT). URL:[Link]
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[8] Hazardous Materials Disposal Guide. Nipissing University. URL:[Link]
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[3] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). URL: [Link]
-
[5] Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Open Biotechnology Journal. URL:[Link]
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[4] 40 CFR Part 268 -- Land Disposal Restrictions. Electronic Code of Federal Regulations (eCFR). URL:[Link]
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Personal protective equipment for handling 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
Comprehensive Safety and Operational Guide: Handling 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
As drug development professionals push the boundaries of medicinal chemistry, handling specialized halogenated aryl nitriles like 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile (CAS: 1211594-42-1) requires moving beyond generic safety protocols. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal plans, ensuring uncompromised laboratory safety.
Mechanistic Toxicology & Hazard Profile
To establish a truly safe operational environment, researchers must understand why this specific molecule poses a threat. The hazards of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile are dictated by its three core structural moieties[1]:
-
The Carbonitrile (-C≡N) Group: While aryl nitriles are generally stable under ambient conditions, they present acute systemic toxicity risks (H302/H312/H332). In vivo, metabolic oxidation can release free cyanide, which inhibits cytochrome c oxidase and halts cellular respiration[2]. Crucially, accidental contact with strong acids can trigger hydrolysis, releasing lethal hydrogen cyanide (HCN) gas.
-
The Tetrahydrofuran (THF) Ring: The lipophilic nature of the THF ether ring acts as a potent dermal penetration enhancer. If the compound contacts unprotected skin, the THF moiety facilitates rapid transport across the stratum corneum, accelerating systemic absorption.
-
The Bromophenyl Group: Halogenated aromatics are potent skin and eye irritants (H315, H319)[1]. As a dry powder, the sheer mass of the bromine atom makes the dust highly irritating to the respiratory tract (H335), necessitating strict inhalation controls.
Quantitative PPE Matrix
A common, yet critical, error in organic synthesis is relying on standard nitrile exam gloves for all procedures. Because this compound is a THF derivative, its behavior in solution demands a dynamic approach to PPE.
Table 1: Quantitative PPE Selection Matrix based on Phase of Matter
| PPE Category | Specification | Quantitative Performance / Breakthrough | Mechanistic Rationale |
| Gloves (Solid Phase) | Nitrile (≥ 5 mil thickness) | > 60 minutes (for dry powder) | Sufficient for dry particulate handling where permeation is limited by the solid state. |
| Gloves (Solution Phase) | Butyl Rubber (≥ 13 mil) | > 8 hours (for THF/DMF solvents)[3] | Nitrile degrades rapidly in THF (< 1 min breakthrough)[4]. Butyl rubber prevents solvent-mediated dermal absorption of the dissolved nitrile. |
| Eye Protection | ANSI Z87.1 Safety Goggles | 100% splash/dust protection | Prevents severe ocular irritation (H319) from halogenated particulates[1]. |
| Respiratory | N95 / P100 Particulate Mask | APF 10 (Filters 95-99.9% of dust) | Required if weighing outside a ventilated enclosure to prevent inhalation of irritating dust (H335). |
| Body Protection | Flame-Resistant (FR) Lab Coat | N/A | Protects against static-induced ignition if handling the compound near flammable solvents. |
Operational Workflow: Step-by-Step Handling Protocols
Every procedure must be a self-validating system. Follow this workflow to ensure containment and mitigate exposure.
Step 1: Environmental Validation
-
Action: Verify the fume hood face velocity is between 80–100 feet per minute (fpm) before opening the chemical container.
-
Causality: Velocities below 80 fpm fail to capture heavy brominated dust, while velocities above 100 fpm create turbulent eddies that can blow the powder out of the sash and into the researcher's breathing zone.
Step 2: Anti-Static Dispensing
-
Action: Use a grounded, anti-static weighing spatula and an ionizer fan when transferring the powder.
-
Causality: The bromophenyl moiety can induce triboelectric charging (static buildup) in the dry powder. If a standard metal or plastic spatula is used, the powder can suddenly repel and aerosolize, bypassing directional airflow and leading to inhalation exposure[1].
Step 3: Solvent Dissolution & PPE Transition
-
Action: When dissolving the compound in organic solvents (e.g., THF, DMF, or Dichloromethane) for reaction setups, immediately switch from standard nitrile gloves to butyl rubber gloves.
-
Causality: The compound is highly soluble in these solvents. Nitrile gloves offer essentially zero protection (< 1 minute breakthrough) against pure THF[4]. If a splash occurs, the solvent will carry the toxic nitrile directly through the glove and into the skin.
Emergency Response & Spill Management
In the event of a spill, immediate and structured action is required to prevent cross-contamination and inhalation exposure.
Figure 1: Step-by-step emergency response workflow for 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile spills.
Decontamination Causality: During Step F (Decontaminate Surface), it is critical to use a mildly alkaline cleaning solution (e.g., 10% bleach or soapy water with a pH > 8). Using acidic cleaners on nitrile spills risks the generation of HCN gas[2].
Chemical Waste & Disposal Plan
Improper disposal of halogenated nitriles poses severe environmental and laboratory safety risks.
Step 1: Solid Waste Segregation
-
Action: Collect all contaminated Kimwipes, empty vials, and disposable spatulas in a dedicated, rigid container labeled "Halogenated Organic Solid Waste." Do not mix with general lab trash.
Step 2: Liquid Waste pH Control (Critical)
-
Action: Maintain all liquid waste carboys containing this compound at an alkaline pH (pH > 10) by adding a small amount of 1M NaOH.
-
Causality: Nitriles are susceptible to acidic hydrolysis. If accidentally mixed with acidic waste streams (e.g., HCl, H2SO4 from other reactions), the carbonitrile group can cleave, releasing highly volatile and lethal hydrogen cyanide (HCN) gas[2]. An alkaline environment thermodynamically prevents HCN formation, self-validating the safety of the waste stream.
Step 3: Manifesting and Storage
-
Action: Store waste carboys in secondary containment bins. Label the manifest with the exact chemical name and CAS number (1211594-42-1). Never use abbreviations (e.g., "Br-THF-CN"), as this prevents waste management teams from identifying specific chemical incompatibilities.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
